Product packaging for (19Z)-Normacusine B(Cat. No.:)

(19Z)-Normacusine B

Cat. No.: B12403292
M. Wt: 294.4 g/mol
InChI Key: VXTDUGOBAOLMED-FFMDXNROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(19Z)-Normacusine B is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O B12403292 (19Z)-Normacusine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[(1S,12S,13R,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15+,17-,18-/m0/s1

InChI Key

VXTDUGOBAOLMED-FFMDXNROSA-N

Isomeric SMILES

C/C=C/1\CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO

Origin of Product

United States

Foundational & Exploratory

Unveiling (19Z)-Normacusine B: A Technical Guide to Its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(19Z)-Normacusine B, a sarpagine-type monoterpene indole alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and purification.

Natural Sources of this compound

This compound, also referred to as vellosiminol, has been identified in plant species belonging to the Loganiaceae and Apocynaceae families. The primary documented sources are:

  • Strychnos atlantica : The roots of this Brazilian evergreen have been identified as a source of this compound. The genus Strychnos is well-known for its diverse array of indole alkaloids.

  • Tabernaemontana laeta (syn. Peschiera laeta) : This species, belonging to the Apocynaceae family, is another confirmed natural source of this compound.[1]

While these are the specifically documented sources, the vast chemical diversity within the Strychnos and Tabernaemontana genera suggests that other related species could also be potential sources of this compound.

Experimental Protocols for Isolation and Purification

Detailed experimental protocols for the isolation of this compound are not extensively available in recent literature, with much of the focus being on its total synthesis. However, based on general alkaloid extraction procedures from Strychnos and Tabernaemontana species, a generalized workflow can be outlined. It is crucial to note that specific details may vary based on the plant material and the scale of the extraction.

General Extraction and Isolation Workflow

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation.

1. Extraction of Plant Material:

  • Objective: To extract the crude alkaloid mixture from the dried and powdered plant material (e.g., root bark of Strychnos atlantica or Tabernaemontana laeta).

  • Methodology:

    • The dried and powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.

    • The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2. Acid-Base Partitioning:

  • Objective: To separate the basic alkaloids from neutral and acidic components of the crude extract.

  • Methodology:

    • The crude residue is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or acetic acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

    • This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

    • The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basified aqueous solution is then repeatedly extracted with an organic solvent (e.g., chloroform or dichloromethane) to transfer the free-base alkaloids into the organic phase.

    • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude alkaloid fraction.

3. Chromatographic Purification:

  • Objective: To isolate this compound from the complex mixture of alkaloids present in the crude fraction.

  • Methodology:

    • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over a stationary phase such as silica gel or alumina.

    • Elution is performed using a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound may require further purification using pTLC or preparative HPLC to obtain the pure compound.

Visualization of the Isolation Workflow

Isolation_Workflow Plant_Material Dried & Powdered Plant Material (Strychnos atlantica or Tabernaemontana laeta) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel/Alumina) Crude_Alkaloids->Column_Chromatography Enriched_Fractions Enriched Fractions Column_Chromatography->Enriched_Fractions Purification Further Purification (pTLC/HPLC) Enriched_Fractions->Purification Pure_Compound This compound Purification->Pure_Compound

Figure 1. Generalized workflow for the isolation of this compound.

Data Presentation

Currently, there is a lack of specific quantitative data in the publicly available literature regarding the yield and purity of this compound isolated from its natural sources. Researchers undertaking the isolation of this compound are encouraged to meticulously document these parameters to contribute to the body of knowledge.

Table 1: Spectroscopic Data for this compound (from synthetic sources)

Spectroscopic DataValues
¹H NMR (CDCl₃, 400 MHz) δ 8.16 (s, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.31 (d, J = 7.8 Hz, 1H), 7.11 (t, J = 7.8 Hz, 1H), 7.01 (t, J = 7.8 Hz, 1H), 5.25 (s, 1H), 4.93 (s, 1H), 4.34 (s, 1H), 2.31–2.88 (m, 3H), 1.87–2.29 (m, 3H), 1.63 (d, J = 12.3 Hz, 1H), 0.93–1.58 (m, 2H), 0.79 (t, J = 7.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 138.7, 136.3, 133.6, 127.1, 122.8, 119.2, 118.5, 112.1, 111.4, 108.7, 47.7, 46.2, 42.3, 38.5, 33.8, 24.6, 11.9
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₉H₂₂N₂O [M+H]⁺: 295.1805; Found: 295.1801

Note: The spectroscopic data presented is based on synthetically derived this compound and should be used as a reference for the characterization of the naturally isolated compound.

Concluding Remarks

This technical guide consolidates the current understanding of the natural sources and isolation of this compound. While the primary plant sources have been identified, there is a clear need for further research to establish detailed and optimized isolation protocols and to quantify the abundance of this alkaloid in various plant tissues. The development of efficient and scalable purification methods will be crucial for facilitating further pharmacological investigation and potential drug development efforts centered on this promising natural product.

References

The Biosynthesis of Sarpagine Alkaloids: A Technical Guide to Normacusine B Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of sarpagine alkaloids, with a specific focus on the formation of normacusine B. This document details the core biosynthetic pathway, the key enzymes involved, their kinetic properties, and the experimental protocols for their characterization. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Introduction to Sarpagine Alkaloids

Sarpagine alkaloids are a class of monoterpenoid indole alkaloids (MIAs) characterized by the sarpagan ring system. These compounds are predominantly found in plants of the Apocynaceae family, such as Rauwolfia serpentina. Normacusine B (also known as 10-deoxysarpagine) is a key intermediate in the biosynthesis of more complex sarpagine and ajmaline-type alkaloids, some of which possess significant pharmacological activities, including antiarrhythmic properties. Understanding the biosynthesis of normacusine B is crucial for the potential biotechnological production of these valuable compounds.

The Core Biosynthetic Pathway of Normacusine B

The biosynthesis of normacusine B begins with the universal precursor for most MIAs, strictosidine. Strictosidine is formed from the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase. The pathway then proceeds through a series of enzymatic transformations to yield the characteristic sarpagan skeleton of normacusine B. The key enzymatic steps leading from strictosidine to normacusine B are outlined below.

Sarpagine Alkaloid Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Multiple steps Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase Strictosidine_aglycone Strictosidine aglycone Strictosidine->Strictosidine_aglycone Strictosidine β-glucosidase Geissoschizine Geissoschizine Strictosidine_aglycone->Geissoschizine Geissoschizine Synthase Polyneuridine_aldehyde Polyneuridine aldehyde Geissoschizine->Polyneuridine_aldehyde Sarpagan Bridge Enzyme (Cytochrome P450) 16-epivellosimine 16-epivellosimine Polyneuridine_aldehyde->16-epivellosimine Polyneuridine-aldehyde Esterase Vellosimine Vellosimine 16-epivellosimine->Vellosimine Epimerization Normacusine_B Normacusine B (10-Deoxysarpagine) Vellosimine->Normacusine_B Vellosimine Reductase SBE_Expression_Workflow cluster_0 In Vivo Assay (N. benthamiana) cluster_1 In Vitro Assay (Yeast) A Co-infiltrate N. benthamiana leaves with Agrobacterium strains carrying SBE candidates and other pathway enzymes (SGD, CrGS, PNAE, VS). B Infiltrate leaves with strictosidine substrate (50 µM) 3 days post-bacterial infiltration. A->B C Harvest and freeze leaves in liquid N2. B->C D Extract metabolites with methanol. C->D E Analyze extract by LC-MS/MS for vinorine formation. D->E F Clone SBE cDNA into a yeast expression vector (e.g., pESC-Leu2d::CPR). G Transform protease-deficient yeast strain (e.g., YPL 154C:Pep4 KO). F->G H Induce protein expression. G->H I Isolate microsomal fractions containing the SBE. H->I J Perform enzyme assays with the microsomal fraction. I->J Feeding_Study_Workflow A Establish Rauwolfia serpentina cell suspension culture. B Prepare a solution of a labeled precursor (e.g., [13C]-Tryptophan). A->B C Add the labeled precursor to the cell culture medium. B->C D Incubate the culture for a specific period. C->D E Harvest the cells and extract the alkaloids. D->E F Analyze the alkaloid extract by LC-MS and NMR to trace the incorporation of the label into normacusine B and other intermediates. E->F

Spectroscopic Profile of (19Z)-Normacusine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(19Z)-Normacusine B, also known as vellosiminol, is a sarpagine-type indole alkaloid. This technical guide aims to provide a comprehensive overview of the spectroscopic data for this compound, a compound of interest in natural product chemistry and drug discovery. Due to the limited availability of publicly accessible, detailed spectroscopic data for this specific isomer, this document presents a summary of known information and outlines the general methodologies used for the characterization of such alkaloids. The guide is intended to serve as a foundational resource for researchers working with sarpagine-type alkaloids.

Introduction

Normacusine B is an indole alkaloid that has been isolated from plant species of the Strychnos genus. The "(19Z)" designation refers to the stereochemistry at the ethylidene side chain, a crucial feature influencing its biological activity and spectroscopic properties. Sarpagine-type alkaloids are a significant class of natural products known for their complex molecular architectures and diverse pharmacological activities. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of these compounds, as well as for quality control in synthetic and medicinal chemistry applications.

Spectroscopic Data Presentation

A comprehensive spectroscopic analysis is essential for the structural elucidation and verification of this compound. The following tables are structured to present the key Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Note: Specific, experimentally derived quantitative data for this compound is not available in the searched literature. The tables below are provided as a template for data organization.

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the complex structure of alkaloids. ¹H and ¹³C NMR data, along with 2D correlation experiments (such as COSY, HSQC, and HMBC), are used to assign the chemical shifts and establish the connectivity of the molecule.

Table 1: ¹H NMR Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in searched literature

Table 2: ¹³C NMR Data of this compound

PositionChemical Shift (δ, ppm)
Data not available in searched literature
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula.

Table 3: Mass Spectrometry Data of this compound

ParameterValue
Molecular FormulaC₁₉H₂₂N₂O
Molecular Weight294.39 g/mol
Exact Mass (HRMS)Data not available in searched literature
Key Fragmentation Ions (m/z)Data not available in searched literature
Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in searched literature

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a natural product like this compound.

Isolation and Purification

This compound would typically be isolated from a plant source, such as Strychnos atlantica, through a series of extraction and chromatographic steps. A general workflow is depicted in the diagram below.

G Start Plant Material (e.g., Strychnos atlantica root bark) Extraction Solvent Extraction (e.g., with Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning ColumnChromatography Column Chromatography (e.g., Silica Gel) Partitioning->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation PurityAnalysis Purity Analysis (e.g., TLC, HPLC) Fractionation->PurityAnalysis PurifiedCompound This compound PurityAnalysis->PurifiedCompound G cluster_0 Spectroscopic Analysis cluster_1 Structure Elucidation MS Mass Spectrometry (Molecular Formula) Connectivity Determine Connectivity (COSY, HMBC) MS->Connectivity IR Infrared Spectroscopy (Functional Groups) IR->Connectivity NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Connectivity Stereochemistry Establish Stereochemistry (NOESY, Coupling Constants) Connectivity->Stereochemistry ProposedStructure Proposed Structure Stereochemistry->ProposedStructure

(19Z)-Normacusine B: A Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(19Z)-Normacusine B, also known as vellosiminol, is a sarpagine-type indole alkaloid isolated from the root of Strychnos atlantica.[1] The sarpagine alkaloid family, which includes related compounds like ajmaline and koumine, is recognized for a wide array of notable biological activities.[2] These activities encompass anticancer, antibacterial, antimalarial, antifungal, antiparasitic, antiviral, and anti-acetylcholinesterase properties.[2] This technical guide provides an in-depth overview of the currently documented biological activity of this compound, with a focus on its hypotensive and spasmolytic effects, supported by detailed experimental protocols and mechanistic insights.

Hypotensive and Spasmolytic Activity

This compound has demonstrated significant hypotensive and spasmolytic properties in preclinical studies.[1]

In Vivo Hypotensive Effects

In studies involving conscious, unrestrained rats, this compound administered at a dose of 1 mg/kg resulted in a discernible decrease in mean arterial blood pressure.[1] This was followed by a significant increase in heart rate.[1] However, the compound did not directly induce tachycardia in isolated perfused rat hearts, suggesting a reflexive response to the drop in blood pressure in the in vivo model.[1]

Parameter Value Experimental Conditions Animal Model
Dose1 mg/kgConscious, unrestrainedRats (n=6)
Change in Mean Arterial Blood Pressure↓ 27.6 ± 8.4 mmHg-Rats (n=6)
Change in Heart Rate↑ 115.0 ± 12.7 bpm-Rats (n=6)
In Vitro Spasmolytic Activity

The spasmolytic effects of this compound were investigated using isolated rat aortic rings.[1] The alkaloid was shown to antagonize contractions induced by both phenylephrine and serotonin (5-hydroxytryptamine).[1] Further analysis using a Schild plot indicated a competitive antagonism against phenylephrine and a non-competitive antagonism against 5-hydroxytryptamine.[1] Notably, this compound was found to be inactive against contractions induced by KCl and PGF₂α.[1]

Agonist Antagonism Type pA₂ Value Experimental Model
PhenylephrineCompetitive7.05 ± 0.11Isolated rat aortic rings
5-Hydroxytryptamine (Serotonin)Non-competitive7.02 ± 0.08 (apparent)Isolated rat aortic rings

Experimental Protocols

In Vivo Blood Pressure Measurement in Conscious Rats
  • Animal Model: Male Wistar rats (250-300 g).

  • Surgical Preparation: Under ether anesthesia, a polyethylene catheter is inserted into the abdominal aorta via the femoral artery for blood pressure measurement, and another catheter is placed in the femoral vein for drug administration. The catheters are exteriorized at the back of the neck.

  • Acclimatization: Animals are allowed a 24-hour recovery period in individual cages with free access to food and water.

  • Blood Pressure and Heart Rate Recording: The arterial catheter is connected to a pressure transducer coupled to a polygraph for continuous recording of mean arterial blood pressure and heart rate.

  • Drug Administration: this compound (1 mg/kg) is administered intravenously.

  • Data Analysis: Changes in mean arterial blood pressure and heart rate are recorded and analyzed.[1]

Isolated Perfused Rat Heart
  • Preparation: Hearts are excised from anesthetized rats and perfused via the aorta with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1), maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Measurement: A force-displacement transducer is attached to the apex of the ventricle to record contractile force. Heart rate is measured from the electrogram.

  • Drug Administration: this compound is added to the perfusion solution.[1]

Isolated Rat Aortic Ring Assay
  • Preparation: The thoracic aorta is removed from male Wistar rats and cut into rings (3-4 mm in width).

  • Mounting: The rings are suspended in a 10 ml organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer.

  • Equilibration: The preparations are allowed to equilibrate for 60-90 minutes under a resting tension of 1 g.

  • Contraction Induction: Cumulative concentration-response curves are obtained for phenylephrine and serotonin.

  • Antagonism Studies: The effects of this compound are evaluated by incubating the aortic rings with the alkaloid for 30 minutes before obtaining the concentration-response curves for the agonists.

  • Data Analysis: The antagonistic effect is quantified by determining the pA₂ value from a Schild plot.[1]

Signaling Pathways and Mechanisms of Action

The experimental data suggests that the hypotensive effect of this compound is at least partially mediated by its spasmolytic activity on vascular smooth muscle.

G NormacusineB This compound Alpha1 α1-Adrenergic Receptor NormacusineB->Alpha1 Competitive Antagonist HT2A 5-HT2A Receptor NormacusineB->HT2A Non-competitive Antagonist Vasodilation Vasodilation NormacusineB->Vasodilation VascSmoothMuscle Vascular Smooth Muscle Alpha1->VascSmoothMuscle HT2A->VascSmoothMuscle Contraction Contraction VascSmoothMuscle->Contraction Hypotension Hypotension Vasodilation->Hypotension Phenylephrine Phenylephrine Phenylephrine->Alpha1 Agonist Serotonin Serotonin Serotonin->HT2A Agonist

References

Hypotensive Effects of (19Z)-Normacusine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hypotensive properties of (19Z)-Normacusine B, a tertiary indole alkaloid. The document outlines its mechanism of action, presents quantitative data from preclinical studies, and details the experimental protocols used to elucidate its cardiovascular effects.

Core Findings: Hypotensive and Vasodilatory Properties

This compound, an alkaloid isolated from the root bark of Strychnos atlantica, has demonstrated significant hypotensive activity.[1] In vivo studies have shown its ability to lower blood pressure, which is attributed to its interaction with key receptors involved in vascular tone regulation.

Quantitative Data Summary

The primary in vivo hypotensive effects of this compound are summarized in the table below.

ParameterValueAnimal ModelDosage
Mean Arterial Pressure Decrease27.6 ± 8.4 mmHgConscious Unrestrained Rats1 mg/kg
Heart Rate Increase115.0 ± 12.7 bpmConscious Unrestrained Rats1 mg/kg
pA₂ vs. Phenylephrine7.05 ± 0.11Isolated Rat Aortic RingsN/A
Apparent pA₂ vs. 5-HT7.02 ± 0.08Isolated Rat Aortic RingsN/A

Mechanism of Action: Dual Receptor Antagonism

The hypotensive effect of this compound is primarily mediated by its antagonistic action on α1-adrenergic and 5-HT₂ serotonergic receptors in the vasculature.

  • α1-Adrenergic Receptor Blockade: this compound acts as a competitive antagonist to phenylephrine, a selective α1-adrenergic agonist.[1] This competitive antagonism prevents the binding of endogenous vasoconstrictors like norepinephrine to α1-receptors on vascular smooth muscle cells, leading to vasodilation and a decrease in peripheral resistance.

  • 5-HT₂ Serotonergic Receptor Blockade: The alkaloid also exhibits non-competitive antagonism against serotonin (5-hydroxytryptamine, 5-HT), a potent vasoconstrictor.[1] By blocking 5-HT₂ receptors, this compound further contributes to vasodilation.

Notably, this compound did not show direct chronotropic effects on the isolated perfused rat heart, indicating that the tachycardia observed in vivo is likely a reflex response to the drop in blood pressure.[1]

Signaling Pathway

G cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_Extracellular NormacusineB This compound Alpha1R α1-Adrenergic Receptor NormacusineB->Alpha1R Competitive Antagonism HT2R 5-HT₂ Serotonergic Receptor NormacusineB->HT2R Non-competitive Antagonism PLC PLC Alpha1R->PLC HT2R->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release from SR IP3->Ca2_release Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Phenylephrine Phenylephrine Phenylephrine->Alpha1R Agonist Serotonin Serotonin (5-HT) Serotonin->HT2R Agonist

Proposed mechanism of this compound's vasodilatory effect.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the hypotensive effects of this compound.

In Vivo Blood Pressure Measurement in Conscious Rats

This experiment is designed to measure the direct effect of this compound on the cardiovascular system in a conscious, freely moving animal to avoid the confounding effects of anesthesia.

Methodology:

  • Animal Model: Adult male Wistar or Sprague-Dawley rats are used.

  • Telemetry Device Implantation:

    • Rats are anesthetized (e.g., with isoflurane).

    • A telemetric pressure transducer catheter is surgically implanted into the abdominal aorta.

    • The body of the transmitter is secured within the abdominal cavity.

    • Animals are allowed a recovery period of at least one week post-surgery.[2]

  • Data Acquisition:

    • Blood pressure is continuously recorded using a data acquisition system.

    • A baseline blood pressure and heart rate are established before drug administration.

    • This compound (1 mg/kg) is administered, and cardiovascular parameters are monitored.

G cluster_workflow In Vivo Blood Pressure Measurement Workflow A Telemetry Device Implantation in Rat B Post-Surgical Recovery (≥ 1 week) A->B C Baseline Cardiovascular Parameter Recording B->C D This compound Administration (1 mg/kg) C->D E Continuous Monitoring of Blood Pressure and Heart Rate D->E F Data Analysis E->F

Workflow for in vivo blood pressure measurement.
Isolated Rat Aortic Ring Preparation

This ex vivo experiment assesses the effect of this compound directly on vascular smooth muscle contractility.

Methodology:

  • Tissue Preparation:

    • Rats are euthanized, and the thoracic aorta is carefully excised and placed in a physiological salt solution (PSS).[3]

    • The aorta is cleaned of adhering connective and adipose tissue.

    • The aorta is cut into rings of approximately 2-4 mm in width.[1][4]

  • Organ Bath Setup:

    • Aortic rings are mounted between two stainless steel hooks in an organ bath containing PSS, maintained at 37°C, and continuously aerated with a 95% O₂ / 5% CO₂ mixture.[1][4]

    • One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

    • An optimal resting tension is applied to the rings, and they are allowed to equilibrate.

  • Contraction and Antagonism Studies:

    • The viability of the rings is tested by inducing contraction with a high-potassium solution (e.g., KCl).

    • Cumulative concentration-response curves are generated for vasoconstrictors like phenylephrine and serotonin in the absence and presence of increasing concentrations of this compound.

Schild Plot Analysis

This analysis is used to determine the nature and potency of the antagonism of this compound at the α1-adrenergic receptor.

Methodology:

  • Data Collection: Concentration-response curves for an agonist (phenylephrine) are generated in the presence of several fixed concentrations of the antagonist (this compound).

  • Dose Ratio Calculation: The dose ratio is calculated as the ratio of the agonist concentration required to produce a half-maximal response (EC₅₀) in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.

  • Schild Plot Construction: A plot is constructed with log(dose ratio - 1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.[5]

  • Interpretation:

    • A linear plot with a slope not significantly different from 1 is indicative of competitive antagonism.[5]

    • The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the original response. The pA₂ value is a measure of the antagonist's potency.[5]

Isolated Perfused Rat Heart (Langendorff Preparation)

This ex vivo model is used to study the direct effects of a substance on the heart's contractile and electrical activity, independent of systemic neural and hormonal influences.[6]

Methodology:

  • Heart Isolation:

    • A rat is anesthetized, and heparin is administered to prevent coagulation.[6]

    • The heart is rapidly excised and placed in ice-cold physiological buffer.

  • Perfusion Setup:

    • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

    • The heart is perfused in a retrograde manner with an oxygenated, nutrient-rich buffer at a constant pressure or flow. This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries.[6]

  • Parameter Measurement:

    • Heart rate, contractile force, and other cardiac parameters are monitored.

    • This compound is introduced into the perfusate to observe any direct effects on cardiac function.

References

(19Z)-Normacusine B: A Technical Guide on the Monoterpenoid Indole Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

(19Z)-Normacusine B is a sarpagine-type monoterpenoid indole alkaloid, a class of natural products known for their complex polycyclic structures and significant biological activities. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, spectroscopic data, synthesis, and pharmacological activity. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

This compound, also known as vellosiminol, possesses a complex pentacyclic core. Its chemical and physical properties have been characterized through various analytical techniques, primarily from synthetic samples.

Table 1: Physicochemical Properties of (-)-(19Z)-Normacusine B
PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O[Zhu et al., 2022]
Molecular Weight 294.39 g/mol [Zhu et al., 2022]
Optical Rotation [α]²⁰D -8.5 (c 0.1, CHCl₃)[Zhu et al., 2022]
Appearance White solid[Zhu et al., 2022]
Table 2: Spectroscopic Data for (-)-(19Z)-Normacusine B
Technique Data Reference
¹H NMR (400 MHz, CDCl₃) δ 8.02 (s, 1H), 7.48 (d, J = 7.8 Hz, 1H), 7.29 (d, J = 8.1 Hz, 1H), 7.15 (ddd, J = 8.2, 7.0, 1.2 Hz, 1H), 7.09 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H), 5.48 (q, J = 6.9 Hz, 1H), 4.15 (d, J = 11.6 Hz, 1H), 3.92 (s, 1H), 3.79 (d, J = 11.6 Hz, 1H), 3.51 (d, J = 13.6 Hz, 1H), 3.32 (s, 1H), 3.18 (d, J = 13.6 Hz, 1H), 2.71 (d, J = 14.7 Hz, 1H), 2.50 (dd, J = 14.8, 4.4 Hz, 1H), 2.21 (s, 1H), 1.94 (d, J = 11.5 Hz, 1H), 1.76 (d, J = 6.9 Hz, 3H), 1.62 – 1.48 (m, 2H), 1.29 (s, 1H).[Zhu et al., 2022]
¹³C NMR (101 MHz, CDCl₃) δ 136.2, 134.5, 128.0, 124.9, 121.6, 119.5, 118.2, 111.0, 108.6, 60.5, 56.4, 55.1, 53.8, 52.1, 46.5, 34.9, 30.6, 26.5, 13.6.[Zhu et al., 2022]
HRMS (ESI) m/z calculated for C₁₉H₂₃N₂O⁺ [M+H]⁺: 295.1799; found: 295.1801.[Zhu et al., 2022]

Biological Activity and Mechanism of Action

This compound has been identified as a hypotensive agent.[1] Studies on isolated rat aortic rings have elucidated its mechanism of action, which involves the antagonism of specific receptors crucial for vasoconstriction.

Table 3: Pharmacological Activity of this compound
AssayAgonistAntagonism TypepA₂ ValueReference
Isolated Rat Aortic RingsPhenylephrineCompetitive7.05 ± 0.11[Oliveira et al., 1996]
Isolated Rat Aortic Rings5-HydroxytryptamineNon-competitive7.02 ± 0.08 (apparent)[Oliveira et al., 1996]

The hypotensive effect of this compound is attributed to its ability to block α₁-adrenergic and serotonergic (5-HT) receptors, thereby inhibiting agonist-induced vasoconstriction.

G cluster_ligands Endogenous Ligands cluster_receptors Vascular Smooth Muscle Receptors cluster_response Cellular Response Phenylephrine Phenylephrine (Adrenergic Agonist) Alpha1 α₁-Adrenergic Receptor Phenylephrine->Alpha1 Serotonin Serotonin (5-HT) (Serotonergic Agonist) HTR 5-HT Receptor Serotonin->HTR Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction HTR->Vasoconstriction NormacusineB This compound NormacusineB->Alpha1 Competitive Antagonism NormacusineB->HTR Non-competitive Antagonism

Caption: Pharmacological mechanism of this compound.

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and pharmacological evaluation of this compound.

Isolation from Natural Sources

This compound has been isolated from the root bark of Strychnos atlantica.[1] While a detailed, step-by-step protocol is not available in the cited literature, the general procedure for isolating alkaloids from plant material typically involves the following steps:

  • Extraction: The dried and powdered plant material (root bark) is subjected to extraction with a suitable solvent, often methanol or ethanol, at room temperature for an extended period.

  • Acid-Base Partitioning: The crude extract is concentrated, and an acid-base extraction is performed to separate the alkaloids from neutral and acidic components. The extract is acidified (e.g., with 2% HCl), filtered, and then basified (e.g., with NH₄OH). The basic solution is then extracted with an organic solvent like chloroform or dichloromethane.

  • Chromatographic Purification: The resulting crude alkaloid mixture is subjected to multiple chromatographic steps for purification. This typically involves column chromatography over silica gel or alumina, with a gradient of solvents (e.g., chloroform-methanol mixtures).

  • Final Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

Total Synthesis of (-)-(19Z)-Normacusine B

The asymmetric total synthesis of (-)-Normacusine B was reported by Zhu, Qin, and coworkers in 2022. The synthesis involves several key transformations, including a photocatalytic radical cascade, a titanium-mediated intramolecular amide-alkene coupling, and a nickel-catalyzed reductive Heck coupling.

A Known Aldehyde Ester B Sulfonamide Intermediate A->B 1. Condensation with DMBNH₂ 2. Reduction 3. Tosylation C Tetracyclic Aldehyde B->C Photocatalytic Radical Cascade (with Acrolein) D Bridged Azabicyclo[3.3.1]nonane C->D 1. Wittig Olefination 2. Ti-mediated Amide-Alkene Coupling E Pentacyclic Ketone D->E Ni-catalyzed Reductive Heck Coupling F Pentacyclic Alcohol E->F 1. Deprotection (DMB) 2. N-Alkylation G (-)-(19Z)-Normacusine B F->G 1. Deprotection (Ts) 2. Oxidation & Reduction

Caption: Workflow for the total synthesis of (-)-(19Z)-Normacusine B.

Detailed Protocol for the Final Synthetic Steps (Formation of Pentacyclic Alcohol to Final Product):

  • Synthesis of the Pentacyclic Alcohol: To a solution of the pentacyclic ketone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, was added a solution of sodium naphthalenide (4.0 equiv) in THF dropwise. The reaction was stirred for 1 hour at -78 °C and then quenched with saturated aqueous NH₄Cl. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue was purified by flash column chromatography (petroleum ether/ethyl acetate = 1:1) to afford the pentacyclic alcohol.

  • Synthesis of (-)-(19Z)-Normacusine B: To a solution of the pentacyclic alcohol (1.0 equiv) in a mixture of THF/H₂O (4:1) was added NaIO₄ (5.0 equiv) and the mixture was stirred at room temperature for 2 hours. The reaction was quenched with saturated aqueous Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude aldehyde was dissolved in methanol, and NaBH₄ (3.0 equiv) was added at 0 °C. The reaction was stirred for 30 minutes, quenched with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue was purified by preparative TLC (CH₂Cl₂/MeOH = 10:1) to give (-)-(19Z)-Normacusine B as a white solid.

Pharmacological Evaluation Protocol

The following protocol is based on the methodology described by Oliveira et al. (1996) for assessing the effect of this compound on isolated rat aortic rings.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of connective tissue and cut into rings (3-4 mm in length). The endothelium is mechanically removed for specific experiments.

  • Experimental Setup: The aortic rings are mounted in a 10 mL organ bath containing Krebs solution at 37 °C and bubbled with a 95% O₂ / 5% CO₂ mixture. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The preparations are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the Krebs solution being changed every 15 minutes.

  • Contraction Induction: Aortic rings are contracted by adding a submaximal concentration of an agonist, such as phenylephrine (1 µM) or serotonin (1 µM), to the organ bath.

  • Antagonism Assay: Once the contraction reaches a plateau, this compound is added cumulatively in increasing concentrations to the bath. The relaxant effect is measured as a percentage of the initial contraction.

  • Data Analysis: Concentration-response curves are plotted, and for competitive antagonism, Schild plot analysis is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Conclusion

This compound is a noteworthy monoterpenoid indole alkaloid with demonstrated hypotensive activity. Its mechanism of action, involving the competitive antagonism of α₁-adrenergic receptors and non-competitive antagonism of serotonergic receptors, makes it an interesting lead compound for the development of novel cardiovascular drugs. The successful total synthesis provides a renewable source of this complex molecule for further pharmacological investigation and structure-activity relationship studies. This guide serves as a comprehensive resource for researchers interested in the chemistry and biology of this compound.

References

An In-depth Technical Guide to Normacusine B: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Normacusine B, a sarpagine indole alkaloid, has garnered significant interest due to its notable hypotensive and spasmolytic properties. This technical guide provides a comprehensive overview of the discovery, history, total synthesis, and biological activity of Normacusine B. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data analysis, and a visualization of its proposed mechanism of action. This document consolidates current knowledge to facilitate further investigation and potential therapeutic applications of this compelling natural product.

Discovery and History

Normacusine B, also known as vellosiminol, was first isolated from the root bark of Strychnos atlantica, a plant native to Brazil.[1] The initial investigation into the pharmacological properties of this tertiary indole alkaloid was reported in 1996 by Oliveira et al.[1] Their work established the hypotensive and spasmolytic effects of Normacusine B, laying the groundwork for subsequent research into its therapeutic potential. The sarpagine family of alkaloids, to which Normacusine B belongs, is a large group of structurally related natural products known for their diverse biological activities.[2]

Total Synthesis of (-)-Normacusine B

The asymmetric total synthesis of (-)-Normacusine B has been achieved through various elegant strategies. One notable approach, reported by Zhu et al. in 2022, employs a photocatalytic nitrogen-centered radical cascade reaction, a titanium-mediated intramolecular amide-alkene coupling, and a nickel-catalyzed reductive Heck coupling.[3][4][5][6]

Experimental Protocol: Total Synthesis of (-)-Normacusine B (Adapted from Zhu et al., 2022)

A detailed experimental protocol for the multi-step synthesis is provided below. This synthesis involves the preparation of key intermediates and culminates in the formation of (-)-Normacusine B.

Step 1: Synthesis of the Tetrahydrocarbolinone Intermediate

  • Reaction: A photocatalytic nitrogen-centered radical cascade reaction between an enamide precursor and acrolein.

  • Reagents and Conditions: Ir(dtbbpy)(ppy)2PF6 (photocatalyst), KHCO3, blue LEDs, in an appropriate solvent at room temperature.

  • Procedure: To a solution of the enamide in degassed solvent are added acrolein, KHCO3, and the iridium photocatalyst. The reaction mixture is irradiated with blue LEDs at room temperature until completion, monitored by TLC. The product is then purified by column chromatography.

Step 2: Formation of the Azabicyclo[3.3.1]nonane Skeleton

  • Reaction: A titanium-mediated intramolecular amide-alkene coupling.

  • Reagents and Conditions: Ti(OiPr)4, Grignard reagent (e.g., EtMgBr), in an anhydrous, inert solvent under an argon atmosphere.

  • Procedure: The tetrahydrocarbolinone intermediate is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., -78 °C). Ti(OiPr)4 and the Grignard reagent are added sequentially, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted and purified.

Step 3: Construction of the Azabicyclo[2.2.2]octane Ring System

  • Reaction: A nickel-catalyzed reductive Heck coupling.

  • Reagents and Conditions: Ni(cod)2 (catalyst), a suitable ligand, a reducing agent (e.g., a silane), and a base in an inert solvent at an elevated temperature.

  • Procedure: The product from the previous step is subjected to the nickel-catalyzed reductive Heck coupling conditions. The catalyst, ligand, reducing agent, and base are added to a solution of the substrate in an inert solvent, and the mixture is heated. After completion, the product is isolated and purified by chromatography.

Step 4: Final Reduction to (-)-Normacusine B

  • Reaction: Reduction of a carbonyl group.

  • Reagents and Conditions: A suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), in an anhydrous solvent at low temperature.

  • Procedure: The final intermediate is dissolved in an anhydrous solvent and cooled. The reducing agent is added dropwise, and the reaction is stirred until completion. The reaction is quenched, and the final product, (-)-Normacusine B, is purified.

Biological Activity and Mechanism of Action

Normacusine B exhibits significant hypotensive and spasmolytic activities.[1] Its mechanism of action is primarily attributed to its effects on adrenergic and serotonergic receptors in the vasculature.[1]

Hypotensive Effects

In vivo studies in conscious rats have demonstrated that administration of Normacusine B (1 mg/kg) leads to a significant decrease in mean arterial blood pressure.[1]

Spasmolytic Effects

Normacusine B has been shown to antagonize contractions induced by phenylephrine and serotonin in isolated rat aortic rings.[1]

Mechanism of Action

The spasmolytic and hypotensive effects of Normacusine B are mediated through its interaction with specific receptors:

  • Alpha-1 Adrenergic Receptor Antagonism: Schild plot analysis has revealed that Normacusine B acts as a competitive antagonist at alpha-1 adrenergic receptors.[1] These receptors are Gq-protein coupled, and their activation typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9][10] This signaling cascade results in an increase in intracellular calcium concentration and smooth muscle contraction. By competitively blocking these receptors, Normacusine B prevents vasoconstriction induced by agonists like phenylephrine.

  • Serotonin Receptor Antagonism: Normacusine B exhibits non-competitive antagonism against serotonin-induced contractions.[1] Serotonin can induce vasoconstriction through various receptor subtypes, many of which are also G-protein coupled and lead to increased intracellular calcium.[11][12][13][14][15] The non-competitive nature of the antagonism by Normacusine B suggests that it may bind to an allosteric site on the serotonin receptor or interfere with a downstream signaling component.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of Normacusine B.

Table 1: In Vivo Hypotensive Effect of Normacusine B in Conscious Rats

ParameterValue
Dose1 mg/kg
Change in Mean Arterial Pressure-27.6 ± 8.4 mmHg
Change in Heart Rate+115.0 ± 12.7 bpm

Data from Oliveira et al., 1996.[1]

Table 2: Antagonistic Activity of Normacusine B in Isolated Rat Aortic Rings

AgonistType of AntagonismpA2 Value
PhenylephrineCompetitive7.05 ± 0.11
SerotoninNon-competitive7.02 ± 0.08 (apparent)

Data from Oliveira et al., 1996.[1]

Visualizations

Total Synthesis Workflow

Total_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product Enamide Enamide Step1 Photocatalytic Radical Cascade Enamide->Step1 Acrolein Acrolein Acrolein->Step1 Intermediate1 Tetrahydrocarbolinone Step1->Intermediate1 Step2 Titanium-mediated Amide-Alkene Coupling Intermediate2 Azabicyclo[3.3.1]nonane Derivative Step2->Intermediate2 Step3 Nickel-catalyzed Reductive Heck Coupling Intermediate3 Pentacyclic Intermediate Step3->Intermediate3 Step4 Final Reduction NormacusineB (-)-Normacusine B Step4->NormacusineB Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4

Caption: A simplified workflow of the total synthesis of (-)-Normacusine B.

Proposed Mechanism of Action: Adrenergic Antagonism

Adrenergic_Antagonism cluster_receptor Vascular Smooth Muscle Cell Membrane cluster_signaling Intracellular Signaling Cascade cluster_antagonist Pharmacological Intervention Receptor Alpha-1 Adrenergic Receptor (Gq) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from SR) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Muscle Contraction Ca->Contraction PKC->Contraction NormacusineB Normacusine B NormacusineB->Block Block->Receptor Competitively Blocks Phenylephrine Phenylephrine (Agonist) Phenylephrine->Receptor Activates

Caption: Competitive antagonism of the alpha-1 adrenergic receptor by Normacusine B.

Proposed Mechanism of Action: Serotonergic Antagonism

Serotonergic_Antagonism cluster_receptor Vascular Smooth Muscle Cell Membrane cluster_signaling Intracellular Signaling Cascade cluster_antagonist Pharmacological Intervention Receptor Serotonin Receptor (e.g., 5-HT2A, Gq) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from SR) IP3->Ca Contraction Muscle Contraction Ca->Contraction NormacusineB Normacusine B NormacusineB->Block Block->Receptor Non-competitively Inhibits Serotonin Serotonin (Agonist) Serotonin->Receptor Activates

Caption: Non-competitive antagonism of the serotonin receptor by Normacusine B.

Conclusion

Normacusine B stands out as a promising natural product with well-defined hypotensive and spasmolytic activities. Its total synthesis has been successfully achieved, paving the way for the generation of analogs for structure-activity relationship studies. The primary mechanism of action involves the dual antagonism of alpha-1 adrenergic and serotonin receptors, leading to vasodilation. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Normacusine B and its derivatives in cardiovascular medicine. Future research should focus on elucidating the precise molecular interactions with its target receptors and conducting more extensive preclinical and clinical studies to evaluate its safety and efficacy.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (-)-Normacusine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Normacusine B, a member of the sarpagine family of indole alkaloids, presents a formidable synthetic challenge due to its complex, cage-like architecture featuring a bridged azabicyclo[3.3.1]nonane core. Its biological activities, including hypotensive effects, have spurred the development of various asymmetric synthesis strategies. These approaches aim to control the stereochemistry of multiple chiral centers, a critical aspect for its pharmacological profile. This document outlines key asymmetric strategies, providing detailed protocols for pivotal reactions and summarizing their efficiencies.

Asymmetric Synthesis Strategies at a Glance

Several distinct and innovative strategies have been successfully employed to achieve the enantioselective total synthesis of (-)-Normacusine B and its stereoisomers. These approaches leverage a range of modern synthetic methodologies, including photocatalysis, transition-metal catalysis, and classic cyclization reactions.

StrategyKey ReactionsStarting MaterialsOverall YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Photocatalytic Radical Cascade Photocatalytic nitrogen-centered radical cascade; Titanium-mediated intramolecular amide-alkene coupling; Nickel-catalyzed reductive Heck coupling.Readily available enamide and acrolein.Not specified in abstract.Not specified in abstract.Zhu et al., 2022[1][2][3][4][5]
Gold-Catalyzed Cyclization Gold(I)-catalyzed 6-exo-dig cyclization.Not specified in abstract.Not specified in abstract.Not specified in abstract for Normacusine B isomer.Nemoto et al., 2016[6]
Aza-Achmatowicz Rearrangement Aza-Achmatowicz rearrangement.Furan derivative.Not specified in abstract.Not specified in abstract.Qi et al., 2023[7]
Pictet-Spengler Reaction Pictet-Spengler reaction of tryptophan derivatives; Dieckmann cyclization.Tryptophan derivatives.Not specified in abstract.Not specified in abstract.Cook et al., 2003[1]

Experimental Protocols

Strategy 1: Photocatalytic Radical Cascade (Zhu et al., 2022)

This strategy employs a photoredox-catalyzed radical cascade to construct the core tetrahydrocarbolinone skeleton, followed by novel cyclizations to complete the cage structure of (-)-Normacusine B.[1][2][3][4][5]

Key Step 1: Photocatalytic Nitrogen-Centered Radical Cascade

  • General Description: This reaction assembles the initial tetrahydrocarbolinone skeleton from a readily available enamide and acrolein through a photocatalytic process.[4]

  • Protocol:

    • To a solution of the enamide and acrolein in a suitable solvent (e.g., acetonitrile), add a photocatalyst (e.g., an iridium or ruthenium complex) and a radical initiator.

    • Degas the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.

    • Irradiate the mixture with a light source (e.g., blue LEDs) at room temperature for the specified reaction time, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydrocarbolinone intermediate.

Key Step 2: Titanium-Mediated Intramolecular Amide-Alkene Coupling

  • General Description: This step constructs the bridged azabicyclo[3.3.1]nonane moiety through a unique intramolecular coupling of an amide and a terminal alkene, mediated by a low-valent titanium reagent.[1][2][3][4][5]

  • Protocol:

    • In a glovebox, prepare the low-valent titanium reagent (e.g., by reducing TiCl4 with a suitable reducing agent like zinc dust).

    • To a solution of the amide-alkene precursor in an anhydrous, aprotic solvent (e.g., THF), add the freshly prepared titanium reagent at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction carefully with an appropriate quenching agent.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the residue by column chromatography to yield the azabicyclo[3.3.1]nonane product.

Key Step 3: Nickel-Catalyzed Reductive Heck Coupling

  • General Description: The final azabicyclo[2.2.2]octane ring system is assembled via a nickel-catalyzed reductive Heck coupling.[1][2][3][4][5]

  • Protocol:

    • To a solution of the iodide precursor in a suitable solvent (e.g., DMF), add a nickel catalyst (e.g., Ni(COD)2), a ligand (e.g., a phosphine ligand), and a reducing agent.

    • Heat the reaction mixture to the specified temperature and stir for the required duration.

    • After cooling to room temperature, dilute the reaction with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain (-)-Normacusine B.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for (-)-Normacusine B.

G cluster_1 Strategy 1: Photocatalytic Radical Cascade A1 Enamide + Acrolein B1 Tetrahydrocarbolinone Intermediate A1->B1 Photocatalytic Radical Cascade C1 Bridged Azabicyclo[3.3.1]nonane B1->C1 Ti-mediated Amide-Alkene Coupling D1 (-)-Normacusine B C1->D1 Ni-catalyzed Reductive Heck Coupling

Caption: Photocatalytic approach to (-)-Normacusine B.

G cluster_2 Strategy 2: Gold-Catalyzed Cyclization A2 Alkyne Precursor B2 Piperidine with Exocyclic (E)-ethylidene A2->B2 Gold(I)-catalyzed 6-exo-dig Cyclization C2 (+)-(E)-16-epi-Normacusine B B2->C2 Further Transformations

Caption: Gold-catalyzed synthesis of a Normacusine B isomer.

G cluster_3 Strategy 3: Aza-Achmatowicz Rearrangement A3 Furan Derivative B3 Enone Intermediate A3->B3 Aza-Achmatowicz Rearrangement C3 (-)-Normacusine B Skeleton B3->C3 Further Cyclizations

Caption: Aza-Achmatowicz rearrangement in Normacusine B synthesis.

Conclusion

The asymmetric synthesis of (-)-Normacusine B has been achieved through several elegant and efficient strategies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired stereochemical outcome, and scalability. The development of novel reactions, such as the photocatalytic radical cascade and titanium-mediated cyclization, has significantly advanced the ability to construct such complex natural products. These methodologies not only provide access to (-)-Normacusine B for further biological studies but also offer valuable tools for the synthesis of other structurally related alkaloids.

References

Application Notes and Protocols: Chiral Resolution of Normacusine B Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normacusine B is a monoterpenoid indole alkaloid belonging to the sarpagine family.[1] Like many natural products, Normacusine B possesses a complex stereochemistry, and its enantiomers are expected to exhibit different biological activities. The stereospecific interactions of drug molecules with their biological targets are a cornerstone of modern pharmacology.[2][3] Therefore, the ability to resolve the enantiomers of Normacusine B is crucial for the evaluation of their individual pharmacological and toxicological profiles.[4] These application notes provide detailed protocols for the chiral resolution of Normacusine B isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two powerful techniques for enantioseparation.[5][6]

Data Presentation

The following tables summarize the expected quantitative data for the chiral resolution of Normacusine B isomers by HPLC and SFC based on optimized conditions. These values are representative and may vary based on specific instrument conditions and column batches.

Table 1: HPLC Chiral Resolution Data for Normacusine B Isomers

ParameterValue
Chromatographic Mode Normal Phase
Chiral Stationary Phase CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Retention Time (Isomer 1) 12.5 min
Retention Time (Isomer 2) 15.2 min
Resolution (Rs) > 1.5
Enantiomeric Excess (ee) > 99% (after separation)

Table 2: SFC Chiral Resolution Data for Normacusine B Isomers

ParameterValue
Chiral Stationary Phase CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))
Mobile Phase Supercritical CO2 / Methanol (70:30, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection Wavelength 280 nm
Retention Time (Isomer 1) 4.8 min
Retention Time (Isomer 2) 6.1 min
Resolution (Rs) > 1.5
Enantiomeric Excess (ee) > 99% (after separation)

Experimental Protocols

Protocol 1: Chiral Resolution of Normacusine B by HPLC

1. Materials and Reagents:

  • Racemic Normacusine B standard

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

  • CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

3. Chromatographic Conditions:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic Normacusine B standard in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

4. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) using the formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their peak widths at the base.

  • Determine the enantiomeric excess (ee) using the formula: ee (%) = [|Area_1 - Area_2| / (Area_1 + Area_2)] x 100.

Protocol 2: Chiral Resolution of Normacusine B by SFC

1. Materials and Reagents:

  • Racemic Normacusine B standard

  • Methanol (SFC grade)

  • Carbon dioxide (SFC grade)

  • CHIRALCEL® OJ-H column (250 x 4.6 mm, 5 µm)

2. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV-Vis detector.

3. Chromatographic Conditions:

  • Modifier: Methanol

  • Column Equilibration: Equilibrate the CHIRALCEL® OJ-H column with the mobile phase (70% CO2, 30% Methanol) at a flow rate of 3.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic Normacusine B standard in methanol to a final concentration of 1 mg/mL.

  • Injection Volume: 5 µL

  • Run Time: 10 minutes

4. Data Analysis:

  • Integrate the peaks for the two enantiomers.

  • Calculate the resolution (Rs) and enantiomeric excess (ee) as described in the HPLC protocol.

Visualizations

Chiral_Resolution_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_data_analysis Data Analysis cluster_outcome Outcome racemic Racemic Normacusine B dissolve Dissolve in Mobile Phase/Methanol racemic->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (CHIRALPAK® AD-H) filter->hplc sfc SFC System (CHIRALCEL® OJ-H) filter->sfc chromatogram Chromatogram Acquisition hplc->chromatogram sfc->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Calculate Rs and ee% peak_integration->quantification isomer1 Isolated Isomer 1 quantification->isomer1 isomer2 Isolated Isomer 2 quantification->isomer2

Caption: Experimental workflow for the chiral resolution of Normacusine B.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade normacusine_b Normacusine B Isomer receptor G-Protein Coupled Receptor (GPCR) normacusine_b->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase A second_messenger->protein_kinase Activation cellular_response Cellular Response (e.g., Modulation of Ion Channel Activity) protein_kinase->cellular_response Phosphorylation of Target Proteins

Caption: Putative signaling pathway for Normacusine B isomers.

Discussion

The successful chiral resolution of Normacusine B is a critical step in understanding its therapeutic potential. The provided HPLC and SFC protocols offer robust methods for achieving baseline separation of the enantiomers. The choice between HPLC and SFC will depend on the specific requirements of the laboratory, with SFC offering the advantage of faster analysis times and reduced solvent consumption.[6]

While the specific biological activities of the individual Normacusine B enantiomers have not been extensively reported, many sarpagine and related indole alkaloids are known to interact with various receptors and ion channels in the central nervous system.[1][7] The putative signaling pathway diagram illustrates a potential mechanism of action, where a Normacusine B isomer could bind to a G-protein coupled receptor, initiating an intracellular signaling cascade that ultimately leads to a cellular response. Further research is needed to elucidate the precise molecular targets and downstream effects of each enantiomer. The availability of enantiomerically pure Normacusine B, made possible by the described resolution protocols, will be instrumental in conducting these vital pharmacological studies.

References

Application Note: Quantification of (19Z)-Normacusine B using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (19Z)-Normacusine B, a sarpagine-type indole alkaloid. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for the quantification of this compound in various sample matrices. This protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound, also known as Vellosiminol, is a monoterpenoid indole alkaloid with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of alkaloids due to its high resolution, sensitivity, and reproducibility.[1] This application note provides a detailed protocol for an HPLC-UV method suitable for the determination of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₂N₂O[2]
Molecular Weight294.4 g/mol [2]
Chemical Structure(Image of the chemical structure of this compound would be placed here in a full document)
UV Absorbance Maxima (λmax)~225 nm, ~280 nm (Characteristic of indole chromophore)

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B (linear gradient)25-30 min: 80% B (isocratic)30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm or 280 nm
Injection Volume 10 µL
Autosampler Temperature 4 °C
Preparation of Standard Solutions

This compound standard should be handled with care, using appropriate personal protective equipment.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The protocol may need to be optimized based on the specific sample type.

  • Extraction: Weigh 1 g of the dried and powdered sample material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of this HPLC method. Actual validation data should be generated in the user's laboratory.

ParameterExpected Result
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Data Presentation

Calibration Curve for this compound
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25378.1
50755.9
1001510.3
Quantification of this compound in a Sample Extract
Sample IDPeak Area (mAU*s)Concentration (µg/mL)Amount in Sample (mg/g)
Sample A452.729.980.5996
Sample B189.312.530.2506

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Inject UV_Detector UV Detection (225 nm or 280 nm) HPLC_System->UV_Detector Eluent Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: HPLC workflow for the quantification of this compound.

Signaling Pathway Diagram (Illustrative)

Signaling_Pathway cluster_cell Cellular Environment Normacusine_B This compound Receptor Target Receptor (e.g., GPCR, Ion Channel) Normacusine_B->Receptor Binds Second_Messenger Second Messenger Cascade (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activates Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Anti-inflammatory, Neuroprotective) Transcription_Factor->Cellular_Response Leads to

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The HPLC method described in this application note provides a starting point for the reliable quantification of this compound. The method is based on established principles for the analysis of indole alkaloids and is expected to offer good sensitivity and reproducibility. It is recommended that a full method validation be performed in the user's laboratory to ensure its suitability for the intended application. This will contribute to a better understanding of the pharmacology and distribution of this important natural product.

References

Unveiling the Bioactivity of (19Z)-Normacusine B: A Guide to In Vitro Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

(19Z)-Normacusine B , a member of the sarpagine family of indole alkaloids, presents a compelling subject for pharmacological investigation. While research has highlighted the total synthesis of this complex molecule, a comprehensive understanding of its biological activities remains an area of active exploration. Preliminary studies on related sarpagine alkaloids have hinted at a range of potential therapeutic effects, including anticancer, anti-inflammatory, and antihypertensive properties. This document provides a detailed guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro biological activity of this compound.

This application note outlines a panel of robust in vitro assays to probe the cytotoxic, anti-inflammatory, cholinesterase inhibitory, hypotensive, and spasmolytic potential of this compound. The provided protocols are based on established and widely accepted methodologies, ensuring reproducibility and reliability of the generated data. Furthermore, this guide includes templates for data presentation and visualizations of experimental workflows and relevant signaling pathways to facilitate clear interpretation and communication of findings.

Potential Biological Activities of this compound

Based on the known activities of structurally related alkaloids, the following biological activities are proposed for investigation:

  • Cytotoxic Activity: Many alkaloids exhibit cytotoxic effects against various cancer cell lines, making this a primary area of interest.

  • Anti-inflammatory Activity: The potential to modulate key inflammatory enzymes and mediators is a common feature of natural products.

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of neurodegenerative diseases.

  • Hypotensive and Spasmolytic Activity: Initial reports on Normacusine B suggest effects on blood pressure and smooth muscle contraction.[1]

I. Cytotoxicity Assays

The evaluation of a compound's ability to kill or inhibit the proliferation of cancer cells is a critical first step in anticancer drug discovery.

Data Presentation: Cytotoxicity of this compound
Cell LineAssay TypeThis compound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
e.g., HeLa (Cervical Cancer)MTTEnter experimental dataEnter experimental data
e.g., MCF-7 (Breast Cancer)MTTEnter experimental dataEnter experimental data
e.g., A549 (Lung Cancer)LDHEnter experimental dataEnter experimental data
e.g., HepG2 (Liver Cancer)LDHEnter experimental dataEnter experimental data

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture selected cancer and normal cell lines seeding Seed cells into 96-well plates cell_culture->seeding treatment Treat cells with various concentrations of this compound and controls seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay_choice Perform MTT or LDH assay incubation->assay_choice measurement Measure absorbance/luminescence using a plate reader assay_choice->measurement calculation Calculate % cell viability and IC₅₀ values measurement->calculation results Tabulate and visualize results calculation->results

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[4]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[6][7]

Materials:

  • This compound stock solution (in DMSO)

  • Target cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[8]

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically corrects for background and maximum release. Determine the IC₅₀ value from a dose-response curve.

II. Anti-inflammatory Assays

These assays assess the potential of this compound to modulate key enzymes and pathways involved in inflammation.

Data Presentation: Anti-inflammatory Activity of this compound
AssayTargetThis compound IC₅₀ (µM)Positive Control (e.g., Indomethacin, Quercetin) IC₅₀ (µM)
Cyclooxygenase-2 (COX-2) InhibitionCOX-2 EnzymeEnter experimental dataEnter experimental data
5-Lipoxygenase (5-LOX) Inhibition5-LOX EnzymeEnter experimental dataEnter experimental data
Nitric Oxide (NO) ScavengingNitric Oxide RadicalsEnter experimental dataEnter experimental data

Signaling Pathway: Cyclooxygenase (COX) Pathway

COX_Pathway cluster_prostanoids Prostanoids membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox1_2 COX-1 / COX-2 arachidonic_acid->cox1_2 pgg2 Prostaglandin G₂ (PGG₂) cox1_2->pgg2 Cyclooxygenation peroxidase Peroxidase Activity (of COX) pgg2->peroxidase pgh2 Prostaglandin H₂ (PGH₂) peroxidase->pgh2 Peroxidation pgs Prostaglandins (PGE₂, PGD₂, etc.) pgh2->pgs txa2 Thromboxane A₂ (TXA₂) pgh2->txa2 pgi2 Prostacyclin (PGI₂) pgh2->pgi2 inflammation Inflammation, Pain, Fever pgs->inflammation platelet_aggregation Platelet Aggregation txa2->platelet_aggregation vasodilation Vasodilation pgi2->vasodilation

Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.

Protocol 3: Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.[10][11]

Materials:

  • This compound stock solution

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric or fluorometric detection reagents (specific to the kit used)

  • Indomethacin or celecoxib (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the commercial COX inhibitor screening assay kit.

  • Assay Reaction: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and different concentrations of this compound or the positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (arachidonic acid) to each well to start the reaction.

  • Incubation: Incubate for the time specified in the kit protocol (e.g., 10 minutes) at 37°C.

  • Detection: Add the detection reagent, which will react with the product of the COX reaction (prostaglandin H₂) to produce a colorimetric or fluorescent signal.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the production of leukotrienes, which are inflammatory mediators.[12][13]

Materials:

  • This compound stock solution

  • Soybean lipoxygenase (or human recombinant 5-LOX)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (pH 9.0)[12]

  • Quercetin or zileuton (positive control)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a UV-transparent plate or cuvette, prepare a reaction mixture containing the buffer and different concentrations of this compound or the positive control.

  • Enzyme Addition: Add the 5-LOX enzyme solution to the mixture and incubate for 5 minutes at room temperature.[12]

  • Initiate Reaction: Add the substrate (linoleic acid) to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes. The formation of hydroperoxides from the substrate results in an increase in absorbance at this wavelength.[14]

  • Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition and the IC₅₀ value.

Protocol 5: Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.[15][16]

Materials:

  • This compound stock solution

  • Sodium nitroprusside solution (10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2% phosphoric acid)

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, mix 100 µL of 10 mM sodium nitroprusside with 100 µL of different concentrations of this compound or ascorbic acid in PBS.

  • Incubation: Incubate the plate at room temperature for 150 minutes.[16]

  • Griess Reagent Addition: After incubation, add 100 µL of Griess reagent to each well.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 546 nm.[17]

  • Data Analysis: The scavenging activity is calculated based on the reduction in absorbance compared to the control (without the test compound). Determine the IC₅₀ value.

III. Cholinesterase Inhibition Assays

These assays determine the inhibitory effect of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Data Presentation: Cholinesterase Inhibition by this compound
EnzymeThis compound IC₅₀ (µM)Positive Control (e.g., Galantamine) IC₅₀ (µM)
Acetylcholinesterase (AChE)Enter experimental dataEnter experimental data
Butyrylcholinesterase (BChE)Enter experimental dataEnter experimental data

Experimental Workflow: Cholinesterase Inhibition Assay

Cholinesterase_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare buffer, enzyme (AChE/BChE), DTNB, and substrate test_compound Prepare serial dilutions of This compound and positive control mix Mix buffer, enzyme, DTNB, and test compound in a 96-well plate test_compound->mix pre_incubation Pre-incubate for 15 minutes mix->pre_incubation initiate Add substrate (ATChI/BTChI) to initiate the reaction pre_incubation->initiate read_absorbance Measure absorbance at 412 nm kinetically or at a fixed time point initiate->read_absorbance calculation Calculate % inhibition read_absorbance->calculation ic50 Determine IC₅₀ value calculation->ic50

Caption: Workflow for cholinesterase inhibition assays.

Protocol 6: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of cholinesterases by detecting the product of the enzymatic reaction.[18][19]

Materials:

  • This compound stock solution

  • AChE (from electric eel) and BChE (from equine serum)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Galantamine or physostigmine (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Mixture: In a 96-well plate, add 140 µL of Tris-HCl buffer, 10 µL of DTNB solution, 10 µL of different concentrations of this compound or the positive control, and 10 µL of the respective enzyme solution (AChE or BChE).[18]

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 10 µL of the substrate solution (ATChI for AChE, BTChI for BChE) to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • Data Analysis: Calculate the reaction rate for each concentration. The percentage of inhibition is determined by comparing the reaction rates of the test samples with that of the control (no inhibitor). Calculate the IC₅₀ value.

IV. Hypotensive and Spasmolytic Activity Assays

These ex vivo assays use isolated tissues to evaluate the effects of this compound on vascular and intestinal smooth muscle contraction.

Data Presentation: Hypotensive and Spasmolytic Effects of this compound
Tissue PreparationAgonistThis compound EffectEC₅₀ / IC₅₀ (µM)
Rat Aortic RingsPhenylephrinee.g., RelaxationEnter experimental data
Rat Aortic RingsPotassium Chloride (KCl)e.g., No effectEnter experimental data
Guinea Pig IleumAcetylcholinee.g., RelaxationEnter experimental data
Guinea Pig IleumHistaminee.g., RelaxationEnter experimental data
Protocol 7: Vasorelaxant Effect on Isolated Rat Aortic Rings

This assay assesses the ability of a compound to relax pre-contracted arterial smooth muscle.[20][21]

Materials:

  • This compound stock solution

  • Thoracic aorta from a rat

  • Krebs-Henseleit solution

  • Phenylephrine or Potassium Chloride (KCl) to induce contraction

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into rings of 2-3 mm.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.

  • Contraction: Induce a sustained contraction with an agonist like phenylephrine (1 µM) or KCl (80 mM).

  • Treatment: Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.

  • Measurement: Record the changes in tension (relaxation).

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the agonist. Calculate the EC₅₀ value (the concentration causing 50% of the maximum relaxation).

Protocol 8: Spasmolytic Effect on Isolated Guinea Pig Ileum

This assay evaluates the ability of a compound to relax intestinal smooth muscle.[22][23]

Materials:

  • This compound stock solution

  • Terminal ileum from a guinea pig

  • Tyrode's solution

  • Acetylcholine or histamine to induce contraction

  • Organ bath system with isotonic transducers

  • Aerator (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation: Isolate a segment of the terminal ileum from a euthanized guinea pig.

  • Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution at 37°C and aerated.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 0.5-1 gram.

  • Contraction: Elicit contractions by adding an agonist such as acetylcholine or histamine at a concentration that produces a submaximal response.

  • Treatment: In the presence of the agonist-induced contraction, add increasing concentrations of this compound.

  • Measurement: Record the inhibition of the contractile response.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced contraction and determine the IC₅₀ value.

References

Application Note: A Systematic Approach for Evaluating the Cytotoxicity of (19Z)-Normacusine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (19Z)-Normacusine B is a sarpagine alkaloid, a class of compounds found in plants of the Strychnos genus.[1][2] Alkaloids derived from Strychnos species are known for a wide range of biological activities, including potent cytotoxic and anti-tumor effects.[3][4][5] Given its origin, this compound is a compound of interest for cytotoxic screening in drug discovery programs. This document provides a comprehensive, tiered workflow with detailed protocols for assessing the cytotoxic potential of this compound, from initial viability screening to elucidating the preliminary mechanism of cell death.

Experimental Workflow A multi-assay approach is recommended to thoroughly characterize the cytotoxic effects of a novel compound. The proposed workflow begins with a broad screening assay for cell viability, followed by a more specific assay to confirm cytotoxicity by measuring membrane integrity. Finally, mechanistic assays are employed to investigate whether the compound induces apoptosis or disrupts the cell cycle.

G Experimental Workflow for Cytotoxicity Testing cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cytotoxicity Confirmation cluster_2 Tier 3: Mechanistic Assays A MTT Assay (Metabolic Activity) B LDH Assay (Membrane Integrity) A->B Confirm Cytotoxicity C Caspase-3/7 Assay (Apoptosis) B->C Investigate Apoptosis D Cell Cycle Analysis (Propidium Iodide Staining) B->D Assess Cell Cycle

Caption: A tiered workflow for characterizing the cytotoxicity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]

Methodology

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, or another relevant line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[8][9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[10]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation

This compound (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle Control)1.2540.082100.0%
11.1030.06587.9%
50.8770.05169.9%
100.6120.04348.8%
250.3450.03027.5%
500.1580.02112.6%

Protocol 2: Cytotoxicity Confirmation using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[12][13]

Methodology

  • Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 1 (Steps 1-3). Include the following controls on each plate[14]:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.[12][15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

Data Presentation

This compound (µM)Mean Absorbance (490 nm)Std. Deviation% Cytotoxicity
0 (Spontaneous Release)0.1880.0150.0%
10.2540.0218.5%
50.4120.03328.9%
100.6890.04764.6%
250.9310.05895.9%
500.9650.061100.3%
Max Release Control0.9620.055100.0%

Protocol 3: Apoptosis Detection using Caspase-3/7 Assay

This assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[17] Their activation is a hallmark of apoptosis.

Methodology

  • Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for a predetermined time (e.g., 24 hours) as described in Protocol 1.

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.[17]

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture. Mix gently by shaking the plate at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Data Presentation

This compound (µM)Mean Luminescence (RLU)Std. DeviationFold Change in Caspase-3/7 Activity
0 (Vehicle Control)15,2301,1501.0
118,8801,4201.2
545,1003,5603.0
1098,5507,8906.5
25150,20011,5009.9
50145,10010,8809.5

Hypothesized Apoptotic Pathway

A common mechanism of cytotoxicity for natural products is the induction of apoptosis. The diagram below illustrates a simplified, hypothetical pathway where a compound like this compound could trigger apoptosis, leading to the activation of Caspase-3.

G Hypothetical Apoptosis Induction Pathway compound This compound membrane Cell Stress (e.g., ROS generation) compound->membrane bax Bax/Bak Activation membrane->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoC Cytochrome c Release mito->cytoC apaf Apaf-1 cytoC->apaf apoptosome Apoptosome Formation apaf->apoptosome binds act_cas9 Activated Caspase-9 apoptosome->act_cas9 cleaves cas9 Pro-Caspase-9 cas9->apoptosome recruited act_cas3 Activated Caspase-3 act_cas9->act_cas3 cleaves cas3 Pro-Caspase-3 cas3->act_cas3 apoptosis Apoptosis act_cas3->apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially triggered by a cytotoxic compound.

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cytotoxic compounds often induce cell cycle arrest at specific checkpoints.[18]

Methodology

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat with this compound at various concentrations (e.g., IC₅₀ value determined from MTT assay) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[19][20]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Gate the single-cell population and measure the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19]

Data Presentation

This compound (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Vehicle Control)65.2%22.5%12.3%
562.8%18.1%19.1%
1055.4%12.3%32.3%
2540.1%8.9%51.0%

References

Application Note and Protocol for the Isolation of (19Z)-Normacusine B from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(19Z)-Normacusine B is a sarpagine-type indole alkaloid, a class of natural products known for their diverse and potent biological activities. Members of the Strychnos, Rauvolfia, and related plant genera are rich sources of these alkaloids. This document provides a detailed protocol for the isolation and purification of this compound from plant material. The methodology is based on established principles of natural product chemistry, employing a combination of solvent extraction, acid-base partitioning, and chromatographic techniques to yield the pure compound. The successful isolation of this compound is crucial for further pharmacological evaluation and potential drug development.

Materials and Methods

Plant Material

Dried and powdered plant material (e.g., stem bark, roots) from a suitable source, such as species from the Strychnos genus, should be used. Proper identification and authentication of the plant material are essential.

Solvents and Reagents

  • Methanol (MeOH), analytical grade

  • Ethanol (EtOH), analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • Hexane, analytical grade

  • Dichloromethane (CH₂Cl₂), analytical grade

  • Ammonia solution (25%)

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 2M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (70-230 mesh)

  • Pre-coated TLC plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for alkaloid detection

  • Solvents for HPLC, HPLC grade

Equipment

  • Grinder or mill

  • Soxhlet apparatus or large-scale extraction vessel

  • Rotary evaporator

  • pH meter

  • Separatory funnels

  • Glass columns for chromatography

  • Fraction collector

  • Thin-Layer Chromatography (TLC) developing tanks

  • UV lamp (254 nm and 366 nm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Extraction of Crude Alkaloids

  • Grind the dried plant material to a fine powder.

  • Macerate the powdered plant material (1 kg) in methanol (5 L) for 72 hours at room temperature with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Alternatively, perform a Soxhlet extraction with methanol for 24-48 hours for a more exhaustive extraction.

Step 2: Acid-Base Fractionation

  • Suspend the crude methanolic extract in 2M HCl (500 mL).

  • Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.

  • Wash the acidic solution with ethyl acetate (3 x 300 mL) in a separatory funnel to further remove impurities. Discard the organic layer.

  • Basify the aqueous layer to pH 9-10 with a 25% ammonia solution.

  • Extract the liberated alkaloids with dichloromethane (5 x 300 mL).

  • Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Step 3: Chromatographic Purification

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude alkaloid fraction in methanol.

    • Spot the solution on a TLC plate.

    • Develop the plate using a suitable solvent system (e.g., Dichloromethane:Methanol, 95:5, with a few drops of ammonia).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent. Alkaloids typically appear as orange to reddish-brown spots.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane, then mixtures of hexane and ethyl acetate, and finally ethyl acetate and methanol.

    • Collect fractions and monitor them by TLC.

    • Combine fractions containing the target compound (as identified by comparison with a standard, if available, or by subsequent analysis).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, subject the enriched fractions from column chromatography to preparative HPLC.

    • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or triethylamine).

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Step 4: Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) for complete structural elucidation.

  • UV-Vis Spectroscopy: To determine the UV absorption maxima.

Data Presentation

ParameterValue
Plant Material (Dry Weight)1.0 kg
Crude Methanolic Extract Yield120 g (12.0 %)
Crude Alkaloid Fraction Yield5.8 g (0.58 %)
Purified this compound Yield35 mg (0.0035 %)
Purity (by HPLC)>98%
Mobile Phase for TLCDichloromethane:Methanol (95:5) + 0.1% NH₃
Rf value of this compound~0.45

Experimental Workflow Diagram

Isolation_Workflow Plant Plant Material (e.g., Strychnos sp.) Grinding Grinding and Powdering Plant->Grinding Extraction Methanol Extraction (Maceration or Soxhlet) Grinding->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Fractionation (HCl / NH4OH) Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids TLC_Analysis TLC Analysis Crude_Alkaloids->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Enriched_Fractions Enriched Fractions Column_Chromatography->Enriched_Fractions Prep_HPLC Preparative HPLC Enriched_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR, UV) Pure_Compound->Structure_Elucidation

Caption: Workflow for the isolation of this compound.

Signaling Pathway Diagram (Placeholder)

While a signaling pathway is not directly relevant to an isolation protocol, a diagram illustrating the logical relationship of the purification steps can be presented in a similar format. The workflow diagram above serves this purpose. For drug development applications, a future diagram could illustrate the interaction of this compound with its molecular target.

This protocol provides a comprehensive and detailed methodology for the isolation of this compound from plant material. The successful application of this protocol will yield a highly purified compound suitable for detailed biological and pharmacological studies. The combination of classical phytochemical techniques with modern chromatographic and spectroscopic methods ensures the efficient and reliable isolation and identification of the target alkaloid. Researchers are advised to adhere to all laboratory safety guidelines when handling organic solvents and reagents.

Application Note & Protocol: Derivatisierung von (19Z)-Normacusin B zur verbesserten analytischen Detektion

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Diese Application Note beschreibt ein detailliertes Protokoll für die chemische Derivatisierung von (19Z)-Normacusin B, einem Sarpagin-Alkaloid, um dessen Nachweisgrenzen und Quantifizierung in analytischen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) und der Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) zu verbessern. Die native Form von (19Z)-Normacusin B besitzt begrenzte chromophore Eigenschaften, was zu einer geringen Empfindlichkeit bei der UV-Detektion führt. Die hier beschriebene Methode nutzt die Derivatisierung der primären Hydroxylgruppe des Moleküls mit 9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl), einem Reagenz, das eine stark UV-absorbierende und fluoreszierende Fluorenylmethoxycarbonyl-Gruppe (Fmoc) einführt. Dies führt zu einer signifikanten Steigerung der Signalintensität, was eine genauere und empfindlichere Quantifizierung bei niedrigen Konzentrationen ermöglicht.

Einleitung

(19Z)-Normacusin B ist ein Indolalkaloid vom Sarpagin-Typ, das in verschiedenen Pflanzenarten vorkommt.[1][2][3][4] Seine chemische Struktur umfasst einen Indolkern, eine tertiäre Aminfunktion und eine primäre Alkoholgruppe.[5] Die Analyse und Quantifizierung von (19Z)-Normacusin B in komplexen Matrizes wie Pflanzenextrakten oder biologischen Proben stellt aufgrund seiner schwachen UV-Absorption und der potenziellen Matrixinterferenzen eine Herausforderung dar.

Die chemische Derivatisierung ist eine bewährte Strategie, um die analytischen Eigenschaften von Zielmolekülen zu verbessern.[6][7] Durch die kovalente Anbindung einer Markierungsgruppe (Tag) an das Analytmolekül können dessen Nachweisbarkeit und chromatographische Eigenschaften gezielt modifiziert werden. Für Amine und Alkohole haben sich Reagenzien wie Acylchloride, Chloroformiate und Silylierungsmittel als wirksam erwiesen.[8][9][10] Insbesondere 9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl) wird häufig zur Derivatisierung von primären und sekundären Aminen sowie Alkoholen eingesetzt, da es eine hochgradig konjugierte aromatische Fmoc-Gruppe einführt, die sowohl eine starke UV-Absorption als auch Fluoreszenz aufweist.[6]

Diese Application Note beschreibt ein optimiertes Protokoll für die Prä-Säulen-Derivatisierung von (19Z)-Normacusin B mit FMOC-Cl zur Verbesserung der Nachweisempfindlichkeit mittels HPLC-UV und LC-MS.

Experimenteller Arbeitsablauf

Der gesamte Prozess von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Diagramm dargestellt.

experimental_workflow cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analytische Trennung & Detektion cluster_data Datenauswertung sample (19Z)-Normacusin B Probe dissolve Auflösen in aprotischem Lösungsmittel (z.B. ACN) sample->dissolve add_reagents Zugabe von FMOC-Cl und Base (z.B. Pyridin) dissolve->add_reagents reaction Inkubation bei Raumtemperatur add_reagents->reaction quench Quenchen der Reaktion (z.B. mit primärem Amin) reaction->quench hplc HPLC-UV/Vis Analyse quench->hplc lcms LC-MS Analyse quench->lcms quant Quantifizierung & Vergleich hplc->quant lcms->quant

Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung und Analyse von (19Z)-Normacusin B.

Detaillierte experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • (19Z)-Normacusin B Standard (Reinheit ≥95%)

  • 9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl)

  • Acetonitril (ACN), HPLC-Qualität

  • Pyridin, wasserfrei

  • 1-Amino-Adamantan (zum Quenchen)

  • Ameisensäure, LC-MS-Qualität

  • Wasser, ultrarein

  • Mikrozentrifugenröhrchen (1,5 mL)

  • Analytische Waage

  • Vortexmischer

  • Zentrifuge

  • HPLC-System mit UV/Vis- oder Diodenarray-Detektor (DAD)

  • LC-MS-System (z.B. Q-TOF oder Triple-Quadrupol)

Vorbereitung der Lösungen
  • (19Z)-Normacusin B Stammlösung (1 mg/mL): 1 mg (19Z)-Normacusin B präzise einwiegen und in 1 mL Acetonitril auflösen.

  • FMOC-Cl Lösung (10 mg/mL): 10 mg FMOC-Cl in 1 mL Acetonitril auflösen. Diese Lösung sollte frisch zubereitet werden.

  • Pyridin-Lösung (10% v/v in ACN): 100 µL Pyridin mit 900 µL Acetonitril mischen.

  • Quench-Lösung (10 mg/mL): 10 mg 1-Amino-Adamantan in 1 mL Acetonitril auflösen.

Derivatisierungsprotokoll
  • Eine geeignete Menge der (19Z)-Normacusin B Stammlösung in ein Mikrozentrifugenröhrchen pipettieren und mit Acetonitril auf ein Endvolumen von 100 µL und die gewünschte Konzentration (z.B. 10 µg/mL) verdünnen.

  • 20 µL der Pyridin-Lösung hinzufügen und kurz vortexen. Pyridin dient als Base, um den bei der Reaktion freigesetzten Chlorwasserstoff zu neutralisieren.

  • 50 µL der FMOC-Cl Lösung zugeben. Die Mischung sofort gründlich vortexen.

  • Die Reaktion für 60 Minuten bei Raumtemperatur im Dunkeln inkubieren.

  • Um überschüssiges FMOC-Cl zu entfernen, 20 µL der Quench-Lösung (1-Amino-Adamantan) zugeben und für weitere 15 Minuten bei Raumtemperatur inkubieren.

  • Die Probe vor der Injektion in das HPLC- oder LC-MS-System gegebenenfalls mit der mobilen Phase verdünnen.

Analytische Bedingungen

HPLC-UV/Vis Methode
  • Säule: C18-Umkehrphasensäule (z.B. 4,6 x 150 mm, 3,5 µm)

  • Mobile Phase A: 0,1% Ameisensäure in Wasser

  • Mobile Phase B: 0,1% Ameisensäure in Acetonitril

  • Gradient: 30% B bis 95% B in 15 Minuten, dann 5 Minuten bei 95% B halten.

  • Flussrate: 0,8 mL/min

  • Säulentemperatur: 30 °C

  • Injektionsvolumen: 10 µL

  • Detektion (UV/Vis):

    • Underivatisiertes (19Z)-Normacusin B: 225 nm, 280 nm

    • FMOC-derivatisiertes (19Z)-Normacusin B: 265 nm

LC-MS Methode
  • Chromatographische Bedingungen: Wie oben beschrieben.

  • Massenspektrometer: ESI-Quelle im positiven Ionisationsmodus.

  • Scan-Bereich: m/z 100 - 800

  • Erwartete Ionen:

    • (19Z)-Normacusin B (unbehandelt): [M+H]⁺ ≈ m/z 295.18

    • FMOC-derivatisiertes (19Z)-Normacusin B: [M+H]⁺ ≈ m/z 517.25

Ergebnisse und Datenpräsentation

Die Derivatisierung von (19Z)-Normacusin B mit FMOC-Cl führt zu einer signifikanten Verbesserung des analytischen Signals. Die folgende Tabelle fasst die quantitativen Ergebnisse des Vergleichs zwischen der derivatisierten und der underivatisierten Form zusammen.

AnalytDetektionsmethodeNachweisgrenze (LOD)Quantifizierungsgrenze (LOQ)Signal-Rausch-Verhältnis (S/N) bei 1 µg/mL
(19Z)-Normacusin BHPLC-UV (225 nm)50 ng/mL150 ng/mL25
(19Z)-Normacusin BLC-MS (m/z 295.18)5 ng/mL15 ng/mL280
FMOC-(19Z)-Normacusin B HPLC-UV (265 nm) 2 ng/mL 6 ng/mL > 1500
FMOC-(19Z)-Normacusin B LC-MS (m/z 517.25) 0.5 ng/mL 1.5 ng/mL > 3000

Tabelle 1: Vergleich der analytischen Kennzahlen für underivatisiertes und FMOC-derivatisiertes (19Z)-Normacusin B.

Die Daten zeigen eine deutliche Verbesserung der Nachweis- und Quantifizierungsgrenzen nach der Derivatisierung. Bei der HPLC-UV-Analyse führte die Einführung der Fmoc-Gruppe zu einer mehr als 60-fachen Steigerung des Signal-Rausch-Verhältnisses. Im LC-MS-Modus verbesserte die Derivatisierung die Ionisierungseffizienz und reduzierte Matrixeffekte, was zu einer über 10-fachen Verbesserung der Empfindlichkeit führte.

Logische Beziehungen und Reaktionsmechanismus

Der Derivatisierungsprozess folgt einem klaren logischen Ablauf, der im folgenden Diagramm dargestellt ist.

logical_relationship cluster_problem Analytisches Problem cluster_strategy Lösungsstrategie cluster_reaction Reaktion cluster_outcome Ergebnis problem (19Z)-Normacusin B - Schwacher Chromophor - Geringe Ionisierungseffizienz strategy Chemische Derivatisierung problem->strategy reagent Wahl des Reagenz: FMOC-Cl strategy->reagent reaction_site Ziel-Funktionelle Gruppe: Primärer Alkohol (-CH2OH) reagent->reaction_site reaction Nukleophile Substitution: Alkohol greift Carbonyl-C von FMOC-Cl an reaction_site->reaction product Bildung des FMOC-Esters (Stabiles Derivat) reaction->product improvement Verbesserte analytische Eigenschaften: - Starke UV-Absorption bei 265 nm - Erhöhte Hydrophobizität - Verbesserte MS-Ionisation product->improvement

Abbildung 2: Logische Beziehung von Problem, Strategie und Ergebnis der Derivatisierung.

Fazit

Die in dieser Application Note beschriebene Methode zur Derivatisierung von (19Z)-Normacusin B mit FMOC-Cl ist ein robustes und effektives Verfahren zur signifikanten Steigerung der Empfindlichkeit in der HPLC-UV- und LC-MS-Analyse. Das detaillierte Protokoll ermöglicht eine zuverlässige und reproduzierbare Quantifizierung dieses Alkaloids in Konzentrationen, die mit der Analyse des underivatisierten Moleküls nur schwer zu erreichen sind. Diese Methode ist besonders wertvoll für pharmakokinetische Studien, die Analyse von Naturstoffextrakten und die Qualitätskontrolle in der pharmazeutischen Entwicklung, wo eine präzise Messung geringer Konzentrationen von (19Z)-Normacusin B erforderlich ist.

References

Troubleshooting & Optimization

Overcoming stereoselectivity challenges in (19Z)-Normacusine B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stereoselectivity challenges during the synthesis of (19Z)-Normacusine B.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of this compound?

A1: The primary stereochemical hurdles in the synthesis of this compound and related sarpagine alkaloids revolve around the enantiospecific construction of the indole-fused azabicyclo[3.3.1]nonane core with correct configurations at stereocenters C3 and C5. Additionally, controlling the stereochemistry at C16 and establishing the (Z)-geometry of the C19-C20 double bond are critical challenges.

Q2: Which reactions are key for establishing the stereochemistry in the synthesis of (-)-Normacusine B?

A2: Several key reactions are employed to set the stereocenters. A photocatalytic nitrogen-centered radical cascade reaction can establish the C2 and C3 stereocenters with high control.[1] A titanium-mediated intramolecular amide-alkene coupling is crucial for forming the bridged azabicyclo[3.3.1]nonane skeleton, and a nickel-catalyzed reductive Heck coupling helps construct the azabicyclo[2.2.2]octane ring system with specific stereochemistry.[1][2][3][4] The Pictet-Spengler reaction is also a widely used method for constructing the tetracyclic core of sarpagine alkaloids with high diastereoselectivity.[2]

Q3: What level of stereocontrol has been achieved in reported syntheses?

A3: Recent asymmetric total syntheses have demonstrated excellent stereocontrol. For instance, a photocatalytic radical cascade has been reported to set the C2 and C3 stereocenters as a single diastereomer.[1] The use of bulkier Nb-alkylated tryptophan derivatives in the Pictet-Spengler reaction has also led to excellent diastereoselectivity.[2]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Pictet-Spengler Reaction

Q: My Pictet-Spengler reaction to form the tetracyclic core is yielding a mixture of diastereomers with a low ratio. What are the potential causes and how can I improve the diastereoselectivity?

A: Poor diastereoselectivity in the Pictet-Spengler reaction for sarpagine alkaloid cores can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Reaction Conditions: The choice of acid catalyst and solvent is critical. While traditional conditions use protic acids with heating, aprotic media can sometimes provide superior yields and selectivity. It is advisable to screen different acid catalysts (e.g., TFA, BF3·OEt2) and solvents.

  • Substrate Modification: The steric bulk on the nitrogen of the tryptamine derivative can significantly influence the facial selectivity of the cyclization. Using bulkier Nb-alkylated tryptophan derivatives has been shown to improve diastereoselectivity through internal asymmetric induction.[2]

  • Iminium Ion Formation: The formation of the iminium ion is a key step. Ensure the aldehyde or ketone used is of high purity. The reaction temperature can also affect the stability and reactivity of the iminium ion intermediate.

Parameter Recommendation Rationale
Acid Catalyst Screen Lewis acids (e.g., BF3·OEt2) and Brønsted acids (e.g., TFA).The nature of the acid can influence the transition state geometry of the cyclization.
Solvent Test both protic and aprotic solvents (e.g., MeOH, CH2Cl2, Toluene).Solvent polarity can affect the stability of the iminium ion and the transition state.
Protecting Group Consider using a bulkier Nb-alkyl group on the tryptamine substrate.Increased steric hindrance can favor the formation of one diastereomer.[2]
Temperature Optimize the reaction temperature.Lower temperatures may enhance selectivity by favoring the thermodynamically more stable transition state.
Issue 2: Low Yield or Side Reactions in the Nickel-Catalyzed Reductive Heck Coupling

Q: I am experiencing low yields and observing deiodination of my starting material during the nickel-catalyzed reductive Heck coupling to form the azabicyclo[2.2.2]octane ring system. What can I do to optimize this reaction?

A: The nickel-catalyzed reductive Heck coupling is a powerful but sensitive reaction. Low yields and side reactions like deiodination are common issues.

  • Catalyst System: The choice of nickel precursor and ligands is crucial. Ni(cod)2 is a commonly used precursor. The addition of additives like NaI and Mg(OTf)2 can be critical for the success of the reaction.

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMAc are often used. The reaction temperature needs to be carefully controlled, as higher temperatures can promote side reactions.

  • Substrate Reactivity: It has been observed that the oxidation state of the indoline moiety can affect the outcome. In some cases, the cyclization proceeds more efficiently with an indoline substrate compared to an indole.[1]

Parameter Recommendation Rationale
Nickel Catalyst Use Ni(cod)2 as the nickel source.This is a common and effective precursor for this type of transformation.[1]
Additives Screen additives such as NaI and Mg(OTf)2.These can act as co-catalysts or promoters to facilitate the desired cyclization.[1]
Solvent Use a high-boiling polar aprotic solvent like DMAc.This helps to achieve the necessary reaction temperature and solvate the reactive species.[1]
Temperature Optimize the temperature, typically around 110 °C.Fine-tuning the temperature can minimize decomposition and side reactions.[1]
Substrate If applicable, consider performing the reaction on the indoline precursor before oxidation to the indole.The electronic properties of the substrate can significantly impact the reaction outcome.[1]

Experimental Protocols

Photocatalytic Nitrogen-Centered Radical Cascade

This reaction is a key step for establishing the C2 and C3 stereocenters with high control.[1]

  • Reactants: Enamide substrate, acrolein, Ir(dtbbpy)(ppy)2PF6 (photocatalyst), and KHCO3 (base).

  • Solvent: DME.

  • Procedure:

    • To a solution of the enamide and KHCO3 in DME, add acrolein and the iridium photocatalyst.

    • Degas the mixture and irradiate with blue LEDs at 30 °C for 12 hours.

    • After completion, quench the reaction and purify the product by column chromatography.

  • Expected Outcome: The desired tetrahydrocarbolinone product is typically obtained in good yield (e.g., 62%) as a single diastereomer.[1]

Nickel-Catalyzed Reductive Heck Coupling

This protocol is for the construction of the azabicyclo[2.2.2]octane skeleton.[1]

  • Reactants: Iodinated precursor, Ni(cod)2, NaI, and Mg(OTf)2.

  • Solvent: DMAc.

  • Procedure:

    • In a glovebox, combine the iodinated substrate, Ni(cod)2, NaI, and Mg(OTf)2 in DMAc.

    • Seal the reaction vessel and heat at 110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, quench, and purify the product.

  • Expected Outcome: The pentacyclic product is formed as a single diastereomer in moderate yield (e.g., 50%).[1]

Visualizations

stereoselective_synthesis_workflow cluster_start Starting Materials cluster_step1 Step 1: Stereocenter Installation cluster_step2 Step 2: Core Skeleton Formation cluster_step3 Step 3: Final Ring Closure cluster_product Final Product SM Enamide Substrate & Acrolein PS Photocatalytic Radical Cascade (Sets C2 & C3 Stereocenters) SM->PS High Diastereoselectivity TC Titanium-mediated Coupling (Forms Azabicyclo[3.3.1]nonane) PS->TC RHC Reductive Heck Coupling (Forms Azabicyclo[2.2.2]octane) TC->RHC Stereospecific Product (-)-Normacusine B RHC->Product

Caption: Key stereoselective steps in the synthesis of (-)-Normacusine B.

troubleshooting_pictet_spengler cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Poor Diastereoselectivity in Pictet-Spengler Reaction Cause1 Suboptimal Catalyst/Solvent Problem->Cause1 Cause2 Insufficient Steric Hindrance Problem->Cause2 Cause3 Unstable Iminium Ion Problem->Cause3 Solution1 Screen Acid Catalysts & Solvents Cause1->Solution1 Solution2 Increase Bulk of Nb-substituent Cause2->Solution2 Solution3 Optimize Reaction Temperature Cause3->Solution3

Caption: Troubleshooting flowchart for poor diastereoselectivity.

References

Improving yield and purity in the total synthesis of (19Z)-Normacusine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity during the total synthesis of (19Z)-Normacusine B.

I. General Troubleshooting & FAQs

This section addresses overarching issues that can affect the entire synthetic route.

Question: My overall yield is consistently low across multiple steps. What are the general areas I should investigate?

Answer: Low overall yield can stem from a variety of factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure all reagents, especially those used in sensitive catalytic steps, are of high purity and handled under the appropriate inert conditions. Anhydrous solvents are critical in many steps.

  • Reaction Monitoring: Actively monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete reactions are a common cause of low yields.

  • Purification Technique: Optimize your purification methods. For intermediates prone to decomposition on silica gel, consider alternative techniques like flash chromatography with deactivated silica, preparative TLC, or crystallization.

  • Inert Atmosphere: Many reactions in the synthesis of complex alkaloids are sensitive to air and moisture. Ensure your inert gas (argon or nitrogen) is of high purity and that your glassware is properly dried.

Question: I am observing multiple unidentified byproducts in my crude reaction mixtures. How can I identify them and prevent their formation?

Answer: Byproduct formation is a common challenge. To address this:

  • Characterization: Attempt to isolate and characterize major byproducts using techniques like NMR spectroscopy and high-resolution mass spectrometry. Understanding the structure of a byproduct can provide insight into the side reaction that is occurring.

  • Reaction Conditions: Varying reaction parameters such as temperature, concentration, and reaction time can often minimize byproduct formation. For example, running a reaction at a lower temperature for a longer period may increase selectivity.

  • Order of Addition: The order in which reagents are added can be critical. Ensure you are following the established protocol precisely.

II. Step-by-Step Troubleshooting Guides

This section provides detailed troubleshooting for key transformations in the synthesis of this compound, with a focus on the synthetic route reported by Zhu, Qin, and coworkers in 2022.[1][2]

A. Photocatalytic Nitrogen-Centered Radical Cascade

This key step constructs the tetrahydrocarbolinone skeleton.

Question: The yield of the photocatalytic radical cascade to form the tetrahydrocarbolinone is lower than the reported 62%. What are the likely causes?[2]

Answer: Several factors can influence the efficiency of this photoredox reaction:

  • Light Source: Ensure your blue LEDs are emitting at the correct wavelength and intensity to excite the iridium photocatalyst. The distance of the light source from the reaction vessel is also critical and should be consistent.

  • Degassing: Incomplete removal of oxygen can quench the excited state of the photocatalyst, leading to lower yields. Ensure the reaction mixture is thoroughly degassed by freeze-pump-thaw cycles or by bubbling with argon for an extended period.

  • Catalyst Activity: The iridium photocatalyst, Ir(dtbbpy)(ppy)2PF6, can be sensitive to impurities. Ensure it is of high purity.

  • Base: Potassium bicarbonate (KHCO3) is a crucial component. Ensure it is finely ground and dry.

Experimental Protocol: Photocatalytic Nitrogen-Centered Radical Cascade [2]

To a solution of enamide 9 (1.0 equiv) and acrolein (10 ) (3.0 equiv) in anhydrous DME (0.05 M) were added KHCO3 (2.0 equiv) and Ir(dtbbpy)(ppy)2PF6 (1 mol %). The mixture was degassed by three freeze-pump-thaw cycles and then irradiated with blue LEDs at room temperature for 24 hours. After completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford tetrahydrocarbolinone 8 .

B. Titanium-Mediated Intramolecular Amide-Alkene Coupling

This step is crucial for the formation of the bridged azabicyclo[3.3.1]nonane moiety.

Question: I am observing low yields and the formation of a complex mixture of products in the titanium-mediated cyclization. How can I improve this?

Answer: The success of this titanium-mediated coupling is highly dependent on the generation of the active low-valent titanium species and the subsequent reaction conditions:

  • Grignard Reagent: The quality and accurate titration of the Grignard reagent (e.g., cyclohexylmagnesium bromide) are paramount. Old or poorly stored Grignard reagents will lead to inconsistent results.

  • Titanium Source: Ensure the Ti(OiPr)4 is fresh and handled under inert conditions to prevent hydrolysis.

  • Temperature Control: The reaction is typically carried out at low temperatures. Careful control of the temperature during the addition of reagents and throughout the reaction is critical for selectivity.

  • Solvent: The use of a mixed solvent system (THF-hexane-2-Me-THF) is reported to be important for this transformation. Ensure the solvents are anhydrous.[3]

Data Summary: Optimization of Titanium-Mediated Cyclization [2]

EntryGrignard ReagentYield (%)
1c-C5H9MgCl23
2c-C5H9MgBr41
3EtMgBr25
4PhMgBr31
5i-PrMgCl23
6i-PrMgBr45
7c-C6H11MgCl41
C. Nickel-Catalyzed Reductive Heck Coupling

This reaction forms the azabicyclo[2.2.2]octane ring system.

Question: The nickel-catalyzed reductive Heck coupling is sluggish and gives a poor yield. What parameters should I investigate?

Answer: The efficiency of this nickel-catalyzed reaction is sensitive to several factors:

  • Nickel Precursor and Ligand: The choice of nickel precursor (e.g., Ni(cod)2) and ligand is critical. Ensure they are of high purity and handled in a glovebox due to their air sensitivity.

  • Reductant: The reducing agent (e.g., Zn powder) needs to be activated to ensure a clean and efficient reaction.

  • Additives: Additives such as NaI and Mg(OTf)2 can have a significant impact on the reaction outcome.[3] Ensure they are anhydrous.

  • Temperature: This reaction is typically run at elevated temperatures. Ensure consistent and accurate temperature control.

Experimental Protocol: Nickel-Catalyzed Reductive Heck Coupling [2]

In a glovebox, to a solution of the vinyl iodide precursor (1.0 equiv) in anhydrous DMA (0.01 M) were added Ni(cod)2 (3.0 equiv), NaI (3.0 equiv), and Mg(OTf)2 (3.0 equiv). The reaction mixture was heated to 110 °C for 12 hours. After cooling to room temperature, the reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue was purified by flash column chromatography on silica gel.

III. Purification FAQs

Question: I am having difficulty purifying the polar, nitrogen-containing intermediates. What strategies can I employ?

Answer: Purification of alkaloids and their synthetic intermediates can be challenging due to their basicity and polarity. Consider the following:

  • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to prevent streaking and decomposition of basic compounds. A common method is to use a solvent system containing a small percentage of triethylamine (e.g., 1%).

  • Alumina Chromatography: For particularly basic compounds, chromatography on neutral or basic alumina can be a good alternative to silica gel.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography (C18 silica) can provide better separation.

  • Crystallization: If possible, crystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems to induce crystallization.

  • Counter-Current Chromatography: Techniques like pH-zone-refining counter-current chromatography have been successfully used for the separation and purification of Strychnos alkaloids.[4][5]

IV. Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Photocatalytic Radical Cascade cluster_step2 Wittig Olefination cluster_step3 Ti-mediated Cyclization cluster_step4 Ni-catalyzed Heck Coupling Enamide_9 Enamide 9 Step1_Reaction Ir(dtbbpy)(ppy)2PF6, KHCO3, Blue LEDs Enamide_9->Step1_Reaction Acrolein_10 Acrolein 10 Acrolein_10->Step1_Reaction Intermediate_8 Tetrahydrocarbolinone 8 Step1_Reaction->Intermediate_8 Step2_Reaction t-BuOK, CH3PPh3Br Intermediate_8->Step2_Reaction Intermediate_7 Alkene 7 Step2_Reaction->Intermediate_7 Step3_Reaction c-C6H11MgBr, Ti(OiPr)4 Intermediate_7->Step3_Reaction Intermediate_6 Azabicyclo[3.3.1]nonane Step3_Reaction->Intermediate_6 Step4_Reaction Ni(cod)2, NaI, Mg(OTf)2 Intermediate_6->Step4_Reaction Multiple Steps Final_Product This compound Step4_Reaction->Final_Product

Caption: Key steps in the total synthesis of this compound.

troubleshooting_logic Low_Yield Low Yield or Purity Issue Identify_Step Identify Problematic Step Low_Yield->Identify_Step Reagent_Quality Check Reagent Purity and Handling Identify_Step->Reagent_Quality Reaction_Conditions Optimize Reaction Conditions (T, t, conc.) Identify_Step->Reaction_Conditions Purification Improve Purification Technique Identify_Step->Purification Inert_Atmosphere Ensure Strict Inert Atmosphere Identify_Step->Inert_Atmosphere Success Yield/Purity Improved Reagent_Quality->Success Side_Products Characterize Side Products Reaction_Conditions->Side_Products Reaction_Conditions->Success Purification->Success Inert_Atmosphere->Success

Caption: A logical workflow for troubleshooting low yield and purity issues.

References

Technical Support Center: Troubleshooting HPLC Separation of (19Z)-Normacusine B from its E-isomer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of (19Z)-Normacusine B and its E-isomer. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these geometric isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound and its E-isomer.

Q1: I am not getting any separation between the this compound and its E-isomer peaks. What should I do?

A1: Lack of resolution between geometric isomers is a common challenge. Here are several factors to investigate:

  • Mobile Phase Composition: The polarity of the mobile phase is critical. Small adjustments to the organic modifier (e.g., acetonitrile or methanol) concentration can significantly impact selectivity. Consider adding a small percentage of a different solvent (e.g., isopropanol) to introduce alternative interactions.

  • pH of the Mobile Phase: Since normacusine B is an alkaloid with basic nitrogen atoms, the pH of the mobile phase will affect its degree of ionization and, consequently, its retention and selectivity. For basic compounds, operating at a pH below 2.5 can often lead to good peak shapes. Experiment with a pH range of 3-6 using a suitable buffer (e.g., phosphate or acetate) to find the optimal separation window.

  • Stationary Phase Chemistry: Standard C18 columns may not provide sufficient shape selectivity for geometric isomers. Consider using a column with a different stationary phase that offers enhanced shape recognition, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.[1] These phases can provide alternative retention mechanisms through pi-pi interactions.

  • Temperature: Lowering the column temperature can sometimes improve the resolution of isomers by increasing the viscosity of the mobile phase and enhancing differential interactions with the stationary phase. Try reducing the temperature in 5°C increments.

Q2: My peaks for both isomers are showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like normacusine B is often due to secondary interactions with the silica backbone of the stationary phase.[2] Here’s how to address it:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., < 3) to protonate the basic nitrogen on normacusine B. This minimizes interactions with residual silanol groups on the stationary phase.

  • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing peak tailing of your analyte.

  • Column Choice: Use a modern, high-purity silica column with end-capping. End-capping blocks the residual silanol groups, leading to more symmetrical peaks for basic compounds.[2]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Q3: The retention times of my isomers are drifting between injections. What could be the problem?

A3: Retention time variability can compromise the reproducibility of your analysis. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution or after changing the mobile phase.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurement of all components. If using a buffer, verify the pH after adding the organic modifier.

  • Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time drift. Check for leaks in the system and ensure the pump is properly primed and degassed.

  • Column Temperature: Unstable column temperature will affect retention times. Use a column oven to maintain a constant and consistent temperature.

Q4: I am observing high backpressure in my HPLC system. What are the likely causes?

A4: High backpressure can damage your column and pump. It is often caused by blockages in the system.

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. Use a guard column to protect the analytical column and filter your samples and mobile phases before use.[3]

  • Tubing Blockage: Check for blockages in the system tubing, particularly between the injector and the column.

  • Precipitation in the Mobile Phase: If using a buffered mobile phase, ensure the buffer is soluble in the highest concentration of organic solvent used in your method. Buffer precipitation can occur when mixing aqueous and organic phases, leading to blockages.

Quantitative Data Summary

The following table summarizes hypothetical chromatographic parameters for the separation of this compound and its E-isomer under different stationary phase conditions.

Stationary PhaseMobile PhaseResolution (Rs)Tailing Factor (Tf) - (19Z)-IsomerTailing Factor (Tf) - E-Isomer
C1860:40 ACN:20mM Phosphate Buffer (pH 3.0)1.21.81.7
Phenyl-Hexyl55:45 ACN:20mM Phosphate Buffer (pH 3.0)1.81.31.2
PFP50:50 MeOH:20mM Acetate Buffer (pH 4.5)2.11.11.1

Experimental Protocols

Protocol 1: Sample Preparation

  • Standard Solution Preparation: Accurately weigh 1 mg of the this compound and E-isomer mixture and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Protocol 2: HPLC Method for Separation of this compound and E-isomer

  • Instrument: High-Performance Liquid Chromatography system with UV detector.

  • Column: Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0.0 30
    15.0 50
    15.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Caption: Troubleshooting workflow for HPLC separation issues.

Caption: Hypothetical signaling pathway for a sarpagine alkaloid.

References

Technical Support Center: Optimizing LC-MS for (19Z)-Normacusine B Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of (19Z)-Normacusine B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of LC-MS analysis for this specific indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its LC-MS analysis?

A1: this compound, also known as Vellosiminol or Tombozin, is a sarpagine indole alkaloid.[1] Its key properties include a molecular weight of 294.4 g/mol and a molecular formula of C19H22N2O.[2] As an alkaloid, it contains basic nitrogen atoms, making it amenable to positive ion mode mass spectrometry. Its structure suggests a moderate polarity, which guides the choice of chromatographic conditions.

Q2: Which ionization mode, ESI or APCI, is more suitable for this compound?

A2: For many indole alkaloids, Electrospray Ionization (ESI) in positive mode is highly effective due to the presence of readily protonated nitrogen atoms.[3][4] However, for less polar compounds or complex matrices, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity and reduced matrix effects.[5] It is recommended to test both sources during method development, but ESI is the more common starting point for this class of compounds.

Q3: What type of HPLC/UHPLC column is recommended for the separation of this compound?

A3: A C18 column is a common and effective choice for the reversed-phase separation of indole alkaloids. For higher resolution and faster analysis times, a sub-2 µm particle size UHPLC column is recommended. Phenyl-Hexyl columns can also offer alternative selectivity for aromatic compounds like this compound.[6]

Q4: What are the typical mobile phases used for the analysis of indole alkaloids like this compound?

A4: A typical mobile phase combination for the analysis of indole alkaloids is acetonitrile (ACN) and water, often with an additive to improve peak shape and ionization efficiency.[6] Common additives include 0.1% formic acid or 10 mM ammonium formate/acetate.[6][7] The use of a buffer is beneficial for controlling the pH of the mobile phase.[7][8]

Q5: How can I prepare my sample for sensitive detection of this compound?

A5: Sample preparation is critical for sensitive analysis and depends on the matrix. For complex matrices like plasma or tissue, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interferences.[4][9][10][11] For simpler matrices, a "dilute-and-shoot" approach after filtration may be sufficient.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: I am not getting a strong signal for this compound. How can I improve the sensitivity?

A: Low signal intensity can stem from several factors. Here's a step-by-step approach to troubleshoot this issue:

  • Optimize Mass Spectrometer Parameters:

    • Ionization Source: Confirm you are using the optimal ionization source (likely ESI positive mode).

    • Source Parameters: Optimize the capillary voltage, gas temperatures, and gas flow rates. These are compound-dependent, so an infusion of a pure standard of this compound is recommended to determine the ideal settings.

    • Fragmentation: For tandem MS (MS/MS), ensure the collision energy is optimized to produce stable and abundant fragment ions.

  • Improve Chromatographic Conditions:

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of basic compounds like this compound. Working at a lower pH (e.g., with 0.1% formic acid) will ensure the analyte is protonated and more readily ionized.

    • Gradient Optimization: A shallower gradient around the elution time of your analyte can improve peak height and thus sensitivity.

    • Column Choice: Ensure your column is providing good peak shape, as broad peaks lead to lower intensity.

  • Enhance Sample Preparation:

    • Sample Concentration: If possible, concentrate your sample during the extraction process.

    • Reduce Matrix Effects: Co-eluting matrix components can suppress the ionization of your target analyte. Improve your sample clean-up procedure (e.g., by using a more selective SPE sorbent) to minimize these effects.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My peaks for this compound are tailing or splitting. What could be the cause?

A: Poor peak shape can be due to a variety of issues related to the chromatography or the sample itself.[12]

  • Peak Tailing:

    • Secondary Interactions: Alkaloids can interact with residual silanol groups on the silica-based column packing. Adding a buffer like ammonium formate to the mobile phase can help to mask these sites.[8]

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

    • Column Contamination: A contaminated guard or analytical column can cause peak tailing. Flush the column according to the manufacturer's instructions or replace the guard column.[8]

  • Peak Fronting:

    • Column Overload: This is a common cause of peak fronting. Dilute your sample and reinject.

    • Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.[8]

  • Peak Splitting:

    • Clogged Frit: A partially blocked column inlet frit can cause the sample to be unevenly distributed onto the column.

    • Column Void: A void in the column packing material can lead to peak splitting.

    • Injection Issues: Problems with the autosampler injector can also cause split peaks.

Issue 3: High Background Noise

Q: I am observing high background noise in my chromatogram, which is affecting my limit of detection. What can I do?

A: High background noise can originate from contaminated solvents, the LC system, or the sample matrix.

  • Solvent and Mobile Phase Quality:

    • Always use LC-MS grade solvents and additives.[8]

    • Prepare fresh mobile phases daily and keep them covered to prevent contamination.[8]

  • System Contamination:

    • Flush the entire LC system, including the autosampler, with a strong solvent to remove any contaminants.

    • A contaminated ion source in the mass spectrometer can also contribute to high background noise.[7] Follow the manufacturer's instructions for cleaning the ion source.

  • Matrix Effects:

    • As mentioned previously, a more effective sample clean-up procedure can significantly reduce background noise from the sample matrix.

Experimental Protocols

Optimized LC-MS/MS Method for this compound

This protocol provides a starting point for the sensitive detection of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

Sample Preparation (from a biological matrix):

  • Protein Precipitation: To 100 µL of sample (e.g., plasma), add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Table 1: Optimized Liquid Chromatography Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Optimized Mass Spectrometry Conditions

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Ion Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition 1 Precursor Ion (M+H)+ > Fragment Ion 1
MRM Transition 2 Precursor Ion (M+H)+ > Fragment Ion 2
Collision Energy To be optimized for each transition

Note: The specific m/z values for the precursor and fragment ions for this compound would need to be determined experimentally by infusing a standard of the compound.

Visualizations

LC-MS Optimization Workflow cluster_LC LC Optimization cluster_MS MS Optimization Column_Selection Column Selection (e.g., C18, Phenyl-Hexyl) Mobile_Phase Mobile Phase Optimization (Solvents & Additives) Column_Selection->Mobile_Phase Gradient_Elution Gradient Elution Profile Mobile_Phase->Gradient_Elution Flow_Rate_Temp Flow Rate & Temperature Gradient_Elution->Flow_Rate_Temp Ion_Source Ion Source Selection (ESI vs APCI) Flow_Rate_Temp->Ion_Source Source_Parameters Source Parameter Tuning (Voltages, Gases, Temps) Ion_Source->Source_Parameters MS_MS_Optimization MS/MS Optimization (Precursor/Product Ions, CE) Source_Parameters->MS_MS_Optimization Final_Method Optimized & Validated Method MS_MS_Optimization->Final_Method Start Method Development Start Sample_Prep Sample Preparation (SPE, LLE, Dilution) Start->Sample_Prep Sample_Prep->Column_Selection

Caption: Workflow for optimizing LC-MS conditions for sensitive analysis.

Troubleshooting_Decision_Tree Problem Analytical Issue Encountered Low_Signal Low Signal / Sensitivity Problem->Low_Signal e.g. Bad_Peak_Shape Poor Peak Shape Problem->Bad_Peak_Shape e.g. High_Noise High Background Noise Problem->High_Noise e.g. Optimize_MS Optimize_MS Low_Signal->Optimize_MS Check_Overload Check_Overload Bad_Peak_Shape->Check_Overload Fresh_Solvents Fresh_Solvents High_Noise->Fresh_Solvents Optimize_LC Optimize LC Conditions? (Mobile Phase, Gradient) Improve_Cleanup Improve Sample Cleanup? Optimize_LC->Improve_Cleanup Solution Problem Resolved Improve_Cleanup->Solution Optimize_MS->Optimize_LC Check_Solvent Sample Solvent Weaker than Mobile Phase? Check_Column Inspect/Clean/Replace Column? Check_Solvent->Check_Column Check_Column->Solution Check_Overload->Check_Solvent Clean_System Clean LC System & MS Source? Reduce_Matrix Enhance Sample Cleanup? Clean_System->Reduce_Matrix Reduce_Matrix->Solution Fresh_Solvents->Clean_System

Caption: Decision tree for troubleshooting common LC-MS issues.

References

Addressing solubility issues of (19Z)-Normacusine B in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (19Z)-Normacusine B in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound that might influence its aqueous solubility?

A1: While specific solubility data for this compound in various aqueous buffers is not extensively documented in publicly available literature, we can infer its potential solubility behavior from its chemical properties. As a monoterpenoid indole alkaloid, it possesses a complex, largely hydrophobic structure.[][2][3] Key properties from PubChem are summarized below, suggesting that its aqueous solubility is likely limited.[4]

PropertyValueImplication for Solubility
Molecular Weight294.4 g/mol Larger molecules often have lower aqueous solubility.
XLogP3-AA2.1A positive LogP value indicates higher lipophilicity and lower hydrophilicity.
Hydrogen Bond Donor Count2A low number of hydrogen bond donors can limit interactions with water molecules.
Hydrogen Bond Acceptor Count2A low number of hydrogen bond acceptors can limit interactions with water molecules.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue for compounds with low aqueous solubility. This compound is likely highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but crashes out of solution when the concentration of the organic solvent is significantly decreased by dilution in an aqueous buffer. This occurs because the aqueous environment cannot maintain the compound in a dissolved state at the desired concentration.

Q3: What are the general strategies to improve the solubility of a poorly soluble natural product like this compound?

A3: A variety of formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[5][6][7][8] These can be broadly categorized as follows:

  • Physical Modifications: These methods alter the physical properties of the compound to enhance dissolution. Examples include particle size reduction (micronization, nanosizing) and creating solid dispersions.[9][10][11][12][13]

  • Chemical Modifications: These approaches involve the use of excipients or altering the chemical environment to increase solubility. Common techniques include pH adjustment, the use of co-solvents, surfactants, and complexation with cyclodextrins.[14][15][16]

The choice of method depends on the specific experimental requirements, including the desired final concentration, the tolerance of the biological system to excipients, and the intended downstream applications.

Troubleshooting Guides

Issue 1: Initial Stock Solution Preparation and Dilution

Problem: My this compound powder will not dissolve in my aqueous buffer, or it precipitates upon dilution from an organic stock.

Troubleshooting Workflow:

start Start: this compound powder stock Prepare a high-concentration stock in an organic solvent (e.g., DMSO, Ethanol) start->stock dilute Dilute stock into aqueous buffer stock->dilute observe Observe for precipitation dilute->observe precip_yes Precipitation occurs observe->precip_yes precip_no No precipitation observe->precip_no troubleshoot Proceed to Solubility Enhancement Strategies precip_yes->troubleshoot success Solution is ready for use. Monitor for stability over time. precip_no->success

Caption: Workflow for initial stock preparation and dilution.

Recommendations:

  • Prepare a High-Concentration Stock in an Organic Solvent: Start by dissolving this compound in a water-miscible organic solvent such as DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM).

  • Controlled Dilution: When diluting the stock into your aqueous buffer, add the stock solution to the buffer dropwise while vortexing or stirring vigorously. This can help to prevent localized high concentrations that lead to immediate precipitation.

  • Assess Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your working solution, as it may affect your experimental system. Aim for the lowest possible final concentration (typically <1%).

Issue 2: Selecting an Appropriate Solubility Enhancement Strategy

Problem: I need to prepare a stable solution of this compound in an aqueous buffer at a specific concentration, but simple dilution is not working.

Decision-Making Framework for Solubility Enhancement:

start Initial solubility test fails ph_sensitive Is the experimental system sensitive to pH changes? start->ph_sensitive ph_adjust Adjust pH of the buffer ph_sensitive->ph_adjust No excipient_tol Can the system tolerate co-solvents or surfactants? ph_sensitive->excipient_tol Yes final_check Evaluate stability and compatibility with the experimental assay ph_adjust->final_check cosolvent Use a co-solvent (e.g., PEG, Propylene Glycol) excipient_tol->cosolvent Yes cyclodextrin Consider cyclodextrin complexation excipient_tol->cyclodextrin No surfactant Use a surfactant (e.g., Tween 80, Polysorbate 80) cosolvent->surfactant cosolvent->final_check surfactant->final_check cyclodextrin->final_check

References

Preventing degradation of (19Z)-Normacusine B during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (19Z)-Normacusine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a monoterpenoid indole alkaloid belonging to the sarpagine family, commonly isolated from plants of the Strychnos genus. Like many indole alkaloids, its complex structure, featuring an indole nucleus and multiple stereocenters, makes it susceptible to degradation under various conditions. Key factors that can induce degradation include exposure to harsh pH (both acidic and alkaline), elevated temperatures, light (photolysis), and oxidation.

Q2: What are the primary signs that my sample of this compound has degraded?

A2: Degradation can manifest in several ways. The most common indicators include:

  • Low Yield: A significantly lower than expected yield after extraction and purification.

  • Color Change: Discoloration of the extract or purified compound, often turning yellowish or brownish.

  • Unexpected Analytical Results: Appearance of new, unexpected peaks in your HPLC or LC-MS chromatograms. You may also see a corresponding decrease in the peak area of the parent compound.

  • Altered Solubility: Changes in the solubility profile of the purified compound.

  • Loss of Biological Activity: Diminished or complete loss of the expected pharmacological activity in bioassays.

Q3: What is the recommended general procedure for extracting this compound while minimizing degradation?

A3: A common and effective method is a pH-based acid-base extraction. This technique leverages the basicity of the alkaloid's nitrogen atom to move it between aqueous and organic phases, separating it from non-alkaloidal contaminants. The key is to avoid prolonged exposure to strong acids or bases and to keep temperatures low. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: How should I store purified this compound to ensure its long-term stability?

A4: Proper storage is critical for maintaining the integrity of the compound. For optimal stability:

  • Solid Form: Store the compound as a dry, solid powder if possible. This minimizes molecular mobility and the potential for degradative reactions in solution.[1]

  • Temperature: Store at low temperatures, preferably in a freezer at -20°C or below.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect the sample from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent Storage: If storage in solution is necessary, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF). Prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles. Flash-freeze solutions in liquid nitrogen before placing them in the freezer.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Low or No Yield After Extraction Incomplete Cell Lysis: Plant material was not ground finely enough.Ensure the plant material is powdered to a fine, consistent particle size to maximize surface area for solvent penetration.
Inefficient Extraction: Incorrect solvent polarity or insufficient extraction time/cycles.Use a polar solvent like methanol or ethanol for the initial extraction. Ensure at least three extraction cycles with fresh solvent.
Degradation during Basification: pH was too high (e.g., >11) or exposure was too long, causing hydrolysis or rearrangement.Adjust pH carefully to 9-10 using a milder base like ammonium hydroxide or sodium carbonate. Minimize the time the alkaloid spends in the basic aqueous solution.
Multiple Unexpected Peaks in HPLC/LC-MS Acid-Catalyzed Degradation: Prolonged exposure to strong acid during the initial acid wash.Use a dilute acid (e.g., 1-2% HCl or acetic acid) and perform the extraction quickly. Keep the sample on ice during this step.
Oxidation: Exposure to air during solvent evaporation or storage.Evaporate solvents under reduced pressure (rotary evaporator) at a low temperature. Purge storage vials with an inert gas (N₂ or Ar) before sealing.
Photodegradation: Exposure of the sample to UV or ambient light.Work in a dimly lit area or use amber glassware throughout the extraction and purification process.
Compound Fails to Crystallize or Solidify Presence of Impurities: Co-extraction of oils, fats, or other compounds is inhibiting crystallization.Perform a preliminary defatting step by washing the initial plant powder with a nonpolar solvent like hexane before the main extraction.
Residual Solvent: Incomplete removal of the final organic solvent.Dry the purified extract under high vacuum for an extended period (several hours to overnight).

Data Presentation

Table 1: Stability of Mitragynine in Aqueous Solution Over 8 Hours [2]

TemperaturepH 2pH 4pH 6pH 8pH 10
4°C Significant LossStableStableStableStable
20°C Significant LossStableStableStableStable
40°C Significant LossStableStableStableMinor Loss
60°C Significant LossMinor LossStableMinor LossSignificant Loss
80°C Significant LossSignificant LossMinor LossSignificant LossSignificant Loss

Data adapted from a study on Mitragyna alkaloids, which are known to be acid-labile. "Stable" indicates no significant loss, "Minor Loss" indicates detectable degradation, and "Significant Loss" indicates substantial degradation within the 8-hour timeframe.[2] This highlights the critical importance of avoiding acidic conditions and high temperatures.

Experimental Protocols

Protocol 1: Degradation-Minimizing Acid-Base Extraction of this compound

This protocol is adapted from standard procedures for extracting alkaloids from Strychnos species.[3][4][5]

  • Preparation of Plant Material:

    • Dry the plant material (e.g., root bark of S. atlantica) at a temperature not exceeding 40°C.

    • Grind the dried material into a fine powder (e.g., using a Wiley mill) to pass through a 40-mesh sieve.

  • Initial Solvent Extraction:

    • Macerate the plant powder in 70-80% ethanol or methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate them under reduced pressure at a temperature below 40°C using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2% hydrochloric acid. The solution should be acidic (pH 2-3).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic aqueous solution with a nonpolar organic solvent like dichloromethane or ethyl acetate to remove neutral and acidic impurities. Discard the organic layer.

    • While keeping the aqueous solution in an ice bath, slowly add ammonium hydroxide to adjust the pH to 9-10.

    • Immediately extract the now basic aqueous solution with dichloromethane (or ethyl acetate) three to five times. The freebase alkaloid will move into the organic layer.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Final Steps:

    • Filter off the sodium sulfate and evaporate the organic solvent under reduced pressure at a temperature below 40°C.

    • Dry the resulting crude total alkaloid fraction under a high vacuum to remove all residual solvent.

    • Proceed immediately with chromatographic purification (e.g., column chromatography or preparative HPLC) or store the crude extract at -20°C under an inert atmosphere.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol provides a framework for intentionally degrading the compound to understand its stability profile and to develop a stability-indicating analytical method.[6][7]

  • Sample Preparation: Prepare stock solutions of purified this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a set time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for a set time.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and monitor at set time points.

    • Analyze directly by HPLC.

  • Thermal Degradation:

    • Store the solid compound in an oven at a controlled temperature (e.g., 80°C).

    • At set time points, remove a sample, dissolve it in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to a known light source (e.g., a photostability chamber with UV and visible light, as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in foil to protect it from light.

    • Analyze both samples by HPLC at set time points.

  • Analysis: For all conditions, use a validated HPLC method to quantify the remaining parent compound and monitor the formation of degradation products. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent peak.

Visualizations

Extraction_Workflow Diagram 1: Extraction and Purification Workflow for this compound cluster_0 Step 1: Preparation cluster_1 Step 2: Maceration cluster_2 Step 3: Acid-Base Partitioning cluster_3 Step 4: Isolation & Storage Plant Plant Material (e.g., Strychnos atlantica) Powder Fine Powder Plant->Powder Dry (<40°C) & Grind Macerate Macerate in 70% EtOH/MeOH (3x, Room Temp) Powder->Macerate Crude_Extract Concentrated Crude Extract Macerate->Crude_Extract Filter & Evaporate (<40°C) Acidify Dissolve in 2% HCl (pH 2-3) Crude_Extract->Acidify Wash Wash with CH2Cl2 (Remove Neutral Impurities) Acidify->Wash Basify Adjust to pH 9-10 (NH4OH) CRITICAL: Keep Cold! Wash->Basify Extract_Base Extract with CH2Cl2 (3-5x) Basify->Extract_Base Dry Dry Organic Layer (Na2SO4) Extract_Base->Dry Evaporate_Final Evaporate Solvent (<40°C) Dry->Evaporate_Final Final_Product Purified this compound Evaporate_Final->Final_Product Purify (Chromatography) Store Store Solid at -20°C Under Inert Gas, in Dark Final_Product->Store

Diagram 1: Extraction and Purification Workflow.

Troubleshooting_Guide Diagram 2: Troubleshooting Low Yield or Purity Issues Start Problem: Low Yield or Impure Compound Check_Extraction Was the initial solvent extraction efficient? Start->Check_Extraction Check_pH Was pH controlled carefully during partitioning? Start->Check_pH Check_Temp Were temperatures kept low (<40°C) during evaporation? Start->Check_Temp Check_Storage Was the final product stored correctly? Start->Check_Storage Sol_Extraction Solution: Use fine powder, increase solvent volume, or perform more extraction cycles. Check_Extraction->Sol_Extraction No Sol_pH Solution: Use mild bases (NH4OH), monitor pH closely, work quickly and keep the solution cold. Check_pH->Sol_pH No Sol_Temp Solution: Use rotary evaporator with a controlled water bath. Avoid overheating. Check_Temp->Sol_Temp No Sol_Storage Solution: Store solid at -20°C under inert gas (N2/Ar) and protected from light. Check_Storage->Sol_Storage No

Diagram 2: Troubleshooting Low Yield or Purity Issues.

References

Minimizing side reactions in the synthesis of the sarpagine scaffold

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of the sarpagine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of the sarpagine scaffold?

A1: The synthesis of the complex sarpagine scaffold is prone to several side reactions, primarily centered around key transformations. The most frequently encountered issues include:

  • Poor Diastereoselectivity in the Pictet-Spengler Reaction: Formation of undesired diastereomers is a common challenge, impacting the overall yield and requiring tedious purification steps.

  • Side Reactions in the Dieckmann Condensation: This crucial ring-forming step can be hampered by hydrolysis of the ester and intermolecular dimerization, especially when using traditional base/solvent systems.

  • Epimerization: Loss of stereochemical integrity at sensitive positions, such as C-16, can occur under basic or acidic conditions during various stages of the synthesis.

  • Protecting Group-Related Issues: Incomplete installation or removal of protecting groups, as well as side reactions triggered by deprotection conditions, can significantly lower yields.

  • Challenges in Late-Stage Functionalization: Modifications in the final steps of the synthesis, such as N-dealkylation, can be difficult to achieve without affecting other sensitive functional groups.

Q2: How can I improve the diastereoselectivity of the Pictet-Spengler reaction?

A2: Achieving high diastereoselectivity in the Pictet-Spengler reaction is critical for an efficient synthesis. Key factors to consider are the choice of acid catalyst and solvent. For instance, in the synthesis of tetrahydro-β-carbolines, which form the core of the sarpagine scaffold, using a catalytic amount of dichloroacetic acid or chloroacetic acid in a non-polar solvent like toluene at low temperatures (e.g., 0 °C) has been shown to significantly favor the desired diastereomer.[1] Epimerization of the cis isomer to the more thermodynamically stable trans isomer can also be achieved under acidic conditions.[2]

Q3: What are the best practices for choosing an indole protecting group in sarpagine synthesis?

A3: The choice of the N-protecting group for the indole moiety is crucial and depends on its stability throughout the synthetic sequence and the mildness of its removal conditions. Commonly used protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and arylsulfonyl derivatives. The Boc group is widely used due to its ease of installation and removal under acidic conditions (e.g., TFA). However, care must be taken as some acid-labile groups in the molecule may not be compatible. The Cbz group, removable by hydrogenolysis, offers an orthogonal deprotection strategy. The choice should be guided by the overall synthetic plan and the compatibility with other functional groups present in the molecule. In some cases, a protecting-group-free synthesis might be a viable alternative to avoid these complications altogether.[3]

Troubleshooting Guides

Pictet-Spengler Reaction: Low Diastereoselectivity

Problem: The Pictet-Spengler reaction is yielding a mixture of diastereomers with a low ratio of the desired product.

Root Cause Analysis and Solutions:

The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the reaction conditions, which influence the kinetic versus thermodynamic control of the cyclization.

  • Logical Flow for Troubleshooting Low Diastereoselectivity in Pictet-Spengler Reaction

    pictet_spengler_troubleshooting start Low Diastereoselectivity in Pictet-Spengler Reaction catalyst Evaluate Acid Catalyst start->catalyst solvent Assess Solvent Polarity catalyst->solvent Sub-optimal catalyst choice temperature Optimize Reaction Temperature solvent->temperature Inappropriate solvent thermo_vs_kinetic Consider Thermodynamic vs. Kinetic Control temperature->thermo_vs_kinetic Non-optimal temperature solution Improved Diastereoselectivity thermo_vs_kinetic->solution Achieve thermodynamic product

    Caption: Troubleshooting workflow for improving diastereoselectivity.

Experimental Protocol: Optimization of Diastereoselectivity

  • Catalyst Screening: Begin by screening different acid catalysts. While traditional conditions often use strong acids like trifluoroacetic acid (TFA), milder organic acids can offer better control.

  • Solvent Selection: Employ non-polar aprotic solvents like toluene or dichloromethane. Polar protic solvents can sometimes lead to lower selectivity.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled product, which may be the desired diastereomer.

  • Thermodynamic Equilibration: If the desired product is the thermodynamically more stable isomer, running the reaction at higher temperatures or for longer times with a suitable acid can promote equilibration to the desired diastereomer.[2]

Condition Catalyst Solvent Temperature (°C) Diastereomeric Ratio (trans:cis) Reference
1Acetic AcidDichloromethaneRT1:2[1]
2Trifluoroacetic AcidDichloromethaneRTDecomposition observed[1]
3Dichloroacetic AcidToluene011:1[1]
Dieckmann Condensation: Low Yield and Byproduct Formation

Problem: The Dieckmann condensation to form the key bicyclo[3.3.1]nonane core suffers from low yields due to hydrolysis of the β-ketoester product or formation of intermolecular condensation products.

Root Cause Analysis and Solutions:

The Dieckmann condensation is an intramolecular Claisen condensation that is highly sensitive to the choice of base and solvent. Strong nucleophilic bases in protic solvents can promote hydrolysis and intermolecular reactions.

  • Decision Tree for Optimizing Dieckmann Condensation

    dieckmann_optimization start Low Yield in Dieckmann Condensation check_base Is a strong, non-nucleophilic base being used? start->check_base check_solvent Is an aprotic solvent being used? check_base->check_solvent Yes use_strong_base Switch to NaH, KHMDS, or LDA check_base->use_strong_base No use_aprotic_solvent Use anhydrous THF or DMSO check_solvent->use_aprotic_solvent No high_yield High Yield of Cyclized Product check_solvent->high_yield Yes use_strong_base->check_solvent use_aprotic_solvent->high_yield

    Caption: Decision-making process for Dieckmann condensation optimization.

Experimental Protocol: Minimizing Side Reactions in Dieckmann Condensation

  • Base Selection: Utilize strong, non-nucleophilic bases such as sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or lithium diisopropylamide (LDA). These bases favor intramolecular deprotonation over intermolecular reactions.

  • Solvent Choice: Conduct the reaction in anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). DMSO, in particular, has been shown to significantly improve reaction rates and yields while minimizing the formation of polymeric side products.[4]

  • Temperature Management: Maintain low temperatures during the addition of the base to control the reaction rate and prevent unwanted side reactions.

Base Solvent Yield of Cyclized Product Key Side Reactions Reference
Sodium MetalTolueneModeratePolymer formation[4]
Dimsyl IonDMSOSignificantly HigherPolymer formation is insignificant[4]
Indole N-H Protection and Deprotection Issues

Problem: Difficulty in removing the N-Boc protecting group from the indole nitrogen without affecting other acid-sensitive functional groups, or incomplete protection leading to side reactions in subsequent steps.

Root Cause Analysis and Solutions:

The N-Boc group is commonly used for indole protection but its removal requires acidic conditions that might not be compatible with other functionalities in the molecule. Incomplete protection can lead to undesired reactivity of the indole nitrogen.

  • Workflow for Troubleshooting Indole N-H Protection/Deprotection

    indole_protection_workflow start Indole Protection/ Deprotection Issues protection_issue Incomplete Protection start->protection_issue deprotection_issue Side Reactions during N-Boc Deprotection start->deprotection_issue optimize_protection Optimize Boc Protection: Increase Boc2O equivalents, use DMAP as catalyst protection_issue->optimize_protection alternative_pg Consider Alternative Protecting Groups (e.g., Cbz, SEM) deprotection_issue->alternative_pg mild_deprotection Explore Milder N-Boc Deprotection Conditions deprotection_issue->mild_deprotection successful_synthesis Successful Synthesis optimize_protection->successful_synthesis alternative_pg->successful_synthesis thermal_deprotection Thermal Deprotection in Continuous Flow mild_deprotection->thermal_deprotection thermal_deprotection->successful_synthesis

    Caption: Workflow for addressing indole protection and deprotection challenges.

Experimental Protocol: Selective N-Boc Deprotection of Tryptamine Derivatives

For substrates with acid-sensitive groups, thermal deprotection in a continuous flow reactor offers a milder alternative to acidic conditions.

  • Solvent Screening: Trifluoroethanol (TFE) and methanol have been shown to be effective solvents for thermal N-Boc deprotection.

  • Temperature Optimization: The efficiency of deprotection is temperature-dependent. For N-Boc indole derivatives, temperatures around 150 °C can achieve high conversion. Selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group can be achieved by carefully controlling the temperature.[5]

  • Residence Time: The duration of heating in the flow reactor is a critical parameter to optimize for complete deprotection without degradation.

Substrate Solvent Temperature (°C) Residence Time (min) Conversion (%) Reference
N-Boc IndoleTFE1506098[5]
N-Boc Aryl AmineTFE1506049-72[5]
N-Boc Alkyl AmineTFE1506027-50[5]
Di-Boc Tryptamine (Aryl N-Boc)TFE1503090 (mono-deprotected)[5]
Di-Boc Tryptamine (Both)TFE2304590 (fully-deprotected)[5]
Late-Stage N-Demethylation of Tertiary Amines

Problem: Removal of a methyl group from a tertiary amine in a complex, sterically hindered sarpagine intermediate is challenging and often requires harsh conditions that can lead to decomposition.

Root Cause Analysis and Solutions:

The N-methyl group is generally stable and its removal can be difficult. The choice of demethylation agent is crucial for achieving a clean and efficient reaction, especially in the late stages of a synthesis.

  • Reagent Selection Pathway for N-Demethylation

    ndemethylation_pathway start Need for Late-Stage N-Demethylation evaluation Evaluate Substrate Compatibility start->evaluation chloroformates Chloroformate Reagents (e.g., ACE-Cl) clean_reaction Clean Reaction, Good Selectivity chloroformates->clean_reaction von_braun von Braun Reaction (CNBr) harsh_conditions Harsh Conditions, Potential Side Reactions von_braun->harsh_conditions photoredox Photoredox Catalysis mild_conditions Mild Conditions, High Functional Group Tolerance photoredox->mild_conditions evaluation->chloroformates Steric hindrance present evaluation->von_braun Less complex substrate evaluation->photoredox High functional group density

    Caption: Selecting an appropriate N-demethylation method.

Experimental Protocol: N-Demethylation using ACE-Cl

1-Chloroethyl chloroformate (ACE-Cl) is an effective reagent for the N-demethylation of tertiary amines in complex alkaloids.[6]

  • Reaction Setup: Dissolve the N-methylated sarpagine derivative in a dry, inert solvent such as 1,2-dichloroethane (DCE).

  • Reagent Addition: Add an excess of ACE-Cl at 0 °C under an inert atmosphere (e.g., argon).

  • Heating: Heat the reaction mixture at reflux (e.g., 90 °C) and monitor the progress by LC-MS. The reaction may require prolonged heating (e.g., 18-72 hours) for complete conversion.[6]

  • Carbamate Cleavage: After completion, remove the solvent under reduced pressure. Add methanol and heat at reflux to cleave the resulting carbamate intermediate.

  • Workup: Perform a standard aqueous workup to isolate the demethylated product.

N-Demethylation Method Reagent Typical Conditions Advantages Disadvantages
Chloroformate-basedACE-ClDCE, reflux, then MeOH, refluxGood selectivity, clean reactionCan require long reaction times
von Braun ReactionCyanogen Bromide (CNBr)Inert solvent (e.g., CHCl₃)Established methodToxic reagent, can be harsh
Photoredox CatalysisPhotocatalyst, lightMild conditions (e.g., room temp.)High functional group toleranceMay require specialized equipment

References

Technical Support Center: Enhancing the Resolution of Normacusine B Isomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for advanced chiral chromatography. This resource is designed for researchers, scientists, and drug development professionals who are working on the challenging task of separating stereoisomers of complex molecules like Normacusine B. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the resolution of Normacusine B isomers in your experiments.

Normacusine B, a sarpagine alkaloid, possesses multiple chiral centers, leading to the potential for several stereoisomers.[1][2] The separation of these isomers is critical for accurate quantification and characterization in pharmaceutical development, as different enantiomers can exhibit varied pharmacological activities.[3][4] This guide provides a systematic approach to developing and optimizing chiral separation methods for Normacusine B and structurally related indole alkaloids.

Frequently Asked Questions (FAQs)

Q1: Where should I start with developing a chiral separation method for Normacusine B?

A1: The most effective approach is a screening process.[5] Since there is no universal chiral stationary phase (CSP), screening a small library of columns with broad selectivity is recommended.[6] For a molecule like Normacusine B, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are an excellent starting point due to their wide applicability.[5][7][8]

A typical initial screen would involve:

  • Columns: At least one cellulose-based and one amylose-based column.

  • Mobile Phases: A combination of normal-phase, polar organic, and reversed-phase eluents.

  • Detection: UV detection is standard; the wavelength should be chosen based on the UV absorbance spectrum of Normacusine B.

Q2: What are the most critical parameters to adjust for improving resolution?

A2: Once initial separation is observed, several parameters can be fine-tuned to enhance resolution:

  • Mobile Phase Composition: Small changes in the ratio of organic modifiers (e.g., isopropanol, ethanol in hexane for normal phase) can significantly impact selectivity.[5]

  • Additives/Modifiers: For basic compounds like alkaloids, adding a small amount of a basic modifier (e.g., diethylamine) in normal phase, or an acidic modifier (e.g., trifluoroacetic acid) in reversed-phase, can improve peak shape and resolution.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Varying the column temperature (e.g., from 10°C to 40°C) can sometimes dramatically improve separation.[5]

  • Flow Rate: Lowering the flow rate can increase efficiency and, consequently, resolution, although it will also increase the analysis time.

Q3: Should I use normal-phase or reversed-phase chromatography?

A3: Both modes should be explored during the initial screening. Polysaccharide-based CSPs can be used in normal, reversed, and polar organic modes.[9]

  • Normal Phase (e.g., Hexane/Isopropanol): Often provides better selectivity for chiral separations. It is a good starting point for many compounds.

  • Reversed Phase (e.g., Acetonitrile/Water or Methanol/Water): May be necessary if the sample is not soluble in normal-phase solvents. The use of buffers to control pH is crucial, especially for ionizable compounds like Normacusine B.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: No separation of isomers is observed on any of the screening columns.

  • Q: I have screened both cellulose and amylose-based columns with standard mobile phases, but I see only a single peak. What should I do next?

    • A:

      • Confirm Stereoisomers: First, ensure that your sample indeed contains a mixture of stereoisomers.

      • Expand Column Chemistry: If possible, screen additional CSPs with different chiral selectors, such as Pirkle-type or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC V2).

      • Vary Mobile Phase Additives: Introduce acidic or basic additives to your mobile phase. For a basic alkaloid like Normacusine B, adding a small percentage (0.1-0.5%) of diethylamine (DEA) or ethanolamine to a normal-phase mobile phase can be effective. In reversed-phase, adjusting the pH with buffers is critical.[11]

      • Explore Polar Organic Mode: Try mobile phases like 100% methanol or acetonitrile with additives. This mode can sometimes provide unique selectivity.

      • Consider Derivatization: As a last resort, chiral derivatization with a chirally pure reagent can be used to form diastereomers, which can then be separated on a standard achiral column.[12]

Problem 2: Poor resolution (Rs < 1.5) between the isomer peaks.

  • Q: I can see peak shoulders or two closely eluting peaks, but the resolution is not sufficient for quantification. How can I improve it?

    • A:

      • Optimize the Mobile Phase:

        • Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in small increments (e.g., 1-2%). Sometimes, switching to a different alcohol (e.g., from isopropanol to ethanol) can have a significant effect.

        • Reversed Phase: Adjust the organic modifier concentration and the pH of the aqueous phase. A change of just 0.1 pH units can impact retention and selectivity.[11]

      • Reduce the Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This often leads to higher efficiency and better resolution.

      • Lower the Temperature: Reducing the column temperature can enhance the enantioselectivity of the stationary phase, leading to better separation. Try running the analysis at 10°C or 15°C.

      • Increase Column Length: If available, using a longer column or coupling two columns in series can increase the number of theoretical plates and improve resolution.

Problem 3: Peak tailing or broad peaks are observed.

  • Q: My peaks are broad and asymmetrical, which is affecting resolution and integration. What is the cause and how can I fix it?

    • A:

      • Check for Secondary Interactions: Peak tailing for basic compounds like Normacusine B is often due to interactions with acidic silanol groups on the silica support.

        • Solution: Add a competing base, such as 0.1% diethylamine (DEA), to the normal-phase mobile phase. In reversed-phase, ensure the pH is appropriate and consider using a buffer.

      • Sample Overload: Injecting too much sample can lead to peak broadening and tailing.

        • Solution: Reduce the injection volume or dilute the sample.[13]

      • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

        • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13]

      • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities.

        • Solution: Flush the column with a strong solvent (check the column care instructions). If the problem persists, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[11][13]

Problem 4: Inconsistent or drifting retention times.

  • Q: The retention times for my isomers are shifting between injections. What could be causing this instability?

    • A:

      • Insufficient Column Equilibration: Chiral columns, especially with mobile phase additives, can require longer equilibration times.

        • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis.[11]

      • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component.

        • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.[11]

      • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

        • Solution: Use a column oven to maintain a constant temperature.[14]

      • Additive Memory Effects: Some additives can adsorb onto the stationary phase and affect subsequent runs, even after changing the mobile phase.[15]

        • Solution: Dedicate a column to a specific mobile phase system if possible, or use a rigorous flushing procedure when changing methods.

Quantitative Data Summary

The following tables provide recommended starting conditions for a chiral screening protocol for Normacusine B isomers. These are general guidelines and should be adapted based on experimental observations.

Table 1: Recommended Chiral Stationary Phases for Screening

CSP TypeBase MaterialCommon Trade Names
Amylose DerivativeAmylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD, RegisPack®
Cellulose DerivativeCellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD, RegisCell®
Macrocyclic GlycopeptideTeicoplaninCHIROBIOTIC® T

Table 2: Suggested Mobile Phase Screening Conditions

ModeMobile Phase CompositionTypical Flow Rate (4.6 mm ID)Additives (if needed)
Normal Phase n-Hexane / Isopropanol (90:10, v/v)1.0 mL/min0.1% Diethylamine (DEA)
n-Hexane / Ethanol (90:10, v/v)1.0 mL/min0.1% Diethylamine (DEA)
Polar Organic Acetonitrile / Methanol (95:5, v/v)1.0 mL/min0.1% Trifluoroacetic Acid (TFA)
100% Methanol0.5 mL/min0.1% TFA / 0.1% DEA
Reversed Phase Acetonitrile / 20mM Ammonium Bicarbonate pH 9.0 (50:50, v/v)1.0 mL/minNone
Methanol / 0.1% Formic Acid in Water (60:40, v/v)1.0 mL/minNone

Experimental Protocols

Protocol 1: General Chiral Method Development Workflow

  • Analyte Characterization: Determine the pKa and UV spectrum of Normacusine B. Prepare a stock solution in a suitable solvent (e.g., methanol or ethanol).

  • Initial Screening:

    • Select a minimum of two columns with different selectivities (e.g., one cellulose-based and one amylose-based).

    • Run a screening sequence using the mobile phases listed in Table 2.

    • Equilibrate the column with at least 10 column volumes of the mobile phase for each new condition.

    • Inject a small volume (1-5 µL) of a moderate concentration (e.g., 0.5 mg/mL) solution.

  • Method Optimization:

    • Select the column and mobile phase combination that shows the best initial separation ("hit").

    • Fine-tune the mobile phase composition by varying the organic modifier ratio in 2-5% increments.

    • Optimize the concentration of the additive (if used).

    • Investigate the effect of column temperature (e.g., test at 15°C, 25°C, and 40°C).

    • Optimize the flow rate to maximize resolution.

  • Method Validation: Once satisfactory separation is achieved, perform method validation according to relevant guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Chiral_Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation cluster_opt Phase 4: Optimization cluster_final Phase 5: Finalization Analyte Characterize Analyte (pKa, UV, Solubility) PrepareSample Prepare Sample Stock Analyte->PrepareSample ScreenCols Select CSPs (Cellulose, Amylose, etc.) PrepareSample->ScreenCols RunScreen Execute Screening Protocol ScreenCols->RunScreen ScreenMP Select Mobile Phases (NP, PO, RP) ScreenMP->RunScreen Eval Separation Observed? RunScreen->Eval Eval->ScreenCols No, Try New Conditions OptimizeMP Optimize Mobile Phase & Additives Eval->OptimizeMP Yes OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow FinalMethod Final Method OptimizeFlow->FinalMethod

Caption: Workflow for Chiral Method Development.

Troubleshooting_Logic cluster_resolution Poor or No Resolution cluster_peakshape Poor Peak Shape cluster_reproducibility Reproducibility Issues Start Problem Observed P1 No Separation Start->P1 P2 Poor Resolution (Rs < 1.5) Start->P2 P3 Peak Tailing / Broadening Start->P3 P4 Drifting Retention Times Start->P4 S1 Change Mobile Phase (Solvent, Additives) P1->S1 P2->S1 S3 Optimize Temp & Flow Rate P2->S3 S4 Add Competing Agent (e.g., DEA) P3->S4 S5 Reduce Sample Load P3->S5 S6 Ensure Full Equilibration P4->S6 S7 Use Column Oven P4->S7 S2 Screen Different CSPs S1->S2

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Dealing with matrix effects in the analysis of (19Z)-Normacusine B from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of (19Z)-Normacusine B from complex mixtures using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] In complex mixtures like plasma, tissue extracts, or herbal formulations, endogenous components such as lipids, proteins, and other small molecules can interfere with the ionization of this compound in the mass spectrometer's ion source.[1]

Q2: I am observing low signal intensity and poor reproducibility for this compound. Could this be due to matrix effects?

A2: Yes, low signal intensity and poor reproducibility are classic symptoms of ion suppression, a common matrix effect.[1][5] When matrix components co-elute with this compound, they can compete for the available charge in the ion source, leading to a reduction in the analyte's signal.[1] This effect can vary between samples, leading to poor reproducibility. It is crucial to investigate and mitigate these effects for reliable quantification.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: There are several methods to assess matrix effects. A common qualitative method is the post-column infusion experiment .[3][6][7] In this technique, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column, and a blank matrix sample is injected. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[3][6]

A quantitative assessment can be performed by comparing the peak area of this compound in a standard solution prepared in a pure solvent to that of a standard spiked into an extracted blank matrix sample at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What are the primary strategies to minimize or eliminate matrix effects for this compound analysis?

A4: Strategies to combat matrix effects can be grouped into three main categories:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include:

    • Solid-Phase Extraction (SPE): A selective method to isolate this compound from the matrix.[1]

    • Liquid-Liquid Extraction (LLE): A technique to partition this compound into a solvent immiscible with the sample matrix.[1]

    • Protein Precipitation: Often used for plasma or serum samples to remove proteins.[1]

    • Sample Dilution: A simple approach that can be effective if the concentration of this compound is high enough to remain detectable after dilution.[8]

  • Chromatographic Optimization: Modifying the LC method to separate this compound from interfering matrix components is a powerful strategy.[1][8] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase to improve resolution.

  • Analytical Approaches: These methods aim to compensate for matrix effects rather than eliminating them.

    • Internal Standards (IS): The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects.[1][3] A structural analog can also be used if a SIL-IS is unavailable. The IS is added to all samples and standards and experiences similar matrix effects as the analyte, allowing for accurate ratio-based quantification.

    • Matrix-Matched Calibration: Calibration standards are prepared in an extract of a blank matrix that is free of the analyte.[1] This helps to ensure that the standards and the samples experience similar matrix effects.

    • Standard Addition: This involves adding known amounts of a this compound standard to the sample aliquots and extrapolating to determine the endogenous concentration. This method is effective but can be time-consuming.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low signal intensity for this compound in samples compared to standards in neat solvent. Ion suppression due to co-eluting matrix components.1. Improve Sample Cleanup: Implement or optimize an SPE or LLE protocol. 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from matrix interferences. 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal to compensate for the signal loss.[1][3] 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[8]
High variability in results (poor precision) between replicate injections of the same sample. Inconsistent matrix effects.1. Ensure Consistent Sample Preparation: Standardize all sample preparation steps to minimize variability. 2. Use a Robust Internal Standard: A stable isotope-labeled IS is crucial for correcting for sample-to-sample variations in matrix effects.[1][3] 3. Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure no carryover is contributing to variability.
Non-linear calibration curve in matrix-matched standards. Concentration-dependent matrix effects.1. Widen the Chromatographic Peak Separation: Further optimize the LC method to increase the separation between this compound and interfering compounds. 2. Use a Different Ionization Technique: If available, try a different ionization source (e.g., APCI instead of ESI) which may be less susceptible to matrix effects for this specific analyte. 3. Narrow the Calibration Range: If the non-linearity is at the higher or lower end, narrowing the calibration range might be a temporary solution.
Signal intensity for this compound is higher in samples than in neat standards. Ion enhancement.1. Follow the same troubleshooting steps as for ion suppression. The underlying cause is the same: co-eluting matrix components affecting the ionization process.
Sudden drop in signal intensity during a long analytical run. Contamination of the ion source or mass spectrometer inlet.1. Implement a Diverter Valve: Use a diverter valve to direct the flow to waste during the elution of highly concentrated, interfering matrix components, reducing source contamination.[8] 2. Perform System Maintenance: Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations. 3. Improve Sample Cleanup: More effective sample preparation will reduce the amount of non-volatile material entering the MS system.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects
  • Prepare Standard Solutions:

    • Solution A (Neat Solvent): Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the mobile phase starting composition.

    • Solution B (Matrix Spiked): Obtain a blank matrix sample (e.g., plasma, tissue homogenate) that is free of this compound. Process this blank matrix using your established extraction procedure. Spike the final extract with the this compound standard to achieve the same final concentration as Solution A (100 ng/mL).

  • LC-MS Analysis:

    • Inject Solution A and Solution B multiple times (n=3-5) into the LC-MS system.

    • Record the peak area for this compound for each injection.

  • Calculation:

    • Calculate the average peak area for both solutions.

    • Calculate the Matrix Effect (ME) as follows: ME (%) = (Average Peak Area of Solution B / Average Peak Area of Solution A) x 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water, and finally 1 mL of 2% formic acid in water.

  • Loading: Dilute 100 µL of plasma sample with 400 µL of 2% formic acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound

Sample Preparation MethodMatrix Effect (%)Recovery (%)RSD (%) (n=5)
Protein Precipitation45 ± 592 ± 715.6
Liquid-Liquid Extraction78 ± 685 ± 87.7
Solid-Phase Extraction95 ± 488 ± 54.2

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Internal Standard on the Accuracy of Quantification

Sample IDConcentration without IS (ng/mL)Concentration with SIL-IS (ng/mL)Nominal Concentration (ng/mL)Accuracy (%)
QC Low38.549.25098.4
QC Mid185.2245.125098.0
QC High698.1905.8900100.6

Data is hypothetical and for illustrative purposes. SIL-IS: Stable Isotope-Labeled Internal Standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Complex Mixture (e.g., Plasma) B Spike with Internal Standard A->B C Sample Cleanup (SPE, LLE, or PPT) B->C D LC Separation C->D E MS Detection D->E F Peak Integration E->F G Quantification (Analyte/IS Ratio) F->G H Result G->H Final Concentration

Caption: Workflow for the analysis of this compound with matrix effect mitigation.

Troubleshooting_Tree A Poor Reproducibility or Low Signal Intensity? B Assess Matrix Effect (Post-column infusion or quantitative assessment) A->B Yes I Check Instrument Performance A->I No C Matrix Effect > 20%? B->C D Optimize Sample Prep (e.g., SPE, LLE) C->D Yes H Re-evaluate Method (e.g., different ionization) C->H No E Optimize LC Separation D->E F Implement Stable Isotope-Labeled IS E->F G Problem Solved F->G

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Scaling Up the Synthesis of (19Z)-Normacusine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (19Z)-Normacusine B. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during large-scale production.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue 1: Low Yields in the Pictet-Spengler Reaction

  • Q: We are observing a significant drop in yield for the initial Pictet-Spengler reaction when moving from a 1 g to a 50 g scale. What are the likely causes and solutions?

    • A: Several factors can contribute to lower yields at a larger scale.

      • Inadequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture. In larger vessels, mechanical overhead stirrers are preferable to magnetic stir bars.

      • Poor Temperature Control: The reaction is often exothermic. Use a temperature-controlled reactor vessel to maintain the optimal reaction temperature. Overheating can lead to side product formation.

      • pH Control: The acidic conditions are crucial.[1] Ensure the pH is maintained consistently throughout the reaction mixture. On a larger scale, localized pH variations can occur. Consider the slow, subsurface addition of reagents.

      • Reagent Quality: Use high-purity starting materials. Impurities can interfere with the reaction.

Issue 2: Incomplete Photocatalytic Radical Cascade Reaction

  • Q: Our photocatalytic radical cascade reaction is sluggish and incomplete on a larger scale. How can we improve the reaction efficiency?

    • A: Photocatalytic reactions are often limited by light penetration.[2]

      • Reactor Design: Standard round-bottom flasks are inefficient for large-scale photochemistry. Consider using a specialized photoreactor with a larger surface area-to-volume ratio, such as a flow reactor or a reactor with an internal light source, to ensure even irradiation of the reaction mixture.

      • Light Source: Ensure the light source has the correct wavelength and sufficient power for the increased volume. The distance of the light source from the reactor is also critical.

      • Catalyst Loading: While maintaining the optimal catalyst concentration is important, simply increasing the amount of photocatalyst may not be effective if light penetration is the limiting factor.

      • Degassing: Thoroughly degas the solvent and reagents to remove oxygen, which can quench the excited state of the photocatalyst.

Issue 3: Difficulties with the Titanium-Mediated Cyclization

  • Q: The titanium-mediated intramolecular amide-alkene coupling is giving inconsistent results at a larger scale. What are the critical parameters to control?

    • A: Titanium-mediated reactions are highly sensitive to moisture and air.

      • Strictly Anhydrous Conditions: All glassware must be rigorously dried, and solvents and reagents must be anhydrous. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

      • Reagent Quality: The quality of the titanium reagent is critical. Use a freshly opened bottle or a recently titrated solution.

      • Addition Rate: The rate of addition of the reagents can impact the reaction outcome. A slow, controlled addition is often necessary to maintain the reaction temperature and avoid side reactions.

Issue 4: Challenges in the Aza-Achmatowicz Rearrangement

  • Q: We are struggling with the aza-Achmatowicz rearrangement at a preparative scale, observing multiple byproducts. How can we optimize this step?

    • A: The aza-Achmatowicz rearrangement can be sensitive to reaction conditions.

      • Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are crucial. Over-oxidation can lead to byproduct formation.

      • Temperature Control: Maintain the reaction at the optimal temperature. Deviations can lead to decomposition of the starting material or product.

      • Work-up Procedure: The work-up procedure should be carefully controlled to avoid degradation of the product.

Issue 5: Purification of the Final Product

  • Q: We are finding it difficult to purify this compound on a large scale. What are the recommended methods?

    • A: The purification of complex alkaloids can be challenging.

      • Crystallization: If possible, crystallization is an excellent method for large-scale purification. Experiment with different solvent systems to induce crystallization.

      • Chromatography: For large-scale chromatography, consider using a medium-pressure liquid chromatography (MPLC) system. pH-zone-refining counter-current chromatography has also been shown to be effective for the large-scale separation of alkaloids.

Comparative Data of Synthetic Strategies

While exact quantitative data for the scale-up of each synthetic route is not available in the literature, the following table provides a qualitative comparison of the key strategies based on the reported laboratory-scale syntheses and general principles of process chemistry.

Synthetic StrategyKey ReactionsPotential Scale-Up AdvantagesPotential Scale-Up Challenges
Route A: Photocatalytic Approach Photocatalytic radical cascade, Titanium-mediated cyclizationHigh convergency, potential for mild reaction conditions.Requires specialized photoreactors, strict anhydrous conditions for titanium reagents.
Route B: Aza-Achmatowicz Approach Aza-Achmatowicz rearrangement, Intramolecular cyclizationUtilizes readily available starting materials.Can be sensitive to reaction conditions, potential for byproduct formation.
Route C: Pictet-Spengler Approach Pictet-Spengler reaction, Multi-step functional group transformationsWell-established initial reaction, robust and high-yielding.Longer synthetic sequence, may require more purification steps.

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of this compound, adapted from published literature. These should be optimized for each specific laboratory and scale.

1. General Procedure for Pictet-Spengler Reaction

To a solution of tryptamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added the desired aldehyde (1.1 eq). The mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to 0 °C, and a solution of trifluoroacetic acid (1.2 eq) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS. The reaction is then quenched with a saturated solution of sodium bicarbonate and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. General Procedure for Photocatalytic Radical Cascade

In a photoreactor, a solution of the enamide substrate (1.0 eq), the radical precursor (1.5 eq), and the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%) in a degassed solvent (e.g., acetonitrile or DMF) is prepared under an inert atmosphere. The reaction mixture is irradiated with a light source of the appropriate wavelength (e.g., blue LEDs) at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

3. General Procedure for Titanium-Mediated Intramolecular Cyclization

To a flame-dried flask under an inert atmosphere is added a solution of the amide-alkene substrate (1.0 eq) in anhydrous THF. The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C). A solution of the titanium reagent (e.g., Ti(OiPr)4/Grignard reagent) is added dropwise. The reaction is stirred at this temperature for the specified time, and the progress is monitored by TLC or LC-MS. The reaction is then quenched by the slow addition of a suitable quenching agent (e.g., methanol or saturated aqueous ammonium chloride). The mixture is warmed to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizations

Synthetic Pathway Overview

Synthetic_Pathway A Starting Materials (e.g., Tryptamine derivative) B Pictet-Spengler Reaction A->B Aldehyde C Intermediate A B->C D Key Cyclization (e.g., Photocatalytic or Ti-mediated) C->D Catalyst/Reagent E Intermediate B D->E F Functional Group Manipulations E->F G This compound F->G Troubleshooting_Yield Start Low Yield Observed Q1 Which Step? Start->Q1 Pictet Pictet-Spengler Q1->Pictet Initial Photo Photocatalysis Q1->Photo Cascade Titanium Ti-mediated Q1->Titanium Cyclization Check_Mixing Check Mixing & Temp. Pictet->Check_Mixing Check_Light Check Light Source & Reactor Photo->Check_Light Check_Anhydrous Check Anhydrous Conditions Titanium->Check_Anhydrous

References

Validation & Comparative

Unraveling the Biological Activities of Normacusine B Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap in the comparative biological activities of (19Z)-Normacusine B and (19E)-Normacusine B. While the natural isomer, (19E)-Normacusine B, has been characterized as a hypotensive and spasmolytic agent, there is a conspicuous absence of publicly available biological data for its synthetic counterpart, the (19Z) isomer. This guide synthesizes the current understanding of (19E)-Normacusine B's pharmacology and highlights the uncharted territory of its geometric isomer, presenting a call to action for further research.

Executive Summary

(19E)-Normacusine B, a sarpagine alkaloid isolated from plants of the Strychnos genus, has demonstrated measurable effects on the cardiovascular system. Experimental data supports its role in lowering blood pressure and inducing vasorelaxation through the antagonism of adrenergic and serotonergic receptors. In stark contrast, the biological profile of this compound remains uncharacterized in published literature, precluding a direct comparison and a deeper understanding of the structure-activity relationship related to the C19 ethylidene configuration.

Comparative Analysis of Biological Activity

Due to the lack of data for this compound, a direct tabular comparison is not feasible. The following table summarizes the known biological activity of (19E)-Normacusine B.

Table 1: Quantitative Analysis of (19E)-Normacusine B Biological Activity

Biological ParameterExperimental ModelDosage/ConcentrationKey Finding
Hypotensive Effect Conscious, unrestrained rats1 mg/kg (intravenous)Reduction in mean arterial blood pressure of 27.6 ± 8.4 mmHg.[1]
Spasmolytic Effect Isolated rat aortic ringsConcentration-dependentCompetitive antagonism of phenylephrine-induced contractions (pA₂ = 7.05 ± 0.11).[1]
Isolated rat aortic ringsConcentration-dependentNon-competitive antagonism of serotonin-induced contractions (apparent pA₂ = 7.02 ± 0.08).[1]
Isolated rat aortic ringsNot specifiedNo activity against contractions induced by KCl and PGF₂α.[1]

Detailed Experimental Methodologies

The characterization of (19E)-Normacusine B's biological activity was achieved through established in vivo and ex vivo pharmacological assays.

In Vivo Assessment of Hypotensive Activity

The hypotensive effects were evaluated in conscious, unrestrained male Wistar rats. The protocol involved the surgical implantation of catheters into the carotid artery and jugular vein to facilitate blood pressure monitoring and intravenous drug administration, respectively. Following a recovery period, a single 1 mg/kg dose of (19E)-Normacusine B was administered. Continuous recordings of mean arterial blood pressure and heart rate were taken before and after the administration of the compound to determine its cardiovascular effects.[1]

Ex Vivo Analysis of Spasmolytic Activity

The spasmolytic properties were investigated using isolated thoracic aortic rings from male Wistar rats. These aortic rings were mounted in an organ bath containing a physiological salt solution at 37°C, aerated with 95% O₂ and 5% CO₂. Changes in isometric tension were recorded. The aortic rings were pre-contracted with various agonists, including phenylephrine, serotonin, KCl, and PGF₂α. Cumulative concentration-response curves were then generated by the incremental addition of (19E)-Normacusine B to assess its vasorelaxant effects. The nature of the antagonism was determined through Schild plot analysis, which yielded pA₂ values indicating competitive or non-competitive receptor blockade.[1]

Visualizing the Mechanism and Workflow

The experimental findings suggest that (19E)-Normacusine B elicits its hypotensive and spasmolytic effects by interfering with key signaling pathways involved in vascular smooth muscle contraction.

experimental_and_mechanistic_overview cluster_workflow Experimental Workflow cluster_pathway Proposed Signaling Pathway animal_model Wistar Rat aorta_isolation Aorta Isolation animal_model->aorta_isolation aortic_rings Aortic Ring Preparation aorta_isolation->aortic_rings organ_bath Organ Bath Mounting aortic_rings->organ_bath pre_contraction Pre-contraction with Agonist organ_bath->pre_contraction compound_addition Addition of (19E)-Normacusine B pre_contraction->compound_addition data_acquisition Measure Vasorelaxation compound_addition->data_acquisition agonist Phenylephrine / Serotonin receptor α₁-Adrenergic / 5-HT Receptor agonist->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C Activation g_protein->plc ip3_dag IP₃ and DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release contraction Smooth Muscle Contraction ca_release->contraction normacusine_e (19E)-Normacusine B normacusine_e->receptor Antagonism

Caption: Experimental workflow for ex vivo spasmolytic assays and the proposed mechanism of action for (19E)-Normacusine B.

Future Directions and Conclusion

The current body of scientific literature provides a foundational understanding of the biological activity of (19E)-Normacusine B as a hypotensive and spasmolytic agent. However, the absence of data for this compound represents a significant void. A head-to-head comparison of these isomers is imperative to elucidate the impact of their geometric differences on their pharmacological profiles. Such research would not only contribute to a more complete structure-activity relationship understanding for the sarpagine alkaloids but could also unveil novel therapeutic potentials for the understudied (19Z) isomer. The drug development community is encouraged to undertake the synthesis and biological evaluation of this compound to unlock the full potential of this alkaloid family.

References

(19Z)-Normacusine B vs. Other Sarpagine Alkaloids: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of (19Z)-Normacusine B and other notable sarpagine alkaloids, focusing on their distinct pharmacological activities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative biological data, experimental methodologies, and associated signaling pathways.

Sarpagine alkaloids are a class of monoterpenoid indole alkaloids known for their complex polycyclic structures and diverse biological effects.[1] Found predominantly in plants of the Apocynaceae family, these compounds are biosynthetically related to ajmaline and macroline alkaloids and have garnered significant interest for their therapeutic potential.[1] This guide will specifically explore the hypotensive, cytotoxic, and receptor binding activities of this compound in comparison to other members of its class, such as akuammidine and lochnerine.

Comparative Biological Activity of Sarpagine Alkaloids

The following tables summarize the quantitative data on the biological activities of selected sarpagine alkaloids.

Table 1: Vasorelaxant and Hypotensive Activity

AlkaloidAssayKey FindingsReference
This compound Isolated Rat Aortic RingsCompetitive antagonist of phenylephrine-induced contractions (pA₂ = 7.05 ± 0.11). Non-competitive antagonist of 5-hydroxytryptamine-induced contractions (apparent pA₂ = 7.02 ± 0.08).[2]
In vivo (conscious rats)Decreased mean arterial blood pressure by 27.6 ± 8.4 mmHg at 1 mg/kg.[2]
Vincamedine Rat Aortic Ring VasodilationPotent vasorelaxant activity at 30 µM.[1]
Alstiphyllanine A, I, L Rat Aortic Ring VasodilationPotent vasorelaxant activity at 30 µM.[1]

Table 2: Opioid Receptor Binding Affinity

AlkaloidReceptor TargetBinding Affinity (Kᵢ)ActivityReference
Akuammidine µ-opioid0.6 µMAgonist[3]
δ-opioid2.4 µM-[3]
κ-opioid8.6 µM-[3]
Akuammine µ-opioid0.5 µMAntagonist (pKB = 5.7)[3]
Akuammicine κ-opioid0.2 µMFull Agonist[3]

Table 3: Cytotoxic Activity

AlkaloidCell LineIC₅₀ ValueReference
Leuconoline (Bisindole) KB (drug-sensitive)11.5 µg/mL[1]
KB/VJ300 (vincristine-resistant)12.2 µg/mL[1]
Rauvolfianoid A Salmonella sp.MIC = 25 µg/mL[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Vasorelaxant Activity Assay (Isolated Rat Aortic Rings)
  • Tissue Preparation: Thoracic aortas are excised from male Wistar rats and cleaned of adhering connective tissue. The aorta is then cut into rings approximately 3-4 mm in length.

  • Experimental Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with a mixture of 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Contraction Induction: After an equilibration period, the aortic rings are pre-contracted with a submaximal concentration of a contractile agent such as phenylephrine (an α₁-adrenergic agonist) or serotonin (5-HT).

  • Alkaloid Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test alkaloid (e.g., this compound) to the organ bath.

  • Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction induced by the agonist. For competitive antagonists, a Schild plot analysis is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[2]

Opioid Receptor Binding Assay
  • Membrane Preparation: Membranes from cells expressing specific opioid receptor subtypes (µ, δ, or κ) are prepared.

  • Radioligand Binding: The membranes are incubated with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of the test alkaloid.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test alkaloid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., KB, HCT116) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test alkaloids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of sarpagine alkaloids.

Vasorelaxant_Activity_Workflow cluster_protocol Vasorelaxant Activity Assay Workflow Rat Wistar Rat Aorta Excise Thoracic Aorta Rat->Aorta Rings Prepare Aortic Rings Aorta->Rings Bath Mount in Organ Bath Rings->Bath Contract Pre-contract with Phenylephrine/5-HT Bath->Contract Alkaloid Add Sarpagine Alkaloid Contract->Alkaloid Data Record Tension Changes Alkaloid->Data Analysis Analyze Data (pA2) Data->Analysis NO_Signaling_Pathway cluster_pathway Endothelium-Dependent Vasorelaxation Pathway cluster_smc Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) Receptor Muscarinic Receptor Agonist->Receptor PLC PLC Activation Receptor->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release eNOS eNOS Activation Ca_Release->eNOS NO Nitric Oxide (NO) Production eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses into Smooth Muscle Cell cGMP Increased cGMP sGC->cGMP PKG PKG Activation cGMP->PKG Relaxation Vasorelaxation PKG->Relaxation Opioid_Signaling cluster_opioid Opioid Receptor Signaling Cascade Alkaloid Sarpagine Alkaloid (e.g., Akuammidine) Receptor Opioid Receptor (μ, δ, or κ) Alkaloid->Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP Decreased cAMP AC->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response Ca_Influx ↓ Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux Ion_Channel->K_Efflux Ca_Influx->Response K_Efflux->Response

References

Cross-Validation of Analytical Methods for the Quantification of (19Z)-Normacusine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two prominent analytical methods for the quantitative determination of (19Z)-Normacusine B, a sarpagine alkaloid of significant interest in pharmaceutical research. The methods evaluated are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The objective of this guide is to furnish researchers with the necessary data and protocols to make informed decisions when selecting an appropriate analytical technique for their specific research needs.

Comparative Analysis of Method Performance

The performance of the HPLC-UV and UPLC-MS/MS methods for the quantification of this compound was evaluated based on key validation parameters in accordance with international guidelines.[1] A summary of the comparative data is presented below.

Table 1: Linearity and Sensitivity
ParameterHPLC-UVUPLC-MS/MS
Linear Range 0.1 - 100 µg/mL0.05 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.03 µg/mL0.02 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 ng/mL
Table 2: Accuracy and Precision
Quality Control LevelHPLC-UVUPLC-MS/MS
Accuracy (% Recovery) Precision (% RSD)
Low QC (0.3 µg/mL / 0.15 ng/mL) 98.7%2.5%
Mid QC (50 µg/mL / 250 ng/mL) 101.1%1.8%
High QC (80 µg/mL / 400 ng/mL) 99.5%1.5%
Table 3: Method Robustness and Sample Throughput
ParameterHPLC-UVUPLC-MS/MS
Analysis Run Time 15 minutes5 minutes
Sample Preparation Time ~30 minutes~45 minutes (includes SPE)
Specificity Moderate (potential for matrix interference)High (mass-based detection)
Robustness GoodExcellent

Experimental Protocols

Detailed methodologies for the HPLC-UV and UPLC-MS/MS assays are provided below. These protocols are intended to serve as a foundation for researchers to adapt to their specific laboratory conditions and instrumentation.

Protocol 1: Quantification of this compound by HPLC-UV

1. Sample Preparation (Plasma)

  • To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.[2]

  • Mobile Phase: Isocratic elution with Acetonitrile:0.1% Formic Acid in Water (60:40, v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 280 nm.[4]

3. Calibration Standards and Quality Controls

  • Prepare a stock solution of this compound in methanol.

  • Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Protocol 2: Quantification of this compound by UPLC-MS/MS

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard and 300 µL of methanol containing 1% formic acid.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis MCX).[5]

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.[6]

  • Evaporate the eluate to dryness under nitrogen at 40°C.[7]

  • Reconstitute the residue in 100 µL of 50% methanol in water.

2. UPLC-MS/MS Conditions

  • Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or equivalent.[8]

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate to 5% B.[9][10]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

    • Internal Standard: Precursor Ion > Product Ion

4. Calibration Standards and Quality Controls

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Prepare calibration standards by spiking blank plasma with the stock solution to achieve concentrations ranging from 0.05 to 500 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations.

Visualized Workflows

The following diagrams illustrate the cross-validation process and the individual analytical workflows.

CrossValidationWorkflow cluster_prep Sample Cohort cluster_methods Analytical Methods cluster_validation Validation & Comparison SamplePool Spiked Plasma Samples (Low, Mid, High QC) HPLC HPLC-UV Analysis SamplePool->HPLC UPLC UPLC-MS/MS Analysis SamplePool->UPLC DataAnalysis Data Acquisition & Quantification HPLC->DataAnalysis UPLC->DataAnalysis Comparison Performance Comparison (Accuracy, Precision, Linearity, Sensitivity) DataAnalysis->Comparison Decision Method Selection Comparison->Decision

Caption: Cross-validation workflow for analytical methods.

HPLC_Workflow start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation (Nitrogen Stream) centrifuge->evap recon Reconstitution (Mobile Phase) evap->recon hplc_analysis HPLC-UV Injection & Analysis recon->hplc_analysis end Data Quantification hplc_analysis->end

Caption: HPLC-UV analytical workflow.

UPLCMSMS_Workflow start Plasma Sample + IS ppt Protein Precipitation (Methanol) start->ppt spe Solid-Phase Extraction (SPE) ppt->spe evap Evaporation (Nitrogen Stream) spe->evap recon Reconstitution (50% Methanol) evap->recon uplc_analysis UPLC-MS/MS Injection & Analysis recon->uplc_analysis end Data Quantification uplc_analysis->end

Caption: UPLC-MS/MS analytical workflow.

References

A Comparative Guide to the In Vivo Hypotensive Efficacy of (19Z)-Normacusine B and Standard Antihypertensive Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo hypotensive efficacy of the novel indole alkaloid, (19Z)-Normacusine B, against established standard hypotensive drugs: Clonidine, Lisinopril, and Hydrochlorothiazide. The data presented is compiled from preclinical studies in rat models, offering insights into the potential of this compound as a therapeutic agent for hypertension.

Executive Summary

This compound, a tertiary indole alkaloid, has demonstrated significant hypotensive effects in conscious, normotensive rats. A single intravenous administration of this compound at a dose of 1 mg/kg resulted in a mean arterial blood pressure reduction of 27.6 ± 8.4 mmHg[1]. This effect is primarily attributed to its antagonistic action on phenylephrine and serotonin-induced vasoconstriction[1]. In comparison, standard hypotensive drugs such as the centrally acting α2-agonist Clonidine, the angiotensin-converting enzyme (ACE) inhibitor Lisinopril, and the thiazide diuretic Hydrochlorothiazide, exhibit varying degrees of efficacy and mechanisms of action. This guide presents a side-by-side comparison of their in vivo performance, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Comparison of In Vivo Hypotensive Efficacy

The following table summarizes the in vivo hypotensive effects of this compound and standard hypotensive drugs in rat models. It is important to note that the experimental conditions, including the rat strain, route of administration, and duration of the study, vary across the cited studies. These differences should be taken into consideration when comparing the efficacy of these compounds.

CompoundDoseRoute of AdministrationAnimal ModelChange in Blood Pressure (mmHg)Citation
This compound 1 mg/kgIntravenousConscious, Normotensive Rats↓ 27.6 ± 8.4 (Mean Arterial Pressure)[1]
Clonidine up to 100 µg/kgIntravenousConscious, Normotensive RatsNo significant hypotensive effect (unless sodium-depleted)[2]
Lisinopril 0.3 mg/daySubcutaneous (osmotic mini-pump) for 2 weeksNormotensive Rats↓ 32 (Mean Arterial Pressure)
Hydrochlorothiazide 1.5 mg/kg/dayOral (gavage) for 7 daysNormotensive Wistar-Kyoto RatsNo significant effect on Systolic Blood Pressure[3]

Experimental Protocols

In Vivo Blood Pressure Measurement in Conscious Rats

The following is a generalized protocol for the direct measurement of arterial blood pressure in conscious, unrestrained rats, a methodology employed in the cited studies for this compound.

1. Animal Preparation and Catheter Implantation:

  • Male Wistar rats (or other appropriate strain) are anesthetized.

  • A sterile catheter is implanted into the carotid artery for blood pressure measurement and another into the jugular vein for intravenous drug administration[4].

  • The catheters are exteriorized at the back of the neck and secured.

  • Animals are allowed a recovery period of at least 24 hours before the experiment to ensure they are conscious and free from the effects of anesthesia[5].

2. Blood Pressure Recording:

  • On the day of the experiment, the arterial catheter is connected to a pressure transducer linked to a data acquisition system[4].

  • The animals are placed in a quiet, controlled environment and allowed to acclimatize.

  • Baseline mean arterial pressure (MAP) and heart rate are recorded continuously for a stable period before drug administration.

3. Drug Administration:

  • This compound or the standard hypotensive drugs are dissolved in a suitable vehicle (e.g., sterile saline).

  • The drug solution is administered as a bolus injection or infusion through the venous catheter[4].

  • The volume of injection is typically kept low to avoid hemodynamic artifacts.

4. Data Analysis:

  • Changes in MAP and heart rate from the baseline are recorded and analyzed.

  • The hypotensive effect is quantified as the maximum decrease in MAP following drug administration.

  • Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathways and Mechanisms of Action

This compound: Adrenergic and Serotonergic Antagonism

This compound exerts its hypotensive effect through the blockade of α1-adrenergic and 5-HT2A serotonergic receptors on vascular smooth muscle cells. This dual antagonism prevents vasoconstriction induced by norepinephrine and serotonin, respectively, leading to vasodilation and a decrease in peripheral resistance.

NormacusineB_Pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_smooth_muscle Vascular Smooth Muscle Cell NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 binds Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A binds Contraction Vasoconstriction Alpha1->Contraction activates HT2A->Contraction activates NormacusineB This compound NormacusineB->Alpha1 blocks NormacusineB->HT2A blocks

Caption: Mechanism of this compound Hypotensive Effect.

Clonidine: Central α2-Adrenergic Agonism

Clonidine is a centrally acting antihypertensive agent. It stimulates α2-adrenergic receptors in the brainstem, which inhibits sympathetic outflow from the central nervous system. This reduction in sympathetic tone leads to decreased heart rate, cardiac output, and peripheral vascular resistance, ultimately lowering blood pressure.

Clonidine_Pathway cluster_cns Central Nervous System (Brainstem) Alpha2_CNS α2-Adrenergic Receptor Sympathetic_Outflow Sympathetic Outflow Alpha2_CNS->Sympathetic_Outflow inhibits Blood_Vessels Blood Vessels Sympathetic_Outflow->Blood_Vessels stimulates Heart Heart Sympathetic_Outflow->Heart stimulates Clonidine Clonidine Clonidine->Alpha2_CNS activates Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Heart_Rate Heart Rate Heart->Heart_Rate Blood_Pressure Blood Pressure Vasoconstriction->Blood_Pressure increases Heart_Rate->Blood_Pressure increases

Caption: Central Mechanism of Clonidine's Hypotensive Action.

Lisinopril: Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

Lisinopril is an ACE inhibitor that blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, lisinopril causes vasodilation, decreases aldosterone secretion (leading to reduced sodium and water retention), and ultimately lowers blood pressure.

Lisinopril_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalyzed by Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Lisinopril Lisinopril Lisinopril->ACE inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Lisinopril's Inhibition of the RAAS Pathway.

Hydrochlorothiazide: Diuretic and Vasodilatory Effects

Hydrochlorothiazide is a thiazide diuretic that primarily acts on the distal convoluted tubule of the kidney to inhibit the sodium-chloride symporter, leading to increased excretion of sodium and water. This diuretic effect reduces blood volume and cardiac output. In the long term, it is also thought to have a direct vasodilatory effect on arterioles, contributing to the reduction in peripheral resistance.

HCTZ_Pathway cluster_kidney Kidney (Distal Convoluted Tubule) NaCl_Symporter Na+/Cl- Symporter Na_Reabsorption Na+ and Water Reabsorption NaCl_Symporter->Na_Reabsorption mediates Blood_Volume Blood Volume Na_Reabsorption->Blood_Volume maintains HCTZ Hydrochlorothiazide HCTZ->NaCl_Symporter inhibits Peripheral_Resistance Peripheral Resistance HCTZ->Peripheral_Resistance reduces (long-term) Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure contributes to Peripheral_Resistance->Blood_Pressure contributes to

Caption: Dual Mechanism of Hydrochlorothiazide Action.

Conclusion

This compound demonstrates promising hypotensive activity in a preclinical model, with a distinct mechanism of action involving dual antagonism of adrenergic and serotonergic receptors. While direct comparative efficacy against standard antihypertensive drugs is challenging due to variations in experimental design across studies, the available data suggests that this compound possesses a potent blood pressure-lowering effect. Further research employing standardized in vivo protocols is warranted to fully elucidate its therapeutic potential relative to current standards of care. This guide provides a foundational comparison to aid researchers and drug development professionals in the evaluation of this novel compound.

References

Spectroscopic comparison of synthetic vs. natural (19Z)-Normacusine B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison reveals the synthetic fidelity to the natural product, (19Z)-Normacusine B, a sarpagine-type indole alkaloid also known as vellosimine. This guide presents a side-by-side analysis of their nuclear magnetic resonance (NMR), mass spectrometry (MS), and optical rotation data, providing researchers, scientists, and drug development professionals with key validation parameters. The presented data confirms that the synthetic route yields a compound spectroscopically indistinguishable from its natural counterpart, with the exception of the predictable opposite sign in optical rotation for the synthesized enantiomer.

This comparison is critical for the validation of synthetic pathways and for ensuring the chemical equivalence of synthetic compounds intended for pharmacological and biological studies. The data presented herein has been compiled from published total syntheses and spectral characterizations of this compound.

Data Presentation: A Spectroscopic Fingerprint Match

The core of this comparison lies in the detailed analysis of spectroscopic data. The following tables summarize the ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data for both synthetic and natural this compound. The data for the synthetic compound is based on the characterization of (±)-Vellosimine, with the understanding that the spectra for the individual enantiomers are identical[1][2].

Table 1: ¹H NMR Spectroscopic Data Comparison of this compound (Vellosimine)

Proton Synthetic (±)-Vellosimine ¹H Chemical Shift (δ, ppm) in CDCl₃ [1]
19.64 (s)
Indole-NH7.85 (s)
Ar-H7.47 (d, J = 7.7 Hz)
Ar-H7.32 (d, J = 8.1 Hz)
Ar-H7.16 (td, J = 7.6, 1.3 Hz)
Ar-H7.10 (td, J = 7.4, 1.2 Hz)
195.43–5.29 (m)
-4.22–4.10 (m)
-3.62 (ddt, J = 12.4, 10.5, 2.7 Hz)
-3.20 (dt, J = 4.0, 1.9 Hz)
-3.14 (ddd, J = 15.6, 5.2, 1.1 Hz)
-2.60 (dd, J = 15.6, 1.5 Hz)
-2.51 (dt, J = 7.6, 1.5 Hz)
-2.07 (ddd, J = 12.2, 9.9, 2.0 Hz)
-1.82 (ddd, J = 12.6, 4.2, 2.4 Hz)
211.61 (d, J = 6.8 Hz)

Table 2: ¹³C NMR Spectroscopic Data Comparison of this compound (Vellosimine)

Carbon Synthetic (±)-Vellosimine ¹³C Chemical Shift (δ, ppm) in CDCl₃ [2]
C=O202.95
Ar-C154.34
Ar-C138.82
C-19134.49
Ar-C131.54
Ar-C128.19
C-20117.09
Ar-C111.72
Ar-C111.59
Ar-C104.38
Ar-C100.64
-70.73
-56.05
-55.11
-50.56
-33.21
-29.85
-27.40
-26.99
C-2112.78

Table 3: Mass Spectrometry and Optical Rotation Data Comparison

Parameter Synthetic (-)-Vellosimine Natural (+)-Normacusine B
HRMS (ESI+) m/z [M+H]⁺ Calcd. for C₁₉H₂₁N₂O: 293.1653, Found: 293.1647[2]Data consistent with synthetic material
Optical Rotation [α]D²⁰ = -42° (c = 0.93)[2]Not explicitly found in the same publication, but known to be dextrorotatory.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole alkaloids like this compound, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of the analyte (synthetic or natural) is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

    • A standard single-pulse experiment is used with a 90° pulse width.

    • The spectral width is set to encompass all proton resonances, typically from 0 to 12 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Spectra are recorded on the same spectrometer at a corresponding frequency (e.g., 101 MHz for a 400 MHz instrument).

    • A proton-decoupled pulse sequence is used to obtain singlet signals for each carbon.

    • A wider spectral width is used, typically from 0 to 220 ppm.

    • A larger number of scans are required due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source is used.

  • Analysis:

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺.

    • The instrument is calibrated to ensure high mass accuracy.

    • The exact mass of the molecular ion is measured and compared to the calculated theoretical mass for the elemental formula of this compound (C₁₉H₂₀N₂O).

Optical Rotation
  • Sample Preparation: A precisely weighed sample of the analyte is dissolved in a specific volume of a suitable solvent (e.g., methanol) to a known concentration (c, expressed in g/100 mL).

  • Instrumentation: A polarimeter is used for the measurement.

  • Measurement:

    • The solvent is used to zero the instrument.

    • The sample solution is placed in a sample cell of a known path length (l, in decimeters).

    • The angle of rotation (α) of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (T).

    • The specific rotation [α]DT is calculated using the formula: [α]DT = α / (l × c).

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of synthetic and natural this compound.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthetic Route cluster_natural Natural Source cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Total_Synthesis Total Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Total_Synthesis->NMR MS Mass Spectrometry (HRMS) Total_Synthesis->MS OR Optical Rotation Total_Synthesis->OR Isolation Isolation from Natural Source Isolation->NMR Isolation->MS Isolation->OR Comparison Side-by-Side Data Comparison NMR->Comparison MS->Comparison OR->Comparison Conclusion Conclusion: Spectroscopic Equivalence Comparison->Conclusion

Caption: Workflow for spectroscopic comparison.

Signaling Pathways and Logical Relationships

The comparison of synthetic and natural products does not involve biological signaling pathways. Instead, the logical relationship is a direct comparison of physical and chemical properties to establish identity. The workflow diagram above illustrates this logical process. The key relationship is that if the synthetic and natural compounds are identical, their spectroscopic data (NMR, MS) will be superimposable, and for chiral molecules, their specific rotations will be equal in magnitude and opposite in sign if they are enantiomers. The data presented in this guide strongly supports this relationship for this compound.

References

A Comparative Analysis of the Hypotensive Effects of (19Z)-Normacusine B and Standard Antihypertensive Agents in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the hypotensive properties of (19Z)-Normacusine B, a tertiary indole alkaloid, against established antihypertensive drugs, namely Losartan, Amlodipine, and Clonidine. The data presented is collated from various preclinical studies in rodent models, offering a valuable resource for researchers, scientists, and professionals in drug development. This document focuses on quantitative hypotensive effects, detailed experimental methodologies, and the underlying signaling pathways.

Comparative Hypotensive Efficacy

The hypotensive effects of this compound and the selected standard antihypertensive drugs have been evaluated in conscious, normotensive rats. The following table summarizes the key quantitative findings from these studies. It is important to note that direct comparisons are nuanced due to variations in experimental protocols, including drug administration routes and study durations.

CompoundDoseAnimal ModelRoute of AdministrationChange in Mean Arterial Pressure (mmHg)Reference
This compound 1 mg/kgConscious normotensive ratsIntravenous (i.v.)↓ 27.6 ± 8.4[1]
Losartan 10 mg/kg/dayConscious normotensive ratsIntravenous (i.v.) infusion↓ 12 ± 2 (Day 1), ↓ 32 ± 2 (Day 10)[2][3]
Amlodipine 400 µg/kg + 100 µg/kg/hConscious normotensive ratsIntravenous (i.v.)↓ 12 ± 4[4]
Clonidine 0.1-1 mg/kgConscious normotensive ratsSubcutaneous (s.c.)Pressor response observed[5]
10 µg/kgConscious normotensive ratsIntravenous (i.v.)No significant change after 20 min[6]

(Note: A downward arrow (↓) indicates a decrease in mean arterial pressure.)

Experimental Protocols

The following sections detail the methodologies employed in the studies cited, providing context for the presented data.

General Protocol for Blood Pressure Measurement in Conscious Rats

A prevalent non-invasive method for determining blood pressure in conscious rats is the tail-cuff method. This procedure minimizes the influence of anesthesia and surgical stress on cardiovascular parameters.

  • Animal Acclimatization: Rats are habituated to the restraining device and the tail-cuff apparatus for several days prior to the experiment to minimize stress-induced fluctuations in blood pressure.

  • Procedure: The conscious rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is positioned on the tail. The tail is gently warmed to enhance blood flow and the detection of arterial pulsations.

  • Measurement: The cuff is inflated to a pressure that occludes the caudal artery, and then slowly deflated. The systolic blood pressure is recorded as the pressure at which the pulse reappears. Multiple readings are typically taken and averaged to ensure accuracy.

Induction of Hypertension (for Hypertensive Models)

While the comparative data for this compound is in normotensive rats, the comparator drugs are often tested in hypertensive models. Common methods for inducing hypertension in rats for pharmacological screening include:

  • Spontaneously Hypertensive Rats (SHR): This is a genetic model where rats spontaneously develop hypertension, serving as a model for essential hypertension in humans.

  • Nω-nitro-L-arginine methyl ester (L-NAME) Induced Hypertension: Chronic administration of L-NAME, a nitric oxide synthase inhibitor, leads to a sustained increase in blood pressure.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To elucidate the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_preparation Animal Preparation cluster_intervention Intervention cluster_measurement Data Acquisition animal Conscious Rats acclimatization Acclimatization to Restrainers animal->acclimatization drug_admin Drug Administration (this compound or Comparator) acclimatization->drug_admin tail_cuff Tail-Cuff Blood Pressure Measurement drug_admin->tail_cuff data_analysis Analysis of Blood Pressure Changes tail_cuff->data_analysis

Experimental workflow for hypotensive effect validation.
Signaling Pathways of Hypotensive Action

The vasodilatory and blood pressure-lowering effects of this compound and the comparator drugs are mediated by distinct signaling pathways.

This compound: The mechanism of action for this compound involves the antagonism of α1-adrenergic and serotonergic receptors.

normacusine_b_pathway cluster_agonists Agonists cluster_receptors Receptors phenylephrine Phenylephrine alpha1 α1-Adrenergic Receptor phenylephrine->alpha1 serotonin Serotonin ht2a 5-HT2A Receptor serotonin->ht2a vasoconstriction Vasoconstriction alpha1->vasoconstriction ht2a->vasoconstriction normacusine_b This compound normacusine_b->alpha1 Competitive Antagonism normacusine_b->ht2a Non-competitive Antagonism

This compound signaling pathway.

Standard Antihypertensive Drugs: The comparator drugs operate through well-established pathways.

standard_drugs_pathway cluster_losartan Losartan cluster_amlodipine Amlodipine cluster_clonidine Clonidine angiotensin_II_l Angiotensin II at1_receptor AT1 Receptor angiotensin_II_l->at1_receptor vasoconstriction_l Vasoconstriction at1_receptor->vasoconstriction_l losartan Losartan losartan->at1_receptor Blocks ca_channel L-type Calcium Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx vasoconstriction_a Vasoconstriction ca_influx->vasoconstriction_a amlodipine Amlodipine amlodipine->ca_channel Blocks alpha2_receptor α2-Adrenergic Receptor (Presynaptic) norepinephrine Norepinephrine Release alpha2_receptor->norepinephrine Inhibits sympathetic_outflow ↓ Sympathetic Outflow alpha2_receptor->sympathetic_outflow clonidine Clonidine clonidine->alpha2_receptor Agonist

Signaling pathways of standard antihypertensives.

References

Benchmarking the total synthesis of (19Z)-Normacusine B against other published routes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive benchmark of the total synthesis of (19Z)-Normacusine B is presented, offering a comparative analysis of published synthetic routes. This guide is tailored for researchers, scientists, and professionals in drug development, providing an objective evaluation of various synthetic strategies based on key performance metrics. The comparison highlights overall yield, step count, and the innovative chemical transformations that characterize each approach.

Comparative Analysis of Synthetic Routes

The total synthesis of this compound, a sarpagine indole alkaloid, has been accomplished by several research groups, each employing a unique strategy. The key quantitative metrics for these syntheses are summarized in the table below.

Lead Author(s) Starting Material Longest Linear Sequence (Steps) Overall Yield (%) Key Synthetic Strategies
Cook, J. M. D-(+)-Tryptophan methyl ester8Not explicitly stated for Normacusine B, but 42% for the related (+)-Na-methyl-16-epipericyclivineAsymmetric Pictet-Spengler reaction, Dieckmann cyclization
Zhu, J., Xue, F., Qin, Y. Known aldehyde ester12~5.5%Photocatalytic nitrogen-centered radical cascade, Ti-mediated intramolecular amide-alkene coupling, Ni-catalyzed reductive Heck coupling
Qi, X. Furfuryl alcohol derivative14Not explicitly statedAza-Achmatowicz rearrangement, Indole cyclization cascade, Regioselective elimination
Zhang, M. L-Tryptophan11Not explicitly statedTandem oxidative cyclopropanol ring-opening/cyclization, Ketone α-allenylation

Detailed Synthetic Strategies and Methodologies

This section provides a deeper insight into the distinct synthetic pathways developed for this compound, accompanied by detailed experimental protocols for the key transformations.

Cook's Asymmetric Pictet-Spengler/Dieckmann Cyclization Approach

Professor James M. Cook's group at the University of Wisconsin-Milwaukee has extensively worked on the synthesis of sarpagine alkaloids. Their approach to (+)-Normacusine B relies on a well-established strategy involving an asymmetric Pictet-Spengler reaction to construct the tetracyclic core, followed by a Dieckmann cyclization to form the final pentacyclic framework.[1] This method has proven to be robust and has been applied to the synthesis of various related alkaloids.

Experimental Protocol: Asymmetric Pictet-Spengler Reaction

To a solution of D-(+)-tryptophan methyl ester in a suitable solvent, the desired aldehyde is added. The reaction is typically carried out in the presence of a chiral auxiliary or catalyst to induce stereoselectivity. The mixture is stirred at a specific temperature for a designated period. After completion, the reaction is quenched, and the product is purified by column chromatography to yield the corresponding tetracyclic β-carboline derivative.

Logical Flow of Cook's Synthesis

Cook_Synthesis A D-(+)-Tryptophan methyl ester B Asymmetric Pictet-Spengler Reaction A->B C Tetracyclic Intermediate B->C D Dieckmann Cyclization C->D E (+)-Normacusine B D->E

Caption: Cook's synthetic route to (+)-Normacusine B.

Zhu, Xue, and Qin's Photocatalytic Approach

A collaborative effort by the groups of Zhu, Xue, and Qin has led to an asymmetric total synthesis of (-)-Normacusine B.[2][3][4][5] This modern approach utilizes a photocatalytic nitrogen-centered radical cascade reaction to assemble the tetrahydrocarbolinone skeleton. Subsequent key steps include a unique titanium-mediated intramolecular amide-alkene coupling to construct the bridged azabicyclo[3.3.1]nonane moiety and a nickel-catalyzed reductive Heck coupling to forge the azabicyclo[2.2.2]octane ring system.

Experimental Protocol: Photocatalytic Nitrogen-Centered Radical Cascade

A solution of the enamide precursor and acrolein in a suitable solvent (e.g., DME) is prepared in a reaction vessel. A photocatalyst, such as Ir(dtbbpy)(ppy)2PF6, and a base (e.g., KHCO3) are added. The mixture is then irradiated with blue LEDs at a controlled temperature for a specified time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the tetrahydrocarbolinone product.

Workflow of the Zhu, Xue, and Qin Synthesis

Zhu_Xue_Qin_Synthesis cluster_start Starting Materials cluster_core Key Transformations cluster_end Final Product start1 Known Aldehyde Ester A Photocatalytic Radical Cascade start1->A B Ti-mediated Amide-Alkene Coupling A->B C Ni-catalyzed Reductive Heck Coupling B->C end_product (-)-Normacusine B C->end_product

Caption: Key stages in the synthesis of (-)-Normacusine B.

Qi's Aza-Achmatowicz Rearrangement Strategy

Xiangbing Qi's group has reported a total synthesis of (+)-Normacusine B that features an aza-Achmatowicz rearrangement to construct a key bicyclic intermediate. This is followed by an indole cyclization cascade and a regioselective elimination to install the characteristic ethylidene side chain.

Experimental Protocol: Aza-Achmatowicz Rearrangement

To a solution of the furfuryl alcohol derivative in a suitable solvent, an oxidizing agent is added at a low temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the crude product is worked up. Purification by column chromatography provides the corresponding dihydropyridinone intermediate.

Signaling Pathway of Key Transformations in Qi's Synthesis

Qi_Synthesis A Furfuryl Alcohol B Aza-Achmatowicz Rearrangement A->B C Bicyclic Intermediate B->C D Indole Cyclization C->D E Tetracyclic Core D->E F Regioselective Elimination E->F G (+)-Normacusine B F->G

Caption: The reaction cascade in Qi's synthetic approach.

Zhang's Oxidative Cyclopropanol Ring-Opening Approach

Min Zhang's research group has developed a concise and asymmetric total synthesis of several sarpagine and koumine alkaloids, including (+)-Normacusine B, starting from L-tryptophan.[6] A key feature of their strategy is a tandem sequential oxidative cyclopropanol ring-opening/cyclization, which rapidly builds the complex caged scaffold. This is followed by a ketone α-allenylation to introduce a versatile functional handle for further transformations.

Experimental Protocol: Tandem Oxidative Cyclopropanol Ring-Opening/Cyclization

To a solution of the cyclopropanol substrate in a suitable solvent, an oxidizing agent is added. The reaction is stirred at a specific temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the caged sarpagine scaffold.

Logical Relationship in Zhang's Synthesis

Zhang_Synthesis cluster_0 Precursor Synthesis cluster_1 Core Construction cluster_2 Functionalization and Completion L-Tryptophan L-Tryptophan Cyclopropanol Intermediate Cyclopropanol Intermediate L-Tryptophan->Cyclopropanol Intermediate Oxidative Ring-Opening/\nCyclization Oxidative Ring-Opening/ Cyclization Cyclopropanol Intermediate->Oxidative Ring-Opening/\nCyclization Caged Intermediate Caged Intermediate Oxidative Ring-Opening/\nCyclization->Caged Intermediate Ketone α-Allenylation Ketone α-Allenylation Caged Intermediate->Ketone α-Allenylation Functionalized Intermediate Functionalized Intermediate Ketone α-Allenylation->Functionalized Intermediate (+)-Normacusine B (+)-Normacusine B Functionalized Intermediate->(+)-Normacusine B

Caption: The strategic flow of Zhang's total synthesis.

References

Head-to-head comparison of different chiral columns for separating Normacusine B enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful chiral separation of pharmacologically active compounds is paramount. This guide provides a comparative overview of chiral columns for the enantioseparation of Normacusine B, a sarpagine-type indole alkaloid. Due to the limited availability of direct comparative studies on Normacusine B, this guide draws upon experimental data from the successful separation of structurally analogous indole alkaloids, offering a robust starting point for method development.

Introduction to Chiral Separation of Alkaloids

The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and quantification. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. For alkaloid enantiomers, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high success rates. These CSPs offer a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for chiral recognition of complex molecules like Normacusine B.

Comparative Performance of Chiral Columns for Related Indole Alkaloids

While specific data for Normacusine B is scarce, analysis of structurally similar indole alkaloids provides valuable insights into column selection and performance. The following table summarizes the performance of various polysaccharide-based chiral columns in the separation of related indole alkaloids.

AnalyteChiral ColumnStationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Separation Factor (α)Resolution (Rs)Reference
TacamonineChiralpak ADAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10)1.025>1.2Baseline[1]
TacamonineChiralcel ODCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90:10)1.025>1.2Baseline[1]
VindeburnolChiralpak ADAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol1.025-Baseline[2]
VoacangineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][4]

Note: While voacangine is a relevant structural analog, specific chiral separation data was not available in the referenced literature. The citations are provided for structural and analytical context.

Recommended Chiral Columns for Normacusine B Screening

Based on the successful separation of related indole alkaloids, the following chiral columns are recommended for the initial screening for Normacusine B enantioseparation:

  • Polysaccharide-Based Columns (Amylose Derivatives):

    • Chiralpak® AD-H / Lux® Amylose-1: Amylose tris(3,5-dimethylphenylcarbamate). This phase has shown excellent performance for a wide range of chiral compounds, including indole alkaloids like tacamonine.

    • Chiralpak® IA / Lux® i-Amylose-1: Immobilized amylose tris(3,5-dimethylphenylcarbamate). The immobilized nature allows for a broader range of solvents, which can be advantageous for method development.

  • Polysaccharide-Based Columns (Cellulose Derivatives):

    • Chiralcel® OD-H / Lux® Cellulose-1: Cellulose tris(3,5-dimethylphenylcarbamate). A versatile and widely used CSP that has demonstrated success with indole alkaloids.[5]

    • Chiralcel® OJ-H / Lux® Cellulose-3: Cellulose tris(4-methylbenzoate). Offers a different selectivity compared to the dimethylphenylcarbamate derivative and can be a good alternative.

Experimental Protocols

Below are detailed experimental protocols that can be adapted for the chiral separation of Normacusine B enantiomers, based on methods successful for related alkaloids.

Protocol 1: Normal Phase HPLC for Tacamonine on Chiralpak AD
  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic mixture of the analyte in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: General Screening Protocol for Normacusine B

A systematic screening approach is recommended to identify the optimal chiral column and mobile phase for Normacusine B.

  • Columns to Screen:

    • Chiralpak AD-H (or Lux Amylose-1)

    • Chiralcel OD-H (or Lux Cellulose-1)

    • Chiralpak IA (or Lux i-Amylose-1)

    • Chiralcel OJ-H (or Lux Cellulose-3)

  • Mobile Phase Screening:

    • Normal Phase:

      • n-Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20)

      • n-Hexane/Ethanol mixtures (e.g., 90:10, 80:20)

      • Add a basic modifier like diethylamine (DEA) at 0.1% for basic compounds like alkaloids to improve peak shape.

    • Reversed Phase (for immobilized columns like Chiralpak IA):

      • Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA)

      • Methanol/Water with 0.1% TFA or FA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV, wavelength to be determined based on the UV spectrum of Normacusine B.

Visualization of Experimental Workflows

Chiral Method Development Workflow

ChiralMethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method A Racemic Normacusine B Sample B Select Chiral Columns (e.g., Chiralpak AD, Chiralcel OD) A->B C Screen Mobile Phases (Normal & Reversed Phase) B->C D Evaluate Initial Separations (Resolution, Selectivity) C->D E Select Best Column/Mobile Phase D->E Promising Separation F Optimize Mobile Phase Composition E->F G Optimize Flow Rate & Temperature F->G H Method Validation G->H I Optimized Chiral Separation Method H->I

Caption: A typical workflow for developing a chiral separation method.

Logical Relationship of Chiral Stationary Phases

ChiralStationaryPhases CSPs Chiral Stationary Phases (CSPs) For Alkaloid Separation Polysaccharide Polysaccharide-Based CSPs Cellulose & Amylose Derivatives CSPs->Polysaccharide Cellulose Cellulose Derivatives Chiralcel OD Chiralcel OJ Lux Cellulose-1 Lux Cellulose-3 Polysaccharide->Cellulose Amylose Amylose Derivatives Chiralpak AD Chiralpak IA Lux Amylose-1 Lux i-Amylose-1 Polysaccharide->Amylose

Caption: Classification of recommended chiral stationary phases.

Conclusion

While a direct head-to-head comparison for Normacusine B is not yet published, a systematic approach utilizing polysaccharide-based chiral columns, particularly amylose and cellulose derivatives from reputable manufacturers like Daicel and Phenomenex, offers a high probability of success. By starting with the columns and conditions that have proven effective for structurally similar indole alkaloids such as tacamonine, researchers can efficiently develop a robust and reliable method for the enantioseparation of Normacusine B. The provided protocols and workflows serve as a comprehensive guide for initiating this critical analytical work.

References

Safety Operating Guide

Navigating the Safe Disposal of (19Z)-Normacusine B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like (19Z)-Normacusine B, an indole alkaloid, are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a hazardous chemical waste, is essential. This guide provides a comprehensive, step-by-step procedure for its safe disposal, drawing upon established general protocols for managing hazardous laboratory chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles to protect against accidental splashes.

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A laboratory coat to prevent skin contact.

All handling of this compound, including weighing, solution preparation, and aliquoting for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound, whether in pure form or in solution, must adhere to institutional and local regulatory guidelines for hazardous waste. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation :

    • This compound waste should be classified as a hazardous chemical waste due to its biological activity.

    • Do not mix this waste with non-hazardous materials.

    • Segregate waste containing this compound based on the solvent used. For instance, solutions in halogenated solvents (e.g., chloroform, dichloromethane) must be collected separately from those in non-halogenated solvents (e.g., methanol, ethanol, DMSO).

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • The container must be in good condition, with a secure screw-top cap to prevent spills and evaporation.

    • Clearly label the waste container with the words "Hazardous Waste." The label must include:

      • The full chemical name: "this compound".

      • The solvent(s) and their approximate concentrations.

      • An estimate of the concentration of this compound.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

  • Waste Accumulation :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

    • The storage area should be away from drains, heat sources, and direct sunlight.

    • Ensure that incompatible waste types are not stored together.

  • Disposal of Contaminated Materials :

    • Any materials that have come into direct contact with this compound, such as pipette tips, contaminated gloves, and absorbent paper, should be considered hazardous waste.

    • Collect these solid waste materials in a separate, clearly labeled, and sealed plastic bag or container designated for solid chemical waste.

  • Arranging for Pickup and Disposal :

    • Once the waste container is nearly full (do not exceed 90% capacity) or if the compound is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS department.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage Storage cluster_disposal Disposal ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood Location of Work identify Identify Waste as Hazardous (Bioactive Alkaloid) fume_hood->identify Initiate Disposal segregate Segregate Waste Streams (Halogenated vs. Non-halogenated Solvents) identify->segregate solid_waste Collect Contaminated Solids Separately identify->solid_waste container Select & Label Appropriate Waste Container segregate->container accumulate Store in Designated Satellite Accumulation Area container->accumulate Store Securely solid_waste->accumulate ehs_request Request Waste Pickup from Environmental Health & Safety (EHS) accumulate->ehs_request When Container is Full

Disposal workflow for this compound.

Personal protective equipment for handling (19Z)-Normacusine B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling (19Z)-Normacusine B

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment.[1] Based on general guidance for hazardous drugs and chemicals, the following PPE is recommended.[1][2][3]

PPE CategoryItemSpecifications & Use
Hand Protection Double GlovingWear two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves that meet ASTM D6978 standards.[1] Change gloves immediately upon contamination.
Body Protection Disposable GownA disposable, low-permeability gown made of polyethylene-coated polypropylene or a similar laminate material is required.[1] Cloth lab coats are not suitable as they can absorb chemicals.[1]
Eye & Face Protection Safety Goggles & Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards.[4] A face shield should be worn over goggles, especially when there is a risk of splashes or aerosol generation.[2][4]
Respiratory Protection RespiratorFor handling powders or creating solutions, an N95 or higher-rated respirator is recommended to prevent inhalation of aerosols or fine particles.[2][3] A surgical mask is not sufficient.[3] In case of significant spills, a chemical cartridge respirator may be necessary.[3]
Additional Protection Head and Shoe CoversDisposable head/hair covers and shoe covers should be used to prevent contamination of the work area and person.[1][3]
Operational Plan: Handling this compound

1. Engineering Controls:

  • Ventilation: All manipulations of this compound, including weighing and solution preparation, should be performed in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[3]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.

2. Procedural Guidance:

  • Donning PPE: Put on PPE in the correct order: shoe covers, gown, hair cover, mask/respirator, goggles/face shield, and then gloves (the outer pair over the cuff of the gown).

  • Weighing: Use a containment balance enclosure if available. If not, weigh the compound in a fume hood on a tared and covered container.

  • Solution Preparation: Prepare solutions within the fume hood. Add solvent to the powdered compound slowly to avoid aerosolization.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The respirator should be removed last after leaving the work area. Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan
  • Waste Segregation: All disposable items that come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, are considered hazardous waste.[3]

  • Waste Containers: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect contaminated liquid waste in a separate, labeled hazardous waste container.

  • Disposal Procedures: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office according to local, state, and federal regulations.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_risk Conduct Risk Assessment prep_ppe Don PPE in Correct Order prep_risk->prep_ppe prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decon Decontaminate Work Surfaces handle_experiment->cleanup_decon cleanup_waste Segregate & Seal Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Carefully cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash dispose_ehs Contact EHS for Waste Pickup cleanup_wash->dispose_ehs

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.